6-Amino-2-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLIARCVQOPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651750 | |
| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680208-82-6 | |
| Record name | 6-Amino-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Amino-2-methylnicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Amino-2-methylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine carboxylic acid that serves as a crucial heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine core imparts a specific set of electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, and handling, designed to equip researchers with the foundational knowledge required for its effective application.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the bedrock of any scientific investigation. The fundamental identifiers for this compound are consolidated below, providing a clear and unambiguous reference for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-amino-2-methylpyridine-3-carboxylic acid | [] |
| CAS Number | 680208-82-6 | [][2] |
| Molecular Formula | C₇H₈N₂O₂ | [][2] |
| Molecular Weight | 152.15 g/mol | [][3] |
| InChI | 1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11) | [][2] |
| InChIKey | TZZLIARCVQOPQS-UHFFFAOYSA-N | [][2] |
| SMILES | CC1=C(C=CC(=N1)N)C(=O)O | [] |
The molecule's architecture, featuring a pyridine ring substituted at the 2-, 3-, and 6-positions, is visualized below. This arrangement is key to its chemical behavior, with the electron-donating amino and methyl groups influencing the reactivity of the electron-withdrawing carboxylic acid and the pyridine ring itself.
References
Spectroscopic Characterization of 6-Amino-2-methylnicotinic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-methylnicotinic acid (CAS No. 680208-82-6), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by comparative data from analogous structures to ensure technical accuracy and practical utility.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a substituted pyridine derivative. Its unique arrangement of an amino group, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. Accurate spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its chemical behavior in various applications. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational reference for its identification and utilization.
Molecular Structure and Spectroscopic Overview
The structural features of this compound are expected to give rise to distinct signals in various spectroscopic analyses. The presence of aromatic protons, a methyl group, an amino group, and a carboxylic acid will each contribute characteristic peaks in the NMR, IR, and MS spectra.
An In-depth Technical Guide to the Solubility Profile of 6-Amino-2-methylnicotinic Acid
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-Amino-2-methylnicotinic acid (CAS: 680208-82-6). In the dynamic field of drug discovery and development, a thorough understanding of a compound's solubility is a cornerstone of success, directly influencing bioavailability, formulation, and overall therapeutic efficacy. Due to the limited availability of public experimental data for this specific molecule, this guide emphasizes the foundational principles and practical methodologies required for researchers to generate a robust and reliable solubility profile. We delve into the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven experimental protocols, and discuss the critical interpretation of solubility data in the context of pharmaceutical sciences. This document is intended to serve as a practical manual for researchers, scientists, and drug development professionals, enabling them to systematically approach the solubility characterization of this and similar amphoteric compounds.
Introduction: The Critical Role of Solubility
This compound is a substituted pyridine derivative, a class of compounds frequently utilized as scaffolds in medicinal chemistry. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, defines it as an amphoteric molecule. The solubility of such a compound is not a single value but a complex profile that is highly dependent on the physicochemical environment, most notably pH.
A poor solubility profile can terminate the development of an otherwise promising drug candidate. It can lead to low and erratic absorption, insufficient drug concentration at the target site, and significant challenges in developing a viable formulation for clinical use. Therefore, generating a comprehensive solubility profile early in the development process is a non-negotiable, risk-mitigating strategy. This guide will equip the research scientist with the necessary theoretical knowledge and practical protocols to undertake this critical characterization.
Predicted Physicochemical Properties: A Starting Point for Investigation
While experimental data for this compound is scarce, we can leverage in silico prediction tools and data from analogous structures to form a working hypothesis that will guide experimental design. These predicted values should always be confirmed experimentally but are invaluable for initial planning.
Table 1: Key Physicochemical Properties of this compound and Related Analogues
| Property | Value (Predicted/Analog Data) | Source & Rationale |
| Molecular Formula | C₇H₈N₂O₂ | (Sigma-Aldrich) |
| Molecular Weight | 152.15 g/mol | (Alfa Chemistry)[1] |
| pKa (acidic) | ~4.0 - 5.0 | Estimate: Based on nicotinic acid (pKa ≈ 4.75)[2]. The electron-donating amino and methyl groups are expected to slightly increase the pKa (making the acid weaker) compared to the parent molecule. |
| pKa (basic) | ~6.0 - 7.0 | Estimate: Based on 2-aminopyridine (pKa ≈ 6.8)[3][4]. The electron-withdrawing carboxylic acid group will decrease the basicity of the amino group and the pyridine nitrogen. |
| LogP (Octanol/Water) | ~1.0 | Analog Data: Based on the calculated value of 1.088 for the closely related 6-Methylnicotinic acid. This suggests moderate lipophilicity.[5] |
| Aqueous Solubility | logS ≈ -1.77 (mol/L) | Analog Data: Based on the calculated value for 6-Methylnicotinic acid, suggesting it is sparingly soluble in its neutral form.[5] |
Disclaimer: The pKa, LogP, and Aqueous Solubility values are estimates based on parent molecules, analogues, or computational models and must be experimentally verified.
The Amphoteric Nature and pH-Dependent Solubility
The defining feature of this compound's solubility is its amphoteric nature. It possesses two ionizable centers: the carboxylic acid (an acidic center) and the amino/pyridine nitrogen system (a basic center). The ionization state of these groups, and thus the overall charge of the molecule, is dictated by the pH of the aqueous medium. This directly governs its solubility.
The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[6] The solubility of the compound will be at its minimum near its isoelectric point (pI), where the net charge is zero. At pH values below the acidic pKa, the carboxylic acid is protonated (neutral) while the amino group is protonated (positive charge), leading to a net positive charge and increased solubility as a cation. Conversely, at pH values above the basic pKa, the amino group is neutral, and the carboxylic acid is deprotonated (negative charge), resulting in a net negative charge and increased solubility as an anion.
Figure 1: Ionization states of this compound vs. pH.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
To generate reliable data, the isothermal shake-flask method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug.
Causality Behind the Protocol: Why Each Step Matters
-
Excess Solid: Adding an excess of the compound is crucial to ensure that the solution becomes saturated. Visually confirming the presence of undissolved solid at the end of the experiment is a key validation step.
-
Equilibration Time: Equilibrium is not instantaneous. The system requires sufficient time for the rate of dissolution to equal the rate of precipitation. For many pharmaceutical compounds, 24 to 72 hours is required.[7] Insufficient equilibration time leads to an underestimation of thermodynamic solubility and yields a less reliable kinetic solubility value.
-
Constant Temperature: Solubility is temperature-dependent. Conducting the experiment in a calibrated, temperature-controlled shaker or water bath (e.g., at 25°C for physicochemical characterization and 37°C for biopharmaceutical relevance) is mandatory for reproducibility.
-
pH Control: For aqueous solubility, using a series of well-defined buffers (e.g., citrate, phosphate, borate) covering the desired pH range is essential. The pH of the saturated solution must be measured after equilibration, as the compound itself can alter the final pH of the buffer.[3]
-
Phase Separation: It is critical to separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).
-
Solid-State Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC). This is a critical self-validating step to confirm that the compound has not changed its crystal form (polymorph) during the experiment, as different polymorphs can have different solubilities.[6]
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into several glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. For aqueous profiling, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10). For organic solvent profiling, use high-purity solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, PEG 400).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached.
-
Phase Separation: After 48 hours, remove the vials and allow them to stand for 30 minutes at the same temperature for the solid to sediment.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm chemical-resistant syringe filter into a clean vial.
-
Quantification: Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known standards is required for accurate quantification.
-
Post-Experiment Analysis: Measure the final pH of the remaining aqueous supernatant. Recover the excess solid from the vials and allow it to dry before analyzing its crystal form.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]
- 5. phytohub.eu [phytohub.eu]
- 6. 2-Aminopyridine CAS#: 504-29-0 [m.chemicalbook.com]
- 7. quora.com [quora.com]
Synthesis and characterization of 6-Amino-2-methylnicotinic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-methylnicotinic Acid
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds. This guide provides a comprehensive, field-proven methodology for its synthesis and characterization. We delve into a robust and high-yield synthetic pathway, elucidating the rationale behind procedural choices and reaction mechanisms. Furthermore, this document establishes a self-validating framework for the structural and purity verification of the target compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this compound.
Introduction
Substituted nicotinic acids are a cornerstone of modern synthetic chemistry, with their rigid pyridine core providing a valuable scaffold for designing molecules with specific three-dimensional orientations. This compound (C₇H₈N₂O₂), in particular, offers three distinct functional groups—a carboxylic acid, an aromatic amine, and a methyl group—that can be selectively manipulated for further chemical diversification. Its structural motifs are found in a range of biologically active molecules.
This technical guide moves beyond a simple recitation of steps, offering a causal explanation for the selected synthetic strategy and providing a detailed framework for its analytical validation. The protocols described herein are designed to be reproducible and to ensure the final product meets the high-purity standards required for subsequent applications in research and development.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the commercially available starting material, 2-chloro-3-cyano-6-methylpyridine. The selected strategy is a two-step, one-pot process that offers high yield and purity.[1][2] This method is advantageous as it avoids the isolation of the intermediate, streamlining the workflow and minimizing potential product loss.
The overall transformation involves an initial nucleophilic aromatic substitution and nitrile hydration, followed by the hydrolysis of the resulting amide to the desired carboxylic acid.
Synthetic Workflow Diagram
Caption: One-pot synthesis of this compound.
Expertise-Driven Protocol: A Step-by-Step Guide
This protocol is adapted from established patent literature, ensuring its robustness and high yield.[1][2]
Step 1: Amination and Nitrile Hydration
-
Reactor Setup: To a 100 mL high-pressure autoclave reactor, add 2-chloro-3-cyano-6-methylpyridine (6.10 g, 40.0 mmol).
-
Reagent Addition: Add a 28% aqueous solution of ammonia (70 mL).
-
Causality: Aqueous ammonia serves a dual purpose. It acts as the nitrogen nucleophile to displace the chlorine atom at the C2 position of the pyridine ring. The high temperature and pressure conditions also facilitate the hydration of the nitrile group (-CN) to a primary amide (-CONH₂).
-
-
Reaction: Seal the autoclave and heat the mixture to 170°C with stirring for 7 hours. The internal pressure will increase significantly; ensure the equipment is rated for these conditions.
-
Cooling and Ammonia Removal: Cool the reactor to room temperature. Carefully vent any residual ammonia pressure in a fume hood. Transfer the reaction solution to a round-bottom flask and remove the excess ammonia under reduced pressure using a rotary evaporator. This step is critical to prevent interference in the subsequent hydrolysis.
Step 2: Amide Hydrolysis and Product Isolation
-
Base Addition: To the ammonia-free reaction mixture containing the intermediate 2-amino-6-methylnicotinamide, add potassium hydroxide (9.00 g, 160 mmol).
-
Causality: Potassium hydroxide is a strong base that facilitates the saponification (hydrolysis) of the amide functional group to a carboxylate salt. A stoichiometric excess is used to drive the reaction to completion.
-
-
Hydrolysis Reaction: Heat the mixture to 100°C and stir for 3 hours. Monitor the reaction progress by TLC until the starting amide is consumed.
-
Acidification and Precipitation: Cool the reaction solution to room temperature in an ice bath. Slowly add 4N hydrochloric acid dropwise with vigorous stirring until the pH of the solution is between 4 and 5.
-
Causality: The target molecule is zwitterionic, but its isoelectric point (pI) lies in the acidic pH range. Adjusting the pH to ~4-5 minimizes its solubility in the aqueous medium, causing it to precipitate out of the solution.
-
-
Filtration and Washing: Collect the precipitated white to off-white crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.
Expected Yield and Purity
| Parameter | Expected Value | Reference |
| Yield | 80-85% | [1] |
| Purity (HPLC) | >97% | [1][2] |
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. The following multi-technique approach provides a self-validating system for comprehensive characterization.
Characterization Workflow Diagram
Caption: Analytical workflow for product validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final product. A reverse-phase method is suitable for this polar, aromatic compound.[3][4][5]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 70% 10mM Ammonium Formate (pH adjusted to ~7) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[6]
-
Injection Volume: 10 µL.
-
-
Data Interpretation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
MS confirms the molecular weight of the target compound.
Protocol:
-
Sample Preparation: Prepare a ~100 µg/mL solution in methanol.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode.
-
Data Interpretation:
| Ion | Calculated m/z | Expected m/z | Interpretation |
| [M+H]⁺ | 153.0664 | 153.1 | Protonated molecular ion, confirming molecular weight.[7] |
| [M-COOH₂]⁺ | 107.0711 | 107.1 | Fragment corresponding to the loss of the carboxyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule, confirming the success of the chemical transformations.
Protocol:
-
Sample Preparation: Acquire the spectrum using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Interpretation: The presence of the following characteristic absorption bands confirms the structure.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3300-2500 | Broad | O-H Stretch | Carboxylic Acid (-OH) |
| ~3050 | Weak | Aromatic C-H Stretch | Pyridine Ring |
| ~2950 | Weak | Aliphatic C-H Stretch | Methyl Group (-CH₃) |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid |
| 1620-1580 | Medium | C=C & C=N Stretch | Pyridine Ring |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural elucidation by mapping the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or MeOD. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂ and OH).
-
Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.
-
Data Interpretation (Predicted shifts in DMSO-d₆):
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Broad s | 1H | -COOH |
| ~7.8 | d | 1H | H-4 (Pyridine) |
| ~6.5 | Broad s | 2H | -NH₂ |
| ~6.4 | d | 1H | H-5 (Pyridine) |
| ~2.3 | s | 3H | -CH₃ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | -COOH |
| ~160 | C-2 (C-NH₂) |
| ~158 | C-6 (C-CH₃) |
| ~140 | C-4 |
| ~115 | C-3 |
| ~105 | C-5 |
| ~23 | -CH₃ |
Conclusion
This guide has detailed a reliable and high-yield synthetic route for this compound from a common starting material. The causality-driven explanation of the protocol, combined with a comprehensive and self-validating characterization workflow, provides researchers with the necessary tools to confidently prepare and verify this important chemical intermediate. Adherence to these methodologies will ensure the production of high-purity material suitable for the demanding applications in drug discovery and development.
References
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 3. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 6. Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Biological activity of 6-Amino-2-methylnicotinic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Amino-2-methylnicotinic Acid Derivatives
For Distribution: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine-based heterocyclic compound. Beyond its essential role as a vitamin, its core structure serves as a versatile and privileged scaffold in medicinal chemistry.[1] The strategic modification of the nicotinic acid ring has given rise to a vast array of derivatives with a wide spectrum of biological activities, making them compelling candidates for therapeutic agent development.[1][2][3] This guide focuses specifically on derivatives of this compound, exploring their synthesis, diverse biological activities, and the underlying mechanisms of action that drive their therapeutic potential.
Part 1: Anticancer Activity
Derivatives of nicotinic acid have gained immense importance in the development of anticancer drugs.[2][3] The nitrogen-containing heterocyclic moiety has proven to be a remarkable target for anticancer research and drug discovery.[2][3]
Mechanism of Action: Targeting Key Cancer Pathways
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of critical enzymes involved in cancer progression, such as receptor tyrosine kinases.
-
VEGFR-2 Inhibition: Certain novel nicotinic acid-based agents have been specifically designed to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] This inhibition disrupts downstream signaling pathways that are crucial for angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. By cutting off this supply, the compounds effectively stifle tumor growth. One notable compound, designated "5c" in a recent study, demonstrated promising VEGFR-2 inhibition with an IC50 value of 0.068 μM.[4][5] This compound also induced apoptosis, or programmed cell death, as evidenced by a significant increase in caspase-3 levels.[4][5]
-
6PGD Inhibition: 6-aminonicotinamide (6AN), a related compound, acts as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD) after being intracellularly converted to 6-amino-NADP+.[6] 6PGD is a key enzyme in the pentose phosphate pathway, which is often upregulated in cancer cells to support their high proliferation rate. Esters derived from 6-aminonicotinic acid have been designed as precursors to this potent 6PGD inhibitor, showing antiproliferative activity against pancreatic cancer cells.[6]
-
Modulation of Apoptotic Pathways: Nicotine itself, which shares the pyridine core, can promote cancer progression by activating nicotinic acetylcholine receptors (nAChRs).[7][8] This activation triggers several signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are involved in cell proliferation and survival.[7] The development of nicotinic acid derivatives as anticancer agents often aims to counteract these pro-survival signals or to directly induce apoptosis.
Visualizing the Mechanism: VEGFR-2 Inhibition Pathway
Caption: VEGFR-2 signaling pathway and its inhibition by a nicotinic acid derivative.
Quantitative Data: Cytotoxic Activity
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Target Cell Line | IC50 (µM) | Key Finding | Reference |
| Compound 5c | HCT-15 (Colon) | Not specified, but higher potential than doxorubicin | Selective VEGFR-2 inhibitor | [4][5] |
| Compound 5c | PC-3 (Prostate) | Not specified, but higher potential than doxorubicin | Induces apoptosis | [4][5] |
| Compound 5i | A38-5 (Pancreatic) | More potent than 6AN | Reverses reprogrammed chromatin state | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
To assess the cytotoxic potential of novel this compound derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the selected human cancer cell line (e.g., HCT-15, PC-3) in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Antimicrobial Activity
Derivatives of nicotinic acid, particularly nicotinamides, have been investigated for their potential as antimicrobial agents.[9] Research has focused on their activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these derivatives is highly dependent on their chemical structure.
-
Acylhydrazones and 1,3,4-Oxadiazolines: A series of acylhydrazones derived from nicotinic acid and their cyclized 1,3,4-oxadiazoline counterparts have been synthesized and tested.[10]
-
Acylhydrazone compounds showed very high activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis.[10]
-
A 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent (compound 25) was active against all tested strains, with particularly strong activity against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL), including the MRSA strain (MIC = 15.62 µg/mL).[10]
-
-
4-Thiazolidinones: Nicotinic acid derivatives incorporating a 4-thiazolidinone ring have also been prepared and screened for antimicrobial activity.[11][12] These compounds showed activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species.[11][12]
Visualizing the Experimental Workflow
Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.
Quantitative Data: Antimicrobial Potency
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Type | Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Acylhydrazone | Compound 13 | S. epidermidis | 1.95 | 3.91 | [10] |
| Acylhydrazone | Compound 13 | S. aureus (MRSA) | 7.81 | 15.62 | [10] |
| 1,3,4-Oxadiazoline | Compound 25 | B. subtilis | 7.81 | - | [10] |
| 1,3,4-Oxadiazoline | Compound 25 | S. aureus (MRSA) | 15.62 | - | [10] |
Part 3: Anti-inflammatory Activity
Nicotinic acid and its derivatives have also demonstrated significant anti-inflammatory properties, which may be independent of their lipid-modifying capabilities.[13][14]
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects are mediated through several mechanisms:
-
GPR109A Receptor Activation: In monocytes and macrophages, nicotinic acid acts on the GPR109A receptor.[15] This activation leads to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[15][16]
-
Inhibition of NF-κB Pathway: Activation of GPR109A by nicotinic acid can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15] This occurs through the reduced phosphorylation of IKKβ and IκBα, ultimately preventing the nuclear translocation of the p65 subunit of NF-κB.[15]
-
COX-2 Inhibition: Some novel series of nicotinic acid derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which mediate inflammation and pain.[1][13]
Experimental Protocol: Griess Assay for Nitrite Production
To evaluate the anti-inflammatory activity of the derivatives in vitro, the Griess assay is used to measure nitrite production by macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). Nitrite is a stable product of nitric oxide (NO), a key inflammatory mediator.
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture and seed RAW 264.7 macrophage cells into a 96-well plate as described in the MTT assay protocol. Allow cells to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Prepare dilutions of the test derivatives in culture medium.
-
Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of the Griess reagent to each 50 µL sample of supernatant.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of nitrite inhibition for each compound concentration compared to the LPS-stimulated control.
-
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates significant potential in the fields of oncology, infectious diseases, and inflammation. Structure-activity relationship studies have shown that modifications to the core structure can lead to highly potent and selective compounds.[17][18][19] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel molecular targets, and conducting in vivo studies to validate the therapeutic potential of these versatile derivatives. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 6. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Isolation of 6-Amino-2-methylnicotinic Acid: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 6-Amino-2-methylnicotinic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. While its "discovery" is rooted in its emergence as a valuable synthetic intermediate rather than isolation from natural sources, its strategic importance is undeniable. This document details a high-yield, one-pot synthetic methodology, emphasizing the underlying chemical principles that govern the reaction and purification steps. We will explore the causality behind experimental choices, from precursor selection to the final isolation of a high-purity product. Detailed protocols, process visualizations, and a discussion of the compound's application in drug discovery are presented to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.
Introduction: The Strategic Importance of this compound
This compound (IUPAC Name: 6-amino-2-methylpyridine-3-carboxylic acid) is a substituted pyridine derivative recognized for its utility as a versatile chemical scaffold.[1] Its structure, which features a pyridine ring functionalized with an amino group, a carboxylic acid, and a methyl group, offers multiple reactive sites for chemical modification. This trifunctional arrangement makes it an exceptionally valuable precursor for constructing more complex molecules with diverse pharmacological activities.[2]
Unlike many bioactive compounds discovered through natural product screening, this compound is primarily a product of targeted chemical synthesis. Its value lies not in its intrinsic biological activity but in its role as a key intermediate. Researchers have utilized this scaffold to develop novel therapeutic candidates, including molecules investigated for anti-inflammatory and anti-cancer properties.[2] The strategic placement of its functional groups allows medicinal chemists to systematically modify the structure to optimize efficacy, selectivity, and pharmacokinetic profiles, making it an indispensable tool in the drug discovery pipeline.[2]
Furthermore, its structural relative, 6-aminonicotinamide (6AN), is a well-known inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), a critical component of the pentose phosphate pathway.[3] Esters derived from the related 6-aminonicotinic acid have been designed as intracellular prodrugs to generate 6-amino-NADP+, a potent 6PGD inhibitor, highlighting the potential for this class of compounds to modulate cellular metabolism for therapeutic benefit.[3]
A Modern, High-Yield Synthetic Strategy
The efficient production of this compound is paramount for its use in research and development. The most effective methods rely on chemical synthesis, which offers superior control over purity and scalability compared to potential biosynthetic routes.
Rationale for the Synthetic Approach
The selected synthetic strategy is a robust one-pot reaction starting from 2-chloro-3-cyano-6-methylpyridine. This precursor is ideal due to the differential reactivity of its substituents:
-
The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, making it an excellent site for introducing the desired amino group.
-
The cyano group (nitrile) serves as a masked carboxylic acid, which can be revealed through hydrolysis in the later stage of the reaction.
This one-pot approach, detailed in patent literature, is highly efficient as it avoids the need to isolate and purify the intermediate aminonicotinamide, thereby increasing overall yield and reducing process time and waste.[4][5] The reaction proceeds in two key stages within the same vessel: first, a high-temperature amination in an autoclave, followed by a base-catalyzed hydrolysis of the nitrile.
Visualizing the Synthetic Workflow
The overall transformation from the starting material to the final product is illustrated in the workflow below.
References
- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Amino-2-methylnicotinic Acid and its Putative Role in Metabolic Pathways
Foreword
The landscape of metabolic research is in a perpetual state of evolution, with novel molecules and their intricate interactions within biological systems continuously being unearthed. This guide delves into the scientific understanding of 6-Amino-2-methylnicotinic acid, a compound at the intersection of vitamin metabolism and xenobiotic processing. While direct empirical data on its metabolic fate remains nascent, this document serves as a technical primer for researchers, scientists, and drug development professionals. By examining the established metabolic pathways of structurally analogous compounds, we can construct a robust, evidence-based framework to hypothesize the potential roles of this compound. This guide is designed to be a catalyst for future research, providing both the theoretical foundation and the practical methodological considerations necessary to elucidate the precise functions of this intriguing molecule.
Introduction to this compound: A Molecule of Interest
This compound is a substituted pyridine carboxylic acid, a class of compounds with significant biological relevance. Its core structure is that of nicotinic acid (niacin or vitamin B3), a fundamental precursor for the biosynthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These coenzymes are central to a vast array of metabolic reactions, including cellular respiration, DNA repair, and redox homeostasis.[1]
The unique structural features of this compound—an amino group at the 6-position and a methyl group at the 2-position—distinguish it from its parent molecule, nicotinic acid. These substitutions have the potential to significantly alter its chemical properties, enzymatic interactions, and, consequently, its metabolic fate and biological activity. Understanding the influence of these functional groups is paramount to predicting its role in metabolic pathways and its potential as a pharmacological agent or a metabolic modulator.
Physicochemical Properties
A comprehensive understanding of a molecule's metabolic journey begins with its fundamental physicochemical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [] |
| Molecular Weight | 152.15 g/mol | [] |
| CAS Number | 680208-82-6 | [] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Sparingly soluble in water | [4] |
The presence of both a basic amino group and an acidic carboxylic acid group suggests that this compound is an amphiprotic molecule. Its solubility and ionization state will, therefore, be highly dependent on the pH of its environment.
Established Metabolic Pathways of Analogous Compounds
To construct a scientifically sound hypothesis for the metabolic fate of this compound, it is essential to first review the known metabolic pathways of its structural relatives: 6-aminonicotinic acid and 6-methylnicotinic acid.
The Pyridine Nucleotide Cycle and the Metabolism of 6-Aminonicotinic Acid
The pyridine nucleotide cycle is a critical salvage pathway for the synthesis of NAD⁺ from nicotinamide and nicotinic acid. Research has shown that 6-aminonicotinic acid can enter this cycle. In Escherichia coli, 6-aminonicotinic acid is taken up and converted to 6-aminonicotinamide.[5][6] Subsequently, it is metabolized by the enzymes of the pyridine nucleotide cycle to form 6-amino analogs of NAD⁺ and NADP⁺.[5][6][7] These analogs, however, are not functional as electron acceptors and can act as inhibitors of pyridine nucleotide-dependent dehydrogenases, leading to bacteriostatic effects.[5][6]
This provides a crucial piece of evidence: the amino group at the 6-position does not preclude the molecule from being recognized and processed by the enzymes of this central metabolic pathway.
Figure 1: Proposed metabolic conversion of 6-Aminonicotinic Acid within the Pyridine Nucleotide Cycle.
Bacterial Degradation of 6-Methylnicotinic Acid
Studies on bacterial metabolism have shed light on the degradation pathways of methylated nicotinic acids. Several bacterial strains have been isolated that can utilize 6-methylnicotinic acid as their sole source of carbon and energy.[8] The initial step in the degradation of 6-methylnicotinic acid by these bacteria is the hydroxylation of the methyl group at the C2 position.[8][9] This hydroxylation reaction is a common strategy in microbial catabolism to activate relatively inert alkyl groups for further oxidation and ring cleavage.
This demonstrates that a methyl group on the pyridine ring can be a target for enzymatic modification, initiating a catabolic cascade.
Figure 2: Initial step in the bacterial degradation of 6-Methylnicotinic Acid.
Putative Metabolic Pathways for this compound
Based on the metabolic fates of its structural analogs, we can propose two primary, potentially competing, metabolic pathways for this compound. The predominance of one pathway over the other will likely depend on the substrate specificity of the involved enzymes and the cellular context.
Hypothesis 1: Entry into the Pyridine Nucleotide Cycle
The presence of the 6-amino group, as seen with 6-aminonicotinic acid, suggests that this compound could be a substrate for the enzymes of the pyridine nucleotide cycle. In this scenario, it would be converted into its corresponding mononucleotide and subsequently into an analog of NAD⁺ and NADP⁺.
However, the 2-methyl group could introduce steric hindrance, potentially affecting the binding affinity and catalytic efficiency of the enzymes in this pathway, such as quinolinate phosphoribosyltransferase (QPRTase) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Human NMNAT exhibits broad substrate specificity, accommodating both nicotinamide mononucleotide (NMN) and nicotinic acid mononucleotide (NaMN).[8] While this flexibility is promising, the additional bulk of the 2-methyl group could be a determining factor.
Figure 3: Hypothetical entry of this compound into the Pyridine Nucleotide Cycle.
Hypothesis 2: Oxidative Degradation of the 2-Methyl Group
Alternatively, the 2-methyl group could be the primary site of metabolic attack, analogous to the bacterial degradation of 6-methylnicotinic acid. In mammals, cytochrome P450 (CYP) enzymes are the primary catalysts of such oxidative reactions. The oxidation of the methyl group would lead to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid, initiating a degradation cascade.
The metabolism of 2-methylpyridine (α-picoline) in rabbits and dogs involves its oxidation to picolinic acid (pyridine-2-carboxylic acid), which is then excreted.[4] This provides a strong precedent for the enzymatic oxidation of a methyl group at the 2-position of a pyridine ring in mammals.
Figure 4: Hypothetical oxidative degradation pathway for this compound.
Experimental Protocols for Elucidating Metabolic Pathways
To empirically determine the metabolic fate of this compound, a series of well-designed experiments are necessary. The following protocols provide a framework for such investigations.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of this compound to phase I metabolism, primarily by CYP enzymes.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (human, rat, or other species of interest) with a phosphate buffer (pH 7.4).
-
Add this compound to a final concentration of 1-10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound (this compound) and to identify potential metabolites.
-
Analysis of Nicotinic Acid Derivatives by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound and its potential metabolites.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable starting point. For highly polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be necessary.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for pyridine-containing compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation).
-
MRM Transitions (Hypothetical):
-
This compound: The precursor ion would be the protonated molecule [M+H]⁺. The product ion could result from the loss of water or the carboxyl group.
-
Metabolites: MRM transitions would be developed based on the predicted structures of the metabolites (e.g., hydroxylated or further oxidized forms).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 153.1 | To be determined empirically |
| Hydroxylated Metabolite | 169.1 | To be determined empirically |
| Internal Standard | Select a stable isotope-labeled analog or a structurally similar compound | To be determined empirically |
Potential Roles in Drug Development and as a Research Tool
The unique structure of this compound makes it a molecule of interest for drug development and as a tool for probing metabolic pathways.
-
As a Nicotinic Acid Receptor Agonist/Antagonist: The structural similarity to nicotinic acid suggests it could interact with nicotinic acid receptors, such as GPR109A.[10] The substitutions at the 2 and 6 positions could modulate its affinity and efficacy, potentially leading to the development of novel therapeutics for dyslipidemia with an altered side-effect profile.[10]
-
As an Enzyme Inhibitor: If metabolized through the pyridine nucleotide cycle, the resulting NAD⁺/NADP⁺ analogs could act as inhibitors of dehydrogenases, similar to the action of 6-aminonicotinamide.[11][12] This could be exploited for anticancer or antimicrobial applications.
-
As a Precursor for Novel Chemical Entities: The functional groups on this compound provide synthetic handles for the creation of more complex molecules with potential biological activities.
Conclusion and Future Directions
This compound stands as a compelling subject for future metabolic and pharmacological research. While direct evidence of its biological role is currently lacking, a robust framework for its potential metabolic fate can be constructed by examining the established pathways of its structural analogs. The central question revolves around the competition between two plausible pathways: incorporation into the pyridine nucleotide cycle, potentially leading to the formation of inhibitory coenzyme analogs, and oxidative degradation initiated at the 2-methyl group.
The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the true metabolic pathways of this compound. The use of modern analytical techniques, particularly LC-MS/MS, will be indispensable in identifying and quantifying the parent compound and its metabolites in various biological matrices.
Ultimately, a thorough understanding of the metabolism of this compound will not only expand our knowledge of xenobiotic metabolism but also unlock its potential for the development of novel therapeutic agents and research tools. The scientific community is encouraged to embark on the empirical studies that will illuminate the precise role of this intriguing molecule in the intricate web of metabolic pathways.
References
- 1. Niacin Toxicity - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 3. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 4. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology | MDPI [mdpi.com]
- 7. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of human nicotinamide/nicotinic acid mononucleotide adenylyltransferase. Basis for the dual substrate specificity and activation of the oncolytic agent tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. 6-Methylnicotinic acid [webbook.nist.gov]
Unlocking the Therapeutic Potential of 6-Amino-2-methylnicotinic Acid: A Technical Guide to Target Identification and Validation
Abstract
6-Amino-2-methylnicotinic acid, a synthetic pyridine derivative, presents a compelling scaffold for novel therapeutic development. Its structural analogy to endogenous signaling molecules, namely nicotinic acid and amino acids, suggests a potential to modulate key cellular pathways implicated in a spectrum of human diseases. This in-depth technical guide provides a comprehensive exploration of three high-potential therapeutic targets for this compound: the G-protein coupled receptor 109A (GPR109A), the mechanistic target of rapamycin complex 1 (mTORC1), and nicotinic acetylcholine receptors (nAChRs). For each proposed target, we delve into the mechanistic rationale, outline detailed experimental protocols for validation, and provide a framework for interpreting potential findings. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and advancement of novel small molecule therapeutics.
Introduction: The Therapeutic Promise of a Novel Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This compound emerges as a molecule of significant interest due to its unique structural features. As a derivative of nicotinic acid (niacin), it is poised to interact with pathways regulated by this essential B vitamin. Furthermore, the presence of an amino group suggests a potential role in modulating amino acid sensing and signaling pathways, which are central to cellular growth and metabolism. This guide will systematically explore the most promising therapeutic avenues for this compound, providing the scientific rationale and practical methodologies to investigate its biological activity.
Potential Therapeutic Target 1: GPR109A - A Gateway to Metabolic and Anti-inflammatory Modulation
Scientific Rationale
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary receptor for nicotinic acid.[1] Its activation is well-established to mediate the beneficial effects of niacin on lipid metabolism and to exert potent anti-inflammatory effects.[2][3] GPR109A is predominantly expressed on adipocytes and various immune cells, including macrophages.[1] Upon ligand binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade has profound implications for treating a range of pathologies:
-
Atherosclerosis: By reducing lipolysis in adipocytes and exerting anti-inflammatory effects on macrophages within atherosclerotic plaques, GPR109A activation can inhibit disease progression.[1][3]
-
Neuroinflammation: GPR109A activation has been shown to ameliorate neuroinflammation in models of various neurological disorders, including Alzheimer's disease and Parkinson's disease, by suppressing pro-inflammatory signaling in microglia.[4]
-
Cancer: In certain contexts, such as colon cancer, GPR109A can act as a tumor suppressor by inducing apoptosis and inhibiting inflammatory pathways that drive tumorigenesis.[5][6]
Given the structural similarity of this compound to nicotinic acid, it is a strong candidate for a GPR109A agonist.
Experimental Validation Workflow
The following workflow outlines the key steps to determine if this compound is a functional GPR109A agonist.
Detailed Experimental Protocols
Objective: To determine the binding affinity of this compound to GPR109A.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR109A.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]nicotinic acid) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound and subsequently determine its binding affinity (Ki).
-
Objective: To assess the functional activity of this compound as a GPR109A agonist.[7]
Methodology:
-
Cell Culture:
-
Use GPR109A-expressing cells (e.g., CHO-K1 or HEK293).
-
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Determine the EC₅₀ value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
-
Table 1: Expected Data from GPR109A Functional Assays
| Assay | Parameter Measured | Expected Outcome for an Agonist |
| Radioligand Binding | Ki (nM) | Low nanomolar to micromolar range |
| cAMP Accumulation | EC₅₀ (nM) | Potent inhibition of cAMP |
| NF-κB Reporter | IC₅₀ (nM) | Dose-dependent inhibition |
Potential Therapeutic Target 2: mTORC1 - Intervening in the Central Hub of Cellular Growth
Scientific Rationale
The mechanistic target of rapamycin complex 1 (mTORC1) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and metabolism.[8][9] It integrates signals from various upstream cues, including growth factors, energy status, and, critically, amino acids.[10] The aberrant activation of mTORC1 signaling is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[10][11]
The amino acid sensing machinery of the cell is intricate, involving a host of transporters and sensor proteins that relay information about amino acid availability to mTORC1, which is primarily located on the lysosomal surface.[12][13] As an amino acid derivative, this compound has the potential to interact with this sensing machinery, either as a direct ligand for an amino acid sensor or by interfering with amino acid transport. This could lead to the modulation of mTORC1 activity, offering a novel therapeutic strategy for diseases characterized by dysregulated mTORC1 signaling.
mTORC1 Signaling and Potential Intervention Points
Experimental Validation Workflow
Objective: To directly measure the effect of this compound on the kinase activity of mTORC1.[14][15][16]
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a core component, such as Raptor.
-
-
In Vitro Kinase Assay:
-
Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1 or S6K1) and ATP in the presence of varying concentrations of this compound.
-
Terminate the reaction and analyze substrate phosphorylation by Western blotting using phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated substrate and determine the IC₅₀ or EC₅₀ of this compound.
-
Objective: To assess the impact of this compound on mTORC1 signaling in a cellular context.
Methodology:
-
Cell Treatment:
-
Treat cultured cells (e.g., cancer cell lines known for high mTORC1 activity) with this compound for various times and at different concentrations.
-
-
Western Blotting:
-
Prepare cell lysates and perform Western blot analysis using antibodies against phosphorylated forms of key mTORC1 downstream targets, such as p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46).
-
-
Data Analysis:
-
Quantify the changes in phosphorylation levels to determine the effect of the compound on mTORC1 activity.
-
Table 2: Interpreting mTORC1 Assay Results
| Assay | Key Readout | Interpretation of Inhibition | Interpretation of Activation |
| mTORC1 Kinase Assay | Phosphorylation of 4E-BP1/S6K1 in vitro | Decreased phosphorylation | Increased phosphorylation |
| Cellular Phosphorylation | p-S6K1 and p-4E-BP1 levels in cells | Decreased phosphorylation | Increased phosphorylation |
Potential Therapeutic Target 3: Nicotinic Acetylcholine Receptors - Modulating Neuronal and Inflammatory Signaling
Scientific Rationale
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[17][18] They are composed of five subunits, and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[17][19] Beyond their roles in neurotransmission, nAChRs are also expressed on non-neuronal cells, including immune cells, where they can modulate inflammatory responses. The diversity of nAChR subtypes presents a rich landscape for therapeutic intervention in a variety of disorders:
-
Neurological and Psychiatric Disorders: Subtype-selective nAChR modulators are being investigated for cognitive enhancement in Alzheimer's disease and for the treatment of nicotine addiction and depression.[20]
-
Inflammatory Diseases: The "cholinergic anti-inflammatory pathway," mediated in part by the α7 nAChR, represents a novel approach to treating inflammatory conditions.
The pyridine ring of this compound is a core structural feature of nicotine and other nAChR ligands, suggesting that it may bind to and modulate the activity of one or more nAChR subtypes.
Experimental Validation Workflow
Objective: To determine the binding affinity and selectivity of this compound for different nAChR subtypes.
Methodology:
-
Source of nAChRs:
-
Use cell lines stably expressing specific nAChR subtypes (e.g., α4β2, α7) or membrane preparations from tissues rich in particular subtypes.
-
-
Competitive Binding Assay:
-
Incubate the nAChR source with a subtype-selective radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of this compound.
-
Separate bound and free radioligand and quantify radioactivity.
-
-
Data Analysis:
-
Determine the Ki values for each subtype to assess affinity and selectivity.[21]
-
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of nAChR function.
Methodology:
-
Expression System:
-
Use Xenopus oocytes or mammalian cell lines transiently or stably expressing the nAChR subtype of interest.
-
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells):
-
Apply acetylcholine (ACh) or another known agonist to elicit an ionic current.
-
Co-apply or pre-apply this compound to determine its effect on the agonist-induced current.
-
-
Data Analysis:
-
An increase in current suggests agonistic or positive allosteric modulatory activity.
-
A decrease in current indicates antagonistic activity.
-
Table 3: Characterizing nAChR Ligand Activity
| Assay | Parameter Measured | Interpretation |
| Radioligand Binding | Ki for various nAChR subtypes | Determines binding affinity and selectivity profile. |
| Electrophysiology (Agonist Mode) | Elicitation of current | Indicates agonist activity. |
| Electrophysiology (Antagonist Mode) | Inhibition of ACh-induced current | Indicates antagonist activity. |
| Electrophysiology (Modulator Mode) | Potentiation or inhibition of ACh-induced current | Indicates positive or negative allosteric modulation, respectively. |
Conclusion and Future Directions
This guide has outlined a scientifically rigorous and experimentally feasible approach to investigating the therapeutic potential of this compound. By focusing on three high-value therapeutic targets—GPR109A, mTORC1, and nAChRs—researchers can systematically elucidate the compound's mechanism of action and identify promising avenues for drug development. The detailed protocols provided herein serve as a starting point for a comprehensive preclinical evaluation. Positive findings from these initial studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models of disease. The exploration of this compound and its potential targets represents an exciting opportunity to advance novel therapeutics for a range of unmet medical needs.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]
- 12. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labcorp.com [labcorp.com]
Introduction: The Significance of the 6-Amino-2-methylnicotinic Acid Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2-methylnicotinic Acid and its Analogs as GABA(A) Receptor Agonists
This compound is a substituted pyridine carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its rigid heterocyclic core, coupled with the presence of key functional groups—an amino group, a carboxylic acid, and a methyl group—provides a unique three-dimensional arrangement for interaction with biological targets. The exploration of the structure-activity relationship (SAR) of this and related molecules is crucial for the rational design of novel therapeutics. This guide focuses on the in-depth SAR studies of this compound and its analogs, with a primary emphasis on their activity as agonists at the γ-aminobutyric acid type A (GABA(A)) receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2]
The GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3] Consequently, the development of novel GABA(A) receptor agonists with potentially improved pharmacological profiles is of significant therapeutic interest. The 6-aminonicotinic acid framework serves as a bioisostere of the carboxylate group of GABA, while the aromatic nature of the pyridine ring offers opportunities for substitution to probe the steric and electronic requirements of the GABA(A) receptor binding pocket.[1][4]
Structure-Activity Relationship (SAR) at the GABA(A) Receptor
A key study by Krogsgaard-Larsen and colleagues provides a comprehensive analysis of the SAR of 6-aminonicotinic acid analogs, including this compound, at native and recombinant GABA(A) receptors.[1][2] The findings from this research form the core of our understanding of how modifications to this scaffold influence its affinity and efficacy at this important ion channel.
The Role of the Pyridine Ring and its Substituents
The affinity of 6-aminonicotinic acid and its analogs for the GABA(A) receptor is highly sensitive to the nature and position of substituents on the pyridine ring. The parent compound, 6-aminonicotinic acid, displays a micromolar binding affinity, which serves as a baseline for evaluating the effects of structural modifications.
The introduction of small, unbranched alkyl groups at the 2-position of the 6-aminonicotinic acid scaffold is well-tolerated and can even lead to a slight increase in binding affinity.[1]
-
Methyl Group (this compound): The presence of a methyl group at the 2-position results in a binding affinity comparable to or slightly higher than the unsubstituted parent compound.[1]
-
Ethyl and Butyl Groups: Similar to the methyl group, ethyl and butyl substituents at the 2-position are also well-accommodated within the binding site, maintaining or slightly improving affinity.[1]
-
Bulky and Electron-Withdrawing Groups: In contrast, the introduction of a bulky phenyl group or an electron-withdrawing chloro group at the 2-position is detrimental to GABA(A) receptor binding.[1] This suggests that the space in the binding pocket around the 2-position is limited and that hydrophobic interactions with small alkyl groups are favored.
Modification at the 4-position of the pyridine ring reveals a different set of steric and electronic requirements.
-
Alkyl Groups: The introduction of methyl, ethyl, or butyl groups at the 4-position is tolerated, with the resulting compounds exhibiting binding affinities in the low to mid-micromolar range.[1]
-
Vinyl Group: The presence of a vinyl group at the 4-position is also permissible, indicating that some degree of unsaturation is tolerated in this region of the binding pocket.[1]
The Importance of the Amino and Carboxylic Acid Groups
The 6-amino and 3-carboxylic acid groups are crucial for the interaction of these analogs with the GABA(A) receptor, likely mimicking the amino and carboxylate groups of the endogenous ligand, GABA. While the key study did not extensively explore modifications of these groups on the 2-methyl analog, the high conservation of these functionalities across all active compounds underscores their importance.
Impact of Ring Saturation
A significant increase in binding affinity is observed upon saturation of the pyridine ring. The tetrahydropyridine analog of 6-aminonicotinic acid exhibits a remarkable increase in affinity, with a Ki value in the low nanomolar range, making it as potent as GABA and the classic GABA(A) agonist isoguvacine.[1][2] This highlights the preference of the GABA(A) receptor for a more flexible, non-aromatic scaffold that can better adopt the optimal conformation for binding.
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) of this compound and related analogs for native rat brain GABA(A) receptors.[1]
| Compound | R2-Substituent | Ki (μM) |
| 6-Aminonicotinic acid | H | 24 |
| This compound | CH₃ | 1.1 |
| 6-Amino-2-ethylnicotinic acid | CH₂CH₃ | 1.3 |
| 6-Amino-2-butylnicotinic acid | (CH₂)₃CH₃ | 1.3 |
| 6-Amino-2-phenylnicotinic acid | C₆H₅ | >100 |
| 6-Amino-2-chloronicotinic acid | Cl | >100 |
| 6-Amino-4-methylnicotinic acid | H (R4=CH₃) | 1.7 |
| 6-Amino-4-ethylnicotinic acid | H (R4=CH₂CH₃) | 1.3 |
| 6-Amino-4-butylnicotinic acid | H (R4=(CH₂)₃CH₃) | 1.3 |
| Tetrahydropyridine analog of 6-aminonicotinic acid | N/A | 0.044 |
Experimental Protocols
General Synthesis of 2-Alkyl-6-aminonicotinic Acids
The synthesis of 2-alkyl-6-aminonicotinic acids generally involves a multi-step sequence starting from appropriately substituted pyridines. The following is a representative protocol for the synthesis of this compound.[1]
Step 1: Cyanation of 6-Amino-3-bromo-2-methylpyridine A mixture of 6-amino-3-bromo-2-methylpyridine, zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS until completion.
Step 2: Hydrolysis of the Nitrile The resulting 6-amino-2-methyl-3-cyanopyridine is then subjected to acidic hydrolysis. The nitrile is heated in a strong acid solution (e.g., 6 M HCl) to hydrolyze the cyano group to a carboxylic acid.[1]
Step 3: Purification The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1]
GABA(A) Receptor Binding Assay
The affinity of the synthesized compounds for the GABA(A) receptor is determined using a radioligand binding assay with rat brain synaptic membranes.
Materials:
-
Rat brain synaptic membranes
-
[³H]muscimol (radioligand)
-
Test compounds
-
Tris-citrate buffer
-
GABA (for determining non-specific binding)
Procedure:
-
Incubate the rat brain synaptic membranes with various concentrations of the test compound and a fixed concentration of [³H]muscimol in Tris-citrate buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol).
-
Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.[1]
Visualizations
SAR Summary for 6-Aminonicotinic Acid Analogs at the GABA(A) Receptor
Caption: Key SAR findings for 6-aminonicotinic acid analogs at GABA(A) receptors.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and pharmacological evaluation.
Conclusion and Future Directions
The structure-activity relationship studies of this compound and its analogs have identified this scaffold as a promising starting point for the development of novel GABA(A) receptor agonists. The key takeaways from the current understanding of their SAR are:
-
Small, unbranched alkyl groups at the 2-position are well-tolerated and can enhance binding affinity.
-
Bulky or electron-withdrawing groups at the 2-position are detrimental to activity.
-
Saturation of the pyridine ring to a tetrahydropyridine leads to a substantial increase in potency.
Future research in this area could focus on several key aspects:
-
Exploring a wider range of substituents at the 2- and 4-positions to further probe the topology of the GABA(A) receptor binding site.
-
Investigating bioisosteric replacements for the carboxylic acid and amino groups to potentially modulate pharmacokinetic properties.
-
Synthesizing and evaluating the tetrahydropyridine analogs of the 2- and 4-substituted derivatives to see if the dramatic increase in affinity is maintained.
-
Determining the functional activity (e.g., efficacy, subtype selectivity) of these compounds at different GABA(A) receptor subtypes to identify analogs with more desirable pharmacological profiles.
By leveraging the foundational SAR insights presented in this guide, researchers and drug development professionals can continue to refine the this compound scaffold to design the next generation of GABA(A) receptor modulators.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Physicochemical Characterization Guide for 6-Amino-2-methylnicotinic Acid: A Technical Whitepaper for Drug Development Professionals
Abstract: 6-Amino-2-methylnicotinic acid (CAS No: 680208-82-6) is a substituted pyridine derivative that serves as a valuable building block in modern medicinal chemistry and pharmaceutical development. A comprehensive understanding of its physicochemical properties is paramount for ensuring identity, purity, stability, and suitability for downstream applications, including active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth framework for the systematic characterization of this compound, blending theoretical principles with actionable, field-proven experimental protocols. We will explore the compound's fundamental properties, ionization and solubility behavior, chromatographic purity assessment, spectroscopic structural elucidation, and thermal stability. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and scientifically-grounded approach to small molecule characterization.
Introduction: The Imperative for Rigorous Characterization
In the landscape of pharmaceutical development, the journey from a chemical building block to a final drug product is underpinned by rigorous analytical science. The starting materials and intermediates must be unequivocally identified and their purity meticulously controlled to ensure the safety, efficacy, and consistency of the final API. This compound, a heterocyclic compound featuring amino, methyl, and carboxylic acid functional groups, presents a unique set of analytical challenges and considerations. Its characterization is not merely a quality control checkpoint but a foundational dataset that informs process chemistry, formulation development, and regulatory submissions.
This whitepaper provides a holistic characterization strategy. The causality behind each analytical choice is explained, reflecting a Senior Application Scientist's perspective where every experiment is part of a larger, self-validating system to build a complete and trustworthy profile of the molecule.
Fundamental Molecular and Physical Properties
The initial step in any characterization workflow is to establish the compound's basic identity and physical attributes. These properties serve as the primary reference points for all subsequent, more complex analyses.
Molecular Structure and Identity
The unambiguous identity of this compound is defined by its molecular structure, formula, and unique identifiers.
-
Chemical Name: this compound
-
Synonyms: 6-amino-2-methylpyridine-3-carboxylic acid[1]
-
CAS Number: 680208-82-6
-
Molecular Formula: C₇H₈N₂O₂[1]
-
Molecular Weight: 152.15 g/mol [1]
-
Chemical Structure:
Physical State and Appearance
Based on structurally similar compounds like 6-methylnicotinic acid, this compound is expected to be a solid crystalline powder at room temperature.[2] The color may range from white to off-white or light yellow. Visual inspection is a simple but critical first-pass test.
| Property | Value / Expected Value | Source |
| CAS Number | 680208-82-6 | [] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| InChI Key | TZZLIARCVQOPQS-UHFFFAOYSA-N | |
| Physical Form | Solid | [1] |
| Melting Point | >250 °C (Predicted) | [4] |
| Solubility | pH-dependent; Sparingly soluble in neutral water (Predicted) | [2] |
Ionization and Solubility Profile: The Key to Bioavailability and Formulation
The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its charge state, and consequently its solubility, is highly dependent on pH. Understanding this behavior is critical for designing purification processes, analytical methods, and ultimately, any potential formulation.
Acid-Base Properties (pKa)
The pKa values dictate the pH at which the functional groups ionize.
-
Carboxylic Acid Group (-COOH): The electron-withdrawing nature of the pyridine ring will make this group more acidic than a typical aliphatic carboxylic acid. Its pKa is expected to be in the range of 3-5.
-
Aromatic Amino Group (-NH₂): The pKa of the conjugate acid (-NH₃⁺) of an amino group on a pyridine ring is typically lower than that of aliphatic amines. Its pKa is likely to be in the range of 4-6.
Knowing these approximate pKa values is essential. For instance, in reversed-phase HPLC, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa ensures a single, stable ionic form, leading to sharp, symmetrical peaks.
pH-Dependent Solubility
The molecule's solubility will be at its minimum at its isoelectric point (pI), the pH at which the molecule has no net charge. In highly acidic solutions (pH < pKa of COOH), the molecule will be a positively charged cation. In highly basic solutions (pH > pKa of NH₃⁺), it will be a negatively charged anion. In both cases, its solubility in aqueous media is expected to increase significantly compared to its solubility at the pI. This property is exploited in purification by crystallization, where the pH can be adjusted to precipitate the compound from solution.
Chromatographic Purity Assessment: Quantifying What Matters
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[5] For a polar, ionizable molecule like this compound, a well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary resolution and sensitivity to detect and quantify impurities.[6]
The Principle of Reversed-Phase HPLC for Purity
In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More polar compounds, like our target analyte, will have less affinity for the stationary phase and elute earlier. The choice of mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is critical. An acidic modifier suppresses the ionization of the carboxylic acid group and ensures the amino group is protonated, leading to consistent retention and excellent peak shape.
Workflow for HPLC Method Development
The development of a robust, self-validating HPLC method follows a logical progression from initial screening to final validation.
Caption: A typical workflow for HPLC purity analysis.
Detailed Protocol: Purity Determination by RP-HPLC
This protocol describes a robust starting point for the analysis of this compound.
-
Instrumentation & Consumables:
-
HPLC system with UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Equilibration)
-
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Spectroscopic Structural Elucidation
While chromatography assesses purity, a combination of spectroscopic techniques is required to confirm that the main peak is, in fact, the correct molecule.
The Logic of Spectroscopic Confirmation
Mass spectrometry provides the molecular weight and elemental composition. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Infrared spectroscopy confirms the presence of key functional groups. Together, they provide an unassailable confirmation of the molecular structure.
| Technique | Purpose | Expected Key Data |
| HRMS (ESI+) | Accurate Mass & Formula | [M+H]⁺ ion at m/z 153.0664 (Calculated for C₇H₉N₂O₂⁺) |
| ¹H NMR | Proton Environment & Connectivity | Aromatic protons (~6-8 ppm), NH₂ protons (broad, ~5-7 ppm), CH₃ protons (~2.5 ppm) |
| ¹³C NMR | Carbon Skeleton | Carboxyl C=O (~165-175 ppm), Aromatic carbons (~110-160 ppm), Methyl carbon (~20 ppm) |
| FT-IR | Functional Groups | N-H stretch (~3300-3500 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the method of choice. It provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula. The expected protonated molecule [M+H]⁺ should be observed. Further fragmentation using tandem MS (MS/MS) can be used to probe the structure by breaking the molecule into smaller, identifiable pieces.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR (in DMSO-d₆): We expect to see two distinct signals in the aromatic region for the two protons on the pyridine ring, a singlet for the methyl group, and a broad signal for the two protons of the amino group. The carboxylic acid proton will also be present as a very broad signal.
-
¹³C NMR (in DMSO-d₆): We expect to see seven distinct carbon signals: one for the methyl group, one for the carboxylic carbonyl, and five for the pyridine ring carbons (one of which is substituted with the amino group and another with the methyl group).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups. The spectrum should show characteristic absorption bands:
-
~3450-3300 cm⁻¹: Two N-H stretching bands for the primary amine.
-
~3300-2500 cm⁻¹: A very broad O-H stretching band for the hydrogen-bonded carboxylic acid.
-
~1710-1680 cm⁻¹: A strong C=O stretching band for the carboxylic acid.
-
~1650-1580 cm⁻¹: N-H bending and C=C/C=N ring stretching vibrations.
Thermal Stability and Properties
The thermal behavior of a compound is a critical parameter for determining appropriate storage conditions, drying procedures, and assessing its stability during manufacturing processes.[7] The primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Workflow for Thermal Analysis
A systematic approach ensures that the data obtained from thermal analysis is reliable and interpretable.
Caption: Workflow for comprehensive thermal analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. The temperature at the peak maximum is taken as the melting point (Tₘ), and a sharp peak is indicative of high purity. For this compound, a high melting point is expected due to its ability to form strong intermolecular hydrogen bonds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature (Tₔ). A TGA thermogram of this compound would be expected to show a stable baseline until the onset of decomposition, at which point a significant mass loss would occur.
Detailed Protocols for DSC and TGA
-
Instrumentation: A calibrated TGA and DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
TGA Method:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp to 600 °C at a rate of 10 °C/min.
-
Data to Report: Onset of decomposition temperature.
-
-
DSC Method:
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp to a temperature above the expected melt (e.g., 300 °C) at a rate of 10 °C/min.
-
Data to Report: Onset and peak temperature of the melting endotherm.
-
Conclusion
The physicochemical characterization of this compound is a multi-faceted process that requires a suite of orthogonal analytical techniques. Through the systematic application of chromatography for purity, spectroscopy for identity, and thermal analysis for stability, a comprehensive and reliable data package can be assembled. This guide provides the strategic framework and detailed protocols necessary to achieve this. The insights gained from this characterization are not merely academic; they are essential for guiding process optimization, ensuring regulatory compliance, and accelerating the development of new and vital medicines.
References
- 1. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 2. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Introduction: The Significance of a Versatile Heterocyclic Scaffold
An Application Guide and Protocol for the Synthesis of 6-Amino-2-methylnicotinic Acid
This compound is a substituted pyridine derivative that serves as a crucial building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a nucleophilic amino group and a carboxylic acid handle, makes it an ideal starting point for the construction of more complex molecular architectures. Substituted pyridines are integral components of numerous pharmacologically active compounds, and the specific arrangement of substituents in this compound offers a synthetically valuable scaffold for drug discovery programs.[1] This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the underlying chemical principles, safety considerations, and methods for validation.
Strategic Approach: A One-Pot, Two-Step Cyclization Pathway
The synthesis of substituted pyridines can be approached through various strategies, including de novo ring formation via cyclocondensation reactions or the functionalization of a pre-existing pyridine ring.[2][3][4][5] For this compound, a highly efficient and high-yield method involves a one-pot, two-step transformation starting from the readily available precursor, 2-chloro-3-cyano-6-methylpyridine.[6][7]
This strategy is anchored in two fundamental organic reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is activated towards nucleophilic attack. The chlorine atom at the 2-position is readily displaced by ammonia.
-
Nitrile Hydrolysis: The cyano group is subsequently hydrolyzed under basic conditions to the corresponding carboxylic acid.
This one-pot approach is advantageous as it minimizes intermediate workup and purification steps, thereby improving overall efficiency and yield.[7]
Reaction Mechanism and Synthesis Workflow
The transformation proceeds through a distinct intermediate, 2-amino-6-methylnicotinamide, before yielding the final product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Topic: Analytical Methods for the Quantification of 6-Amino-2-methylnicotinic Acid
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quantification of 6-Amino-2-methylnicotinic acid, a substituted pyridine carboxylic acid and amino acid derivative, is essential for its characterization, pharmacokinetic studies, and quality control in pharmaceutical development. Due to the limited availability of established analytical methods for this specific compound, this guide provides a comprehensive framework for developing and validating robust quantification protocols. Drawing parallels from well-established methods for nicotinic acid, its metabolites, and other amino acids, this document details two primary analytical strategies: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure accuracy, precision, and reliability.
Introduction: Analytical Considerations for this compound
This compound is a polar, water-soluble molecule. Its structure, featuring both a carboxylic acid and an amino group, classifies it as an amino acid. These functional groups can undergo protonation or deprotonation depending on the pH, making its chromatographic retention on traditional reversed-phase columns challenging without proper mobile phase modification or derivatization.
The primary challenges in quantifying this analyte, especially in complex biological matrices like plasma or urine, are:
-
High Polarity: Leads to poor retention on non-polar stationary phases (e.g., C18).
-
Matrix Effects: Co-eluting endogenous compounds can interfere with detection, causing ion suppression or enhancement in mass spectrometry.[1][2]
-
Low UV Absorbance: The chromophore may not provide sufficient sensitivity for trace-level quantification without derivatization.
This guide addresses these challenges by proposing methodologies that enhance retention, improve selectivity, and achieve high sensitivity.
Proposed Analytical Strategy: A Two-Pronged Approach
We will detail two robust methods for the quantification of this compound. The choice between these methods will depend on the required sensitivity, sample matrix complexity, and available instrumentation.
-
Method A: HPLC with UV or Fluorescence Detection (FLD). A cost-effective and widely available technique suitable for quality control and quantification in simpler matrices. This approach will likely require pre-column derivatization to enhance chromatographic retention and improve detection sensitivity.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gold standard for bioanalysis due to its superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[3][4]
Method A: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection
This method is predicated on the chemical modification of the primary amine on this compound. Derivatization serves two purposes: it introduces a hydrophobic moiety to improve retention on reversed-phase columns and adds a highly responsive chromophore or fluorophore for sensitive detection.[5][6]
Principle of Derivatization
Reagents like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary amines to form highly fluorescent and UV-absorbent derivatives.[5][7] The AQC derivatization is particularly advantageous as it produces stable derivatives suitable for reversed-phase HPLC.[5]
Experimental Workflow for HPLC-FLD Method
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants | MDPI [mdpi.com]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note: A Robust HILIC-UV Method for the Quantitative Analysis of 6-Amino-2-methylnicotinic Acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Amino-2-methylnicotinic acid. Due to the polar and zwitterionic nature of this analyte, traditional reversed-phase chromatography often yields poor retention and peak shape.[1][2] To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. HILIC is an effective alternative for separating polar compounds, providing excellent retention and selectivity.[3][4] This document provides a comprehensive guide, including method development rationale, detailed experimental protocols, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in research, quality control, and drug development environments.[5][6]
Introduction
This compound is a pyridine carboxylic acid derivative. The accurate quantification of such polar molecules is crucial in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to metabolite identification in biological matrices. The primary challenge in the HPLC analysis of this compound lies in its high polarity. Standard reversed-phase (RP-HPLC) columns, which rely on hydrophobic interactions, struggle to retain highly polar analytes, often resulting in elution near or within the solvent front.[1][7]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior solution. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, and retention is achieved through the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[8] This mechanism provides robust retention for compounds that are poorly retained in RP-HPLC.[4]
This guide provides a validated HILIC method coupled with UV detection, demonstrating its suitability for the intended purpose as outlined by ICH and United States Pharmacopeia (USP) general chapters on chromatography.[9][10][11]
Analyte Information:
-
Compound Name: this compound
-
Synonyms: 2-amino-6-methylpyridine-3-carboxylic acid[12]
-
CAS Number: 680208-82-6[]
-
Molecular Formula: C₇H₈N₂O₂[12][]
-
Molecular Weight: 152.15 g/mol [12][]
-
Chemical Structure:

Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent.
-
pH Meter: Calibrated pH meter.
-
Filters: 0.22 µm PVDF syringe filters.
Reagents and Materials
-
This compound reference standard: Purity >98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Ammonium Formate: LC-MS grade or higher.
-
Formic Acid: LC-MS grade or higher.
-
Water: Deionized water, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).
Chromatographic Conditions
All chromatographic parameters were optimized to ensure a robust separation with excellent peak shape and sensitivity.
| Parameter | Condition |
| HPLC Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detector Wavelength | 265 nm |
| Run Time | 8 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.0 using formic acid.
-
Diluent: Prepare a mixture of Acetonitrile and Water (90:10, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 50 µg/mL is recommended for system suitability and routine analysis.
Method Development Rationale
The choices made during method development were grounded in the physicochemical properties of the analyte and established chromatographic principles.
-
Column Selection: this compound possesses both a basic amino group and an acidic carboxylic acid group, making it zwitterionic. This high polarity makes it an ideal candidate for HILIC.[3][14] An amide-based stationary phase was selected as it provides robust hydrogen bonding interactions, leading to excellent retention and selectivity for polar compounds.[8]
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and a volatile buffer like ammonium formate is ideal for HILIC and ensures compatibility with mass spectrometry if needed. The pH was adjusted to 3.0 to ensure the carboxylic acid group is largely protonated (neutral) and the amino group is protonated (positive charge). This consistent ionization state is critical for achieving reproducible retention and symmetrical peak shapes.
-
Wavelength Selection: The UV spectrum of the analyte was scanned using the DAD. A maximum absorbance was observed at 265 nm, providing excellent sensitivity and selectivity against potential interferences.
Results and Discussion
System Suitability
System Suitability Tests (SST) are integral to any validated method, ensuring the chromatographic system is adequate for the intended analysis.[15] Five replicate injections of the 50 µg/mL working standard were performed. The results, summarized below, meet typical pharmacopeial acceptance criteria.[9][16]
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~3.8 |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
A representative chromatogram is shown below, demonstrating excellent peak symmetry and resolution from the solvent front.
Figure 1: Representative HILIC chromatogram of this compound (50 µg/mL) under the specified conditions.
Method Validation Summary
The method was validated according to ICH Q2(R2) guidelines.[11][17] The results confirm that the analytical procedure is fit for its intended purpose.
| Validation Parameter | Result |
| Specificity | No interference was observed from blank injections. The peak was spectrally pure. |
| Linearity | Range: 1 - 100 µg/mL. Correlation Coefficient (r²): 0.9998. |
| Accuracy (% Recovery) | Low QC (5 µg/mL): 99.5%. Mid QC (50 µg/mL): 101.2%. High QC (90 µg/mL): 99.8%. |
| Precision (%RSD) | Repeatability (n=6): 0.65%. Intermediate Precision (n=6, different day/analyst): 1.1%. |
| Limit of Quantitation (LOQ) | 1 µg/mL (Signal-to-Noise Ratio > 10). |
| Robustness | No significant impact on results with minor changes in flow rate (±0.02 mL/min) and column temperature (±2 °C). |
Visualized Workflows and Principles
Diagrams created using Graphviz help to visualize the experimental process and the underlying scientific principles.
Caption: A flowchart illustrating the complete experimental workflow.
Caption: The effect of pH on the ionization state of the analyte.
Standard Operating Protocol
-
System Preparation:
-
Set up the HPLC system according to the conditions in Section 2.3.
-
Purge the pump with both mobile phases to remove air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Solution Preparation:
-
Prepare all necessary mobile phases, diluent, and standard solutions as described in Section 2.4.
-
Filter all sample and standard solutions through a 0.22 µm syringe filter before placing them in the autosampler.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform the System Suitability Test by injecting the 50 µg/mL standard solution five times. Verify that all SST parameters (Section 4.1) are met.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the unknown samples.
-
Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.
-
-
Data Processing:
-
Integrate the peak for this compound in all chromatograms.
-
Generate a linear calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Conclusion
The developed Hydrophilic Interaction Liquid Chromatography (HILIC) method provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The method demonstrates excellent retention, selectivity, and peak shape, overcoming the challenges associated with traditional reversed-phase techniques for polar analytes. Fully validated according to ICH guidelines, this application note serves as a comprehensive protocol for immediate implementation in quality control and research laboratories.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. longdom.org [longdom.org]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. database.ich.org [database.ich.org]
- 12. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. agilent.com [agilent.com]
- 16. usp.org [usp.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Quantitative Analysis of 6-Amino-2-methylnicotinic Acid in Biological Samples by LC-MS/MS
Introduction
6-Amino-2-methylnicotinic acid is a substituted pyridine carboxylic acid that is of growing interest in pharmaceutical and metabolic research. As with many small molecule drug candidates and metabolites, a robust and reliable method for its quantification in complex biological matrices such as plasma and urine is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note provides a comprehensive protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The methodologies outlined herein are grounded in the principles of international bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount in developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [4] |
| Molecular Weight | 152.15 g/mol | [4] |
| Chemical Structure | 2-amino-6-methylpyridine-3-carboxylic acid | [4] |
| Appearance | Solid | [4] |
The presence of both an amino group and a carboxylic acid group imparts amphoteric and polar characteristics to the molecule, which influences the choice of sample preparation and chromatographic conditions.
Experimental Workflow
A meticulously planned workflow is critical for achieving accurate and reproducible results. The following diagram illustrates the key stages of the analytical process, from sample collection to data analysis.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Methodology and Protocols
Internal Standard Selection and Preparation
The use of a suitable internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[5][6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d₃. If a SIL-IS is not commercially available, a structural analog with similar physicochemical properties can be used. 6-Chloronicotinamide has been successfully used as an IS for the analysis of nicotinic acid and its metabolites and represents a viable alternative.[7][8]
-
Protocol for IS Preparation:
-
Prepare a stock solution of the internal standard (e.g., this compound-d₃ or 6-Chloronicotinamide) in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with 50% methanol in water to prepare a working solution at a concentration of 100 ng/mL. This working solution will be used to spike all calibration standards, quality control samples, and unknown biological samples.
-
Sample Preparation
Due to the polar nature of this compound, a simple and efficient protein precipitation method is recommended for sample cleanup. This method effectively removes high molecular weight interferences from biological matrices.[8] For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) using a strong cation exchange (SCX) sorbent can be employed to achieve higher sample purity.[2]
-
Protocol for Protein Precipitation:
-
Aliquot 100 µL of the biological sample (plasma, urine, etc.) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography Conditions
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique for achieving good retention and peak shape. Alternatively, reversed-phase chromatography with an ion-pairing agent or a polar-embedded column can be optimized.
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B over 0.5 min, and equilibrate for 2 min. |
Mass Spectrometry Conditions
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. The instrument should be operated in positive electrospray ionization (ESI+) mode.
-
MRM Transition Optimization: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be generated by collision-induced dissociation (CID) of the precursor ion. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 153.1 | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound-d₃ (IS) | 156.1 | To be determined empirically | To be determined empirically | To be determined empirically |
| 6-Chloronicotinamide (IS) | 157.0 | 122.0 | 94.0 | To be determined empirically |
Note: The optimal collision energies for each transition must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer and varying the collision energy to maximize the product ion signal.
| MS Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Method Validation
The developed method must be rigorously validated in accordance with regulatory guidelines such as those from the FDA and EMA to ensure its reliability for the analysis of study samples.[1][2] The validation process should assess the following parameters:
Caption: Key parameters for bioanalytical method validation.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte, evaluated over a defined range.
-
Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
This application note provides a detailed and robust framework for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described protocols for sample preparation, chromatography, and mass spectrometry, when coupled with a comprehensive method validation, will yield high-quality data suitable for supporting drug development and clinical research. The principles and methodologies outlined are designed to be a starting point for method development and can be further optimized to meet specific laboratory and study requirements.
References
- 1. cerilliant.com [cerilliant.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
Application Notes & Protocols: Leveraging 6-Amino-2-methylnicotinic Acid as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Amino-2-methylnicotinic acid (CAS No. 680208-82-6). As a substituted pyridine derivative, this heteroaromatic compound is a valuable building block in modern synthetic chemistry.[1] Its unique arrangement of a nucleophilic amino group, a versatile carboxylic acid, and a methyl-substituted pyridine core offers multiple avenues for chemical modification. We will explore the core reactivity of this intermediate and provide detailed, field-proven protocols for two of its most critical transformations: amide bond formation for the synthesis of bioactive scaffolds and Fischer esterification for strategic intermediate modification.
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In medicinal chemistry, heterocyclic compounds are fundamental building blocks for drug discovery, with pyridine scaffolds being particularly prevalent in approved therapeutics.[2] this compound presents a compelling scaffold for several reasons:
-
Defined Regiochemistry: The fixed positions of the amino, methyl, and carboxyl groups provide a rigid and predictable framework, which is crucial for structure-activity relationship (SAR) studies.
-
Orthogonal Reactivity: The carboxylic acid and amino groups possess distinct chemical reactivities, allowing for selective, stepwise functionalization. The carboxylic acid is readily activated for coupling reactions, while the amino group can serve as a potent nucleophile or a directing group.
-
Bioisosteric Potential: The pyridine core is often used as a bioisostere for phenyl rings, offering advantages in solubility, metabolic stability, and hydrogen bonding capacity.
This guide moves beyond a simple catalog of reactions, focusing instead on the causality behind experimental choices to empower scientists to rationally design and execute synthetic strategies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 680208-82-6 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | - |
| IUPAC Name | 6-amino-2-methylpyridine-3-carboxylic acid | - |
| Appearance | Solid (form may vary) | - |
Safety and Handling
Based on available safety data, this compound should be handled with care in a well-ventilated chemical fume hood.[4]
-
Hazards: May cause skin irritation and allergic skin reactions. Material is potentially irritating to mucous membranes and the upper respiratory tract.[4]
-
Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[4]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
This product is intended for research and development purposes only. The toxicological properties have not been fully investigated.[4]
Core Reactivity: A Hub for Chemical Diversification
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The diagram below illustrates the primary transformations that enable its use as a versatile intermediate.
References
The Versatile Scaffold: 6-Amino-2-methylnicotinic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Aminonicotinic Acid Moiety
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer both potent and selective pharmacological activity is paramount. Among the privileged heterocyclic scaffolds, the substituted aminonicotinic acid framework has emerged as a cornerstone for the development of innovative therapeutics. Specifically, 6-Amino-2-methylnicotinic acid, with its distinct arrangement of functional groups—a carboxylic acid, an aromatic amine, and a methyl group on a pyridine core—offers medicinal chemists a versatile and strategically valuable platform. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical development.
The intrinsic electronic properties and hydrogen bonding capabilities of the this compound scaffold make it an ideal building block for targeting a diverse range of biological entities. Its successful incorporation into molecules targeting ion channels, enzymes, and other key players in cellular signaling pathways underscores its significance. This document will delve into its application in the development of GABA-A receptor modulators, histone deacetylase (HDAC) inhibitors, and glucokinase activators, providing both the theoretical underpinnings and practical methodologies for its utilization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to rational drug design. These parameters influence solubility, permeability, metabolic stability, and ultimately, the pharmacokinetic and pharmacodynamic profile of a drug candidate.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| CAS Number | 680208-82-6 | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | 6-amino-2-methylpyridine-3-carboxylic acid |
Application I: Targeting the Central Nervous System - GABA-A Receptor Agonists
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system and a key target for therapeutic intervention in anxiety, epilepsy, and sleep disorders.[2] The 6-aminonicotinic acid framework has been successfully employed as a bioisostere for the γ-amino acid portion of GABA, leading to the discovery of potent and selective GABA-A receptor agonists.[3][4]
Mechanistic Rationale & Signaling Pathway
Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and thus decreasing the likelihood of an action potential.[5][6] Molecules built upon the this compound scaffold can mimic the binding of GABA, thereby potentiating this inhibitory signal.
Caption: GABA-A Receptor Signaling Pathway.
Protocol: Synthesis of a Hypothetical GABA-A Receptor Modulator via Amide Coupling
This protocol details the coupling of this compound with a hypothetical amine, a common step in the elaboration of this scaffold into more complex drug candidates.
Materials:
-
This compound
-
Amine of interest (e.g., 4-fluoroaniline)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and stir for an additional 20 minutes. The formation of the activated ester can be monitored by TLC.
-
Add the amine of interest (1.1 eq) to the reaction mixture and stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide.
Rationale: The use of HATU as a coupling agent is advantageous due to its high efficiency and the mild reaction conditions required, which helps to prevent racemization and other side reactions.[7] DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
Application II: Epigenetic Regulation - Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] Their aberrant activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[9][10] The 6-aminonicotinamide scaffold has been instrumental in the development of potent and selective HDAC inhibitors.[11]
Mechanistic Rationale & Signaling Pathway
HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[8] HDAC inhibitors block this action, resulting in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of tumor suppressor genes.[9]
Caption: Mechanism of HDAC Inhibition.
Application III: Metabolic Disorders - Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis.[12] Small molecule activators of glucokinase are a promising therapeutic strategy for the treatment of type 2 diabetes.[13] The nicotinic acid core is a key feature in several classes of glucokinase activators.[14]
Mechanistic Rationale & Signaling Pathway
In pancreatic β-cells, glucokinase catalyzes the rate-limiting step in glucose metabolism, leading to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, insulin secretion.[13] Glucokinase activators enhance this process, promoting insulin release in a glucose-dependent manner.
Caption: Glucokinase Activation Pathway in Pancreatic β-Cells.
Protocol: Synthesis of this compound
The availability of the core scaffold is crucial for its application. This protocol outlines a common method for the synthesis of this compound from its corresponding ester.
Materials:
-
Methyl 6-amino-2-methylnicotinate
-
Methanol
-
1N Sodium hydroxide solution
-
2N Hydrochloric acid solution
-
Water
Procedure:
-
Dissolve Methyl 6-amino-2-methylnicotinate (1.0 eq) in methanol.
-
Add 1N aqueous sodium hydroxide solution (4.0 eq) to the methanolic solution.
-
Stir the reaction mixture at room temperature for 18 hours.[15]
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 3 with 2N hydrochloric acid.[15]
-
A precipitate will form. Isolate the solid by filtration or centrifugation.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Rationale: This procedure describes a standard saponification (ester hydrolysis) reaction. The use of a strong base like sodium hydroxide in a water/methanol solvent system effectively cleaves the methyl ester to the corresponding carboxylic acid upon acidic workup.
Conclusion
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its inherent structural and electronic features provide a robust starting point for the design of potent and selective modulators of a wide array of biological targets. The successful application of this core in developing drug candidates for neurological disorders, cancer, and metabolic diseases highlights its broad therapeutic potential. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage the unique properties of this scaffold in their own drug discovery endeavors, paving the way for the next generation of innovative medicines.
References
- 1. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. youtube.com [youtube.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glucokinase - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Functionalization of 6-Amino-2-methylnicotinic Acid
Abstract
6-Amino-2-methylnicotinic acid is a highly valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a carboxylic acid, a primary amine, and a methyl group, offers three distinct points for chemical modification. This versatility allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This guide provides detailed protocols for the targeted functionalization of this scaffold, focusing on N-acylation of the amino group, esterification of the carboxylic acid, and C-C bond formation via palladium-catalyzed cross-coupling. Each protocol is accompanied by mechanistic insights, step-by-step instructions, and characterization guidelines to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The this compound core, in particular, serves as a crucial building block for compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] The strategic placement of its functional groups—a nucleophilic amine and an electrophilic carboxylic acid—enables a wide array of chemical transformations. This allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. For instance, derivatives of 6-aminonicotinamide have been successfully developed as potent and selective histone deacetylase (HDAC) inhibitors.[2]
This document serves as a practical guide for researchers, providing robust and validated protocols for modifying the key functional groups of this versatile scaffold.
Physicochemical Properties and Handling
Before proceeding with any synthesis, it is essential to be familiar with the properties of the starting material.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 680208-82-6[] |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | >250 °C (decomposes) |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in aqueous acid and base. |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Functionalization Strategies: An Overview
The this compound scaffold offers three primary sites for modification. This guide will focus on the two most accessible functional groups: the 6-amino group and the 3-carboxyl group. Additionally, a protocol for modifying the pyridine ring itself via a halogen intermediate is presented.
Caption: Key sites for chemical modification on the this compound scaffold.
Protocol 1: Esterification of the Carboxylic Acid Group
Esterification is a fundamental transformation used to mask the polar carboxylic acid, which can improve cell permeability and modify the pharmacokinetic profile of a drug candidate. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common and effective method.[4][5][6]
Rationale: The reaction mechanism involves the protonation of the carboxyl oxygen by the strong acid (H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (e.g., methanol). The subsequent elimination of a water molecule yields the desired ester. Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the product.
Caption: Workflow for the Fischer esterification of this compound.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1-0.2 eq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and heating mantle.
Procedure:
-
Suspend this compound (e.g., 1.52 g, 10 mmol) in anhydrous methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) dropwise to the stirring suspension.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 10% MeOH in Dichloromethane (DCM)).
-
Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.
-
Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 6-amino-2-methylnicotinate.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Characterization (Methyl Ester):
-
¹H NMR: Appearance of a new singlet at ~3.9 ppm corresponding to the methyl ester protons (-OCH₃).
-
IR: Disappearance of the broad O-H stretch from the carboxylic acid and appearance of a strong C=O stretch around 1720-1740 cm⁻¹.
-
MS (ESI+): [M+H]⁺ peak at m/z = 167.08.
Protocol 2: N-Acylation of the Amino Group
N-acylation is a cornerstone of medicinal chemistry, used to introduce a vast array of functionalities that can interact with biological targets, modulate solubility, or act as protecting groups.[7][8] The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for forming amide bonds.
Rationale: This reaction couples the primary amine of the scaffold with a carboxylic acid. HATU is a uronium salt-based coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to deprotonate the amine and neutralize the acid formed during the reaction, facilitating the nucleophilic attack of the amine on the activated ester to form the stable amide bond.
References
- 1. nbinno.com [nbinno.com]
- 2. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Formulation of 6-Amino-2-methylnicotinic Acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 6-Amino-2-methylnicotinic acid for use in preclinical in vivo research. The protocols herein are designed to ensure the preparation of stable, homogenous, and concentration-verified formulations suitable for various administration routes. This note emphasizes a structured approach, beginning with pre-formulation assessment, followed by a logical vehicle selection process, detailed preparation protocols, and essential quality control procedures. The objective is to equip researchers with the necessary information to minimize formulation-induced variability, thereby enhancing the reliability and reproducibility of their in vivo studies.
Introduction: The Critical Role of Formulation
This compound is a substituted aminopyridine carboxylic acid derivative. As with any investigational compound, its efficacy and toxicological profile in an in vivo setting are critically dependent on the method of its delivery. An improperly prepared formulation can lead to poor bioavailability, inconsistent exposure, and local tissue irritation, ultimately confounding experimental outcomes. The selection of an appropriate vehicle and a robust preparation methodology is therefore a foundational step in any preclinical research campaign.[1] This guide explains the causal relationships between the compound's physicochemical properties and the selection of formulation components, providing a scientifically grounded framework for researchers.
Pre-Formulation Assessment: Understanding the Molecule
A thorough understanding of the physicochemical properties of this compound is paramount before any formulation work begins. These properties dictate the compound's behavior in various solvents and are key to developing a stable and effective delivery system.
Causality: The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule. Its solubility is therefore expected to be highly dependent on pH, exhibiting a classic "U-shaped" solubility curve with minimum solubility at its isoelectric point and higher solubility in acidic and basic conditions. This characteristic is the primary lever to be used for developing a simple aqueous formulation.
| Property | Value / Observation | Implication for Formulation |
| IUPAC Name | 6-Amino-2-methylpyridine-3-carboxylic acid | - |
| CAS Number | 680208-82-6 | Unique identifier for sourcing. |
| Molecular Formula | C₇H₈N₂O₂[2] | - |
| Molecular Weight | 152.15 g/mol [2] | Essential for all concentration and dosing calculations. |
| Predicted pKa | ~3-5 (carboxylic acid), ~5-7 (pyridine nitrogen) | Amphoteric nature; solubility will be lowest at the isoelectric point and can be increased by adjusting pH away from this point.[3] |
| Predicted Solubility | Poor in neutral water; soluble in acidic and basic solutions. | pH adjustment is the primary strategy for aqueous formulations. Co-solvents may be needed for high concentrations. |
| Stability | Ester and amide functionalities are generally stable, but hydrolysis can be catalyzed by strongly acidic or basic conditions and elevated temperatures.[4] | Formulations should be prepared fresh. Store at 2-8°C and protect from light. Avoid extreme pH values. |
Formulation Strategy and Vehicle Selection
The choice of vehicle is determined by the compound's solubility, the required dose volume, the intended route of administration, and the potential for vehicle-induced toxicity.[5][6] The following decision tree provides a logical pathway for selecting an appropriate formulation strategy.
Caption: Formulation selection decision tree for this compound.
Vehicle Selection Rationale:
-
Aqueous Solutions: For intravenous (IV) administration, a true solution is mandatory. For other routes like intraperitoneal (IP), subcutaneous (SC), or oral (PO), it is highly preferred to ensure uniform absorption.[1] Given the properties of this compound, pH adjustment is the most direct path to an aqueous solution.
-
Co-Solvent Systems: If the required concentration cannot be achieved through pH modification alone, co-solvents can be employed.[7] However, these must be used with caution. DMSO can cause neurotoxicity at higher concentrations, while PEG-400 and Propylene Glycol have also been shown to have motor-impairing effects.[6][8] Therefore, the concentration of the organic co-solvent should be minimized, and a vehicle-only control group is essential in the animal study.[5]
-
Suspensions: For oral administration of poorly soluble compounds at high doses, a suspension is a viable option.[8] A suspending agent like carboxymethylcellulose sodium (CMC-Na) is used to ensure dose uniformity. Suspensions are not suitable for parenteral routes.
Detailed Formulation Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound and formulation reagents.
Protocol A: pH-Adjusted Aqueous Solution (Target: 1 mg/mL in Saline)
This protocol is the preferred starting point, leveraging the compound's pH-dependent solubility.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Sterile 1 N Sodium Hydroxide (NaOH)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Calibrated pH meter with a micro-probe
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Weigh Compound: Accurately weigh 10 mg of this compound and transfer it to a 15 mL sterile conical tube.
-
Initial Vehicle Addition: Add approximately 8 mL of sterile saline to the tube.
-
Solubilization via pH Adjustment:
-
Cap the tube and vortex vigorously for 30 seconds. The compound will likely not fully dissolve, forming a slurry.
-
Place the tube on a magnetic stirrer if available.
-
Using a micropipette, add 1 N HCl dropwise (e.g., 2-5 µL at a time) while monitoring the solution. Vortex after each addition until the solid dissolves completely. The goal is to reach a clear solution at an acidic pH.
-
Alternative: If acidic pH is not desired, use 1 N NaOH to bring the pH to the basic range where it should also be soluble.
-
-
pH Measurement and Final Adjustment:
-
Aseptically measure the pH of the solution using a calibrated micro-probe.
-
If necessary, adjust the pH towards neutral (e.g., pH 6.0-7.5) by adding 1 N NaOH dropwise. Crucially, observe for any precipitation. If the compound precipitates, the target concentration is not achievable at that pH. The final pH must be one where the compound remains fully dissolved.[9]
-
-
Final Volume Adjustment (QS): Once the compound is fully dissolved at the desired final pH, add sterile saline to bring the total volume to exactly 10.0 mL (Quantum Sufficit, QS).
-
Final Mixing: Cap the vial and invert 10-15 times to ensure homogeneity.
-
Quality Control: Proceed immediately to Section 5 for QC checks.
Protocol B: Co-Solvent Formulation (Target: 5 mg/mL)
Use this protocol only when aqueous solubility is insufficient for the target dose.
Materials:
-
All materials from Protocol A
-
Dimethyl sulfoxide (DMSO), Endotoxin-free, sterile
-
Polyethylene glycol 400 (PEG-400), NF grade
Methodology:
-
Weigh Compound: Accurately weigh 50 mg of this compound into a sterile tube.
-
Co-Solvent Addition: Add 1.0 mL of DMSO. Vortex until the compound is completely dissolved. Gentle warming (<40°C) may be used if necessary.
-
Addition of Second Vehicle Component: Add 3.0 mL of PEG-400. Vortex thoroughly until the solution is homogenous.
-
Final Dilution: Slowly add 6.0 mL of sterile saline dropwise while vortexing to prevent precipitation. The final vehicle composition will be 10% DMSO / 30% PEG-400 / 60% Saline (v/v/v).
-
Observe for Precipitation: After final dilution, carefully inspect the solution. If it remains clear, the formulation is successful. If precipitation occurs, this vehicle system is not suitable at this concentration.
-
Quality Control: Proceed immediately to Section 5 for QC checks.
Protocol C: Aqueous Suspension for Oral Gavage (Target: 10 mg/mL)
This protocol is suitable only for oral administration when high doses are required.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) in sterile purified water
-
Mortar and pestle or homogenizer
-
Sterile tubes or bottles
Methodology:
-
Weigh Compound: Accurately weigh 100 mg of this compound.
-
Trituration (Particle Size Reduction): Place the powder in a clean mortar. Add a few drops of the 0.5% CMC-Na vehicle to form a thick, smooth paste. Triturate with the pestle for 2-3 minutes to break down aggregates. This step is critical for creating a uniform suspension.
-
Progressive Dilution: Gradually add small aliquots of the 0.5% CMC-Na vehicle to the paste, mixing thoroughly after each addition to maintain a smooth consistency.
-
Transfer and Final Volume: Transfer the mixture to a sterile graduated container. Use additional vehicle to rinse the mortar and pestle, ensuring all of the compound is transferred.
-
QS to Final Volume: Add 0.5% CMC-Na vehicle to bring the total volume to 10.0 mL.
-
Homogenization: Cap securely and mix vigorously. If available, use a homogenizer for 1-2 minutes to ensure a fine, uniform suspension.
-
Quality Control: Proceed to Section 5. Note that for suspensions, "Appearance" QC involves assessing the uniformity and re-suspendability of the particles.
Quality Control and Characterization
Performing quality control on extemporaneously prepared formulations is a non-negotiable step to ensure data integrity.[10][11] All formulations must be prepared fresh daily unless stability data supports longer storage.
| QC Parameter | Specification | Method / Rationale |
| Appearance | Clear, colorless/pale yellow solution, free of visible particulates. For suspensions: Uniform, homogenous, and easily re-suspended upon shaking. | Visual inspection against a black and white background. Ensures complete dissolution (for solutions) or proper dispersion (for suspensions) and absence of foreign matter. |
| pH | Typically 4.0 - 8.0 for parenteral routes.[9] | Potentiometric measurement with a calibrated pH meter. Ensures physiological compatibility and helps predict in-solution stability. |
| Concentration | 90.0% - 110.0% of target. | HPLC-UV is the gold standard. A method for nicotinic acid derivatives would involve a C18 column with a mobile phase of buffered water and acetonitrile, with UV detection around 261 nm.[12][13] This verifies the accuracy of preparation. |
| Stability (Short-Term) | No change in appearance, pH (±0.2 units), or concentration (>90% of initial) over the intended use period (e.g., 4-8 hours at room temp).[14] | Re-test the formulation after holding it under proposed use conditions (e.g., on the benchtop for 4 hours). Essential for confirming the formulation does not degrade during the dosing procedure. |
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow from material handling to the release of a QC-passed formulation for in vivo use.
Caption: Standard operating procedure workflow for formulation and quality control.
Considerations for In Vivo Administration
-
Route of Administration: The chosen formulation must be compatible with the intended administration route.[15] Solutions are versatile (IV, IP, SC, PO), while co-solvent systems may cause irritation, particularly with SC injection.[9] Suspensions are strictly for oral or topical routes.[1]
-
Dose Volume: The concentration of the formulation should be adjusted to allow for an appropriate dosing volume for the animal species being used (e.g., typically 5-10 mL/kg for mice via oral gavage or IP injection).[9]
-
Vehicle Control Group: It is imperative to include a control group of animals that receives the vehicle alone, administered via the same route and volume as the test article.[5] This allows for the differentiation of vehicle-related effects from compound-related effects.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for higher yield and purity. As an essential building block in the pharmaceutical and agrochemical industries, mastering its synthesis is critical. This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanism, troubleshooting common issues, and explaining the causality behind key procedural choices.
Recommended High-Yield Synthesis: A One-Pot Approach
Traditional methods for synthesizing this compound often involve multi-step processes that are plagued by side reactions, such as the formation of 2-hydroxy-6-methylnicotinic acid, which significantly lowers the yield and complicates purification.[1] Our recommended protocol is based on a highly efficient, one-pot synthesis that reliably produces the target compound in high yield (>80%) and purity (>97%).[1][2]
The core of this optimized process involves the reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia under high pressure, followed by in-situ hydrolysis of the resulting amide intermediate. The critical and most innovative step in this process is the complete removal of ammonia before the final hydrolysis, which is key to preventing side reactions and achieving high purity.[1]
Experimental Workflow Diagram
Caption: High-Yield One-Pot Synthesis Workflow
Detailed Protocol
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
Aqueous ammonia (28%)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (4N)
-
High-pressure autoclave with stirring mechanism
Procedure:
-
Amination/Amidation: Charge the autoclave with 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL).[1] Seal the reactor and heat to 170°C with stirring for 7 hours.
-
Cooling and Ammonia Removal: Cool the reaction mixture to room temperature. This is a critical step. Carefully vent any residual pressure. Remove the ammonia from the reaction solution under reduced pressure until the ammonia odor is no longer prevalent.
-
Hydrolysis: To the resulting ammonia-free solution, add potassium hydroxide (e.g., 9.00 g) and heat the mixture to 100°C with stirring for 3 hours.[1]
-
Precipitation and Isolation: Cool the reaction solution to room temperature. Slowly add 4N hydrochloric acid dropwise with stirring to adjust the pH to approximately 4-5. The product will precipitate as a solid.
-
Purification: Filter the precipitated crystals, wash thoroughly with deionized water, and dry to obtain this compound.
| Parameter | Recommended Value | Causality & Expertise |
| Amination Temperature | 170°C | Ensures sufficient energy to overcome the activation barrier for nucleophilic aromatic substitution on the electron-deficient pyridine ring. |
| Amination Time | 7 hours | Allows the reaction to proceed to completion, minimizing unreacted starting material. |
| Ammonia Removal | Essential | Prevents potential side reactions during the high-temperature basic hydrolysis step.[1] |
| Hydrolysis Temperature | 100°C | Facilitates the complete saponification of the amide intermediate to the carboxylate salt. |
| Final pH for Precipitation | 4-5 | This is the isoelectric point of the amphoteric product, where its solubility in the aqueous medium is at a minimum, maximizing precipitation and yield. |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. The following logic diagram outlines the primary areas to investigate when troubleshooting suboptimal results.
Caption: Troubleshooting Logic Flow
Q1: My overall yield is significantly lower than the expected >80%. What are the likely causes?
-
A1: Incomplete Amination (Step 1). The initial nucleophilic aromatic substitution is the most demanding step.
-
Troubleshooting: Verify the integrity of your autoclave. An improper seal will prevent the system from reaching the required 170°C and autogenous pressure, leading to an incomplete reaction. Confirm your heating mantle and thermocouple are calibrated. Also, ensure the purity of your 2-chloro-3-cyano-6-methylpyridine starting material.
-
-
A2: Incomplete Hydrolysis (Step 3). If the amide intermediate is not fully converted, it will not precipitate with the final product.
-
Troubleshooting: Confirm that the correct molar equivalent of KOH was added. Ensure the reaction mixture was maintained at 100°C for the full duration. The presence of the intermediate, 2-amino-6-methylnicotinamide, can be confirmed by HPLC or LC-MS analysis of the reaction mixture before acidification.
-
-
A3: Product Loss During Isolation (Step 4). The final precipitation is pH-dependent.
-
Troubleshooting: Calibrate your pH meter before use. Add the acid slowly to avoid overshooting the target pH of 4-5. After reaching the target pH, allow the mixture to stir in an ice bath for 30-60 minutes to maximize crystallization before filtering.
-
Q2: My final product shows significant impurities on HPLC analysis. How can I identify and eliminate them?
-
A1: Unreacted Starting Material. A peak corresponding to 2-chloro-3-cyano-6-methylpyridine indicates an incomplete amination reaction. See Q1-A1 for troubleshooting.
-
A2: Presence of 2-amino-6-methylnicotinamide. A peak for the amide intermediate points to incomplete hydrolysis. See Q1-A2 for troubleshooting.
-
A3: Presence of 2-hydroxy-6-methylnicotinic acid. This is a common byproduct in older synthetic routes where the chloro-group is hydrolyzed.[1] Its presence in the recommended one-pot protocol is a strong indicator that ammonia was not fully removed before the addition of KOH. The high-temperature, strong-base conditions of the hydrolysis step can favor the unwanted hydroxylation if ammonia is not present in sufficient excess to drive the amination equilibrium.
-
Troubleshooting: The most crucial action is to ensure the thorough removal of ammonia under reduced pressure after Step 1. You should not proceed to the hydrolysis step until the characteristic smell of ammonia is gone.
-
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH) for the hydrolysis step? A: Yes, NaOH is also a strong base and can be used for the saponification of the amide. However, reaction kinetics and product solubility may differ slightly. If you substitute NaOH for KOH, a re-optimization of the reaction time or temperature might be necessary to ensure complete hydrolysis. KOH is the base used in the validated high-yield protocols.[1][2]
Q: What analytical methods are best for monitoring this reaction? A: High-Performance Liquid Chromatography (HPLC) is the most effective technique.[1] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is typically suitable for separating the non-polar starting material, the polar intermediates, and the final product. For structural confirmation of the final product and any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[]
Q: Are there alternative amination methods, such as palladium-catalyzed cross-coupling? A: Yes, modern organometallic chemistry offers powerful tools for C-N bond formation. The Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine ligands, is a highly versatile method for coupling aryl halides with amines.[4][5][6] While this could theoretically be applied to the synthesis of this compound, it would require significant development to optimize catalysts, ligands, and reaction conditions. For this specific molecule, the high-temperature/high-pressure reaction with aqueous ammonia is a more direct, atom-economical, and industrially established method that avoids expensive and potentially toxic heavy metal catalysts.[1]
Q: My reaction appears to stall. What should I check first? A: First, verify your reagents. Ensure the aqueous ammonia is at the correct concentration (28%) as lower concentrations may not be effective. Second, confirm the operational integrity of your autoclave, including the heating and stirring mechanisms. Inconsistent heating or poor mixing can lead to localized temperature gradients and incomplete reactions.
References
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-2-methylnicotinic Acid
Welcome to the technical support guide for the purification of 6-Amino-2-methylnicotinic acid (CAS 680208-82-6). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable pyridine building block. The unique amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid group, presents specific challenges that require a nuanced approach to purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.
Understanding the Core Challenge: pH-Dependent Solubility
The primary hurdle in purifying this compound is managing its solubility. Like amino acids, it can exist in different ionic states depending on the pH of the solution: a cationic form in strong acid, an anionic form in strong base, and a neutral zwitterionic form at its isoelectric point (pI). The zwitterion is typically the least soluble form, a principle that is fundamental to its purification by precipitation or crystallization.
A patent for the synthesis of 2-amino-6-methylnicotinic acid demonstrates that adjusting the pH to 4-5 with hydrochloric acid is an effective step for precipitating the product from an aqueous solution.[1] This indicates that the isoelectric point (pI) of the molecule is in this range, where it has minimal solubility in water.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily solid. What is the likely cause and how can I purify it?
A: Dark coloration and an oily consistency typically indicate the presence of significant impurities, which can depress the melting point and interfere with crystal lattice formation. Common culprits include unreacted starting materials (e.g., 2-chloro-3-cyano-6-methylpyridine), intermediates like 2-amino-6-methylnicotinamide, or byproducts such as 2-hydroxy-6-methylnicotinic acid.[1]
A robust first-pass purification strategy is pH-controlled precipitation/crystallization:
-
Dissolve the crude material in a minimal amount of a basic aqueous solution (e.g., 1M NaOH or KOH). The compound will form a soluble salt.
-
If the solution is highly colored, you can perform a charcoal treatment. Add a small amount of activated carbon, heat the solution gently, and then filter it through celite to remove the carbon and adsorbed impurities.
-
Slowly add an acid (e.g., 4N HCl) dropwise with vigorous stirring to the clear filtrate.[1] Monitor the pH.
-
As the pH approaches the isoelectric point (pI), estimated to be around 4-5, the product will begin to precipitate.[1] Continue adding acid until you see no further precipitation.
-
Isolate the solid by vacuum filtration, wash with cold water, and then a non-polar solvent like hexanes to aid in drying.
Q2: I've attempted crystallization, but my yield is very low. What are the common reasons for this?
A: Low yield is a frequent issue and can be traced to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your compound remaining in the mother liquor upon cooling.[2]
-
Incorrect pH: If the final pH of your crystallization mixture is too far from the isoelectric point, the compound will remain partially soluble as its salt form.
-
Incomplete Precipitation: The precipitation may not have gone to completion. Ensure you have allowed sufficient time for the solid to form and consider cooling the mixture in an ice bath to maximize recovery.
To troubleshoot, you can try to recover the product from the mother liquor by carefully evaporating some of the solvent or by readjusting the pH.
Q3: How can I remove the 2-hydroxy-6-methylnicotinic acid byproduct?
A: The hydroxy- analogue is a common process-related impurity. Since the hydroxyl group is more acidic than the amino group is basic, their separation can be achieved by carefully exploiting differences in their pKa values and solubility. A well-executed pH-controlled precipitation, as described in Q1, is often sufficient. If co-precipitation is an issue, column chromatography is the next logical step.
Q4: What is a good starting point for developing an HPLC method to assess purity?
A: A reverse-phase HPLC method is suitable for analyzing the purity of this compound. Given its polar nature, a C18 column with an aqueous mobile phase is a good starting point.
| Parameter | Recommended Starting Condition |
| Column | C18, 3-5 µm particle size, ~4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | Start with a high percentage of A (e.g., 95%) and ramp up B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
This method is MS-compatible if formic acid is used as the modifier.[3]
Troubleshooting Guides
Issue 1: The Product Fails to Crystallize or "Oils Out"
This is a common problem when impurities are present. "Oiling out" occurs when the solid comes out of solution above its melting point, forming a liquid phase instead of crystals.
Caption: Troubleshooting logic for crystallization failure.
-
Re-dissolve and Dilute: If the product oils out, re-heat the solution until the oil dissolves completely. Add a small amount (5-10% more) of the solvent. This slightly increases solubility and can prevent premature, low-temperature phase separation.[2]
-
Slow Cooling: Rapid cooling encourages oiling and traps impurities.[2] After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod.[4] The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed" crystal of pure product can also initiate crystallization.[4]
-
Consider a Different Solvent System: If water-based pH swing crystallization is problematic, consider recrystallization from an organic solvent system. Test the solubility in solvents like ethanol, isopropanol, or mixtures such as ethanol/water.
Issue 2: Purity is Not Improving with Recrystallization
If successive recrystallizations do not significantly improve purity, it is likely that a persistent impurity has very similar solubility properties to your product.
Due to its polar and amphoteric nature, this compound can be challenging to purify by standard silica gel chromatography. It may streak or have poor mobility.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard, cost-effective choice. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 1% Acetic Acid | The DCM/MeOH gradient elutes compounds of increasing polarity. The acetic acid is crucial: it protonates the basic amino group and pyridine nitrogen, reducing their interaction with the acidic silica gel and preventing tailing. |
| Gradient | Start at 100% DCM, gradually increase MeOH to 10-20% | This gradient will first elute non-polar impurities, followed by your product. |
| Monitoring | TLC with the same solvent system, visualized under UV light. | Allows for tracking the separation and pooling the correct fractions. |
Detailed Experimental Protocol: Purification by pH-Controlled Precipitation
This protocol is adapted from methodologies used for purifying similar amino-nicotinic acids and is validated by patent literature.[1]
-
Dissolution: Weigh your crude this compound and place it in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. For every 1 gram of crude material, add 10-20 mL of 1M Sodium Hydroxide (NaOH) solution. Stir at room temperature until all solids have dissolved. The solution may be colored.
-
Decolorization (Optional): If the solution is dark, add a small amount of activated carbon (approx. 10% by weight of your crude material). Gently heat the mixture to ~50°C for 15 minutes with stirring.
-
Filtration: If carbon was used, filter the warm solution through a pad of celite in a Büchner funnel to remove the carbon. Wash the celite pad with a small amount of fresh 1M NaOH solution to recover any adsorbed product.
-
Precipitation: Transfer the clear filtrate to a clean beaker and place it in an ice-water bath to cool. Begin stirring vigorously. Slowly add 4N Hydrochloric Acid (HCl) dropwise using a Pasteur pipette or burette.
-
Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. As the pH drops, you will see a precipitate form. Continue adding HCl until the pH is between 4 and 5.[1]
-
Digestion: Allow the slurry to stir in the ice bath for at least 30 minutes. This "digestion" period allows for the formation of larger, more easily filterable crystals.
-
Isolation: Collect the white to off-white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
A small amount of cold deionized water (to remove inorganic salts).
-
A small amount of a cold, water-miscible solvent like ethanol (to help remove residual water).
-
A small amount of a non-polar solvent like hexanes (to displace the ethanol and speed up drying).
-
-
Drying: Dry the purified product under high vacuum to a constant weight. Characterize by ¹H NMR, LC-MS, and melting point to confirm purity. A purity of >97% can be achieved with this method.[1]
Caption: Workflow for purification via pH-controlled precipitation.
References
Technical Support Center: Synthesis of 6-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, experience-driven advice and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their respective advantages?
There are several established methods for the synthesis of this compound. The choice of a particular route often depends on the available starting materials, scale of the reaction, and desired purity. Two prevalent pathways include:
-
Amination of a Halogenated Precursor: This common approach involves the nucleophilic substitution of a halogen (typically chlorine) on the pyridine ring with an amino group. A frequent starting material is 2-chloro-6-methylnicotinic acid or its derivatives. The key advantage of this method is the often high regioselectivity of the amination reaction.
-
Modification of a Pre-existing Pyridine Ring: Another route involves starting with a substituted pyridine that already contains the methyl and carboxylic acid (or a precursor) groups, followed by the introduction of the amino group. For instance, the reduction of a nitro group or the Hofmann rearrangement of an amide can be employed. This can be advantageous if the appropriately substituted pyridine precursor is readily available.
Q2: I am observing an unexpected byproduct in my synthesis. What are the likely culprits?
Byproduct formation is a common challenge. The identity of the byproduct is highly dependent on the synthetic route and reaction conditions. Here are some of the most frequently encountered impurities:
-
2-Hydroxy-6-methylnicotinic acid: In syntheses starting from 2-chloro-6-methylnicotinic acid, hydrolysis of the chloro group can compete with amination, especially if there is moisture present or if the reaction is carried out in an aqueous ammonia solution. One patent notes that when reacting 2-chloro-6-methylnicotinic acid in aqueous ammonia, about 15-20% of 2-hydroxy-6-methylnicotinic acid is generated as a byproduct, making it difficult to improve the yield of the desired product.[1]
-
Unreacted Starting Material: Incomplete reactions are a common source of impurities. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Over-oxidation Products: In routes involving the oxidation of a methyl or ethyl group on the pyridine ring, such as the oxidation of 2-methyl-5-ethylpyridine, over-oxidation can lead to the formation of dicarboxylic acids.[2] For instance, the oxidation of 5-ethyl-2-methylpyridine can yield 2,5-pyridinedicarboxylic acid.[2]
-
Isomeric Aminonicotinic Acids: Depending on the starting materials and the reaction mechanism, the formation of other aminonicotinic acid isomers is possible, although often in minor amounts if the directing effects of the existing substituents are strong.
-
Amide Intermediates: In some routes, such as the reaction of 2-chloro-3-cyano-6-methylpyridine in aqueous ammonia, a 2-amino-6-methylnicotinamide intermediate is formed.[1][3] If the subsequent hydrolysis to the carboxylic acid is incomplete, this amide will be present as an impurity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A diminished yield is a frequent concern. The following troubleshooting guide will help you diagnose and rectify the potential causes.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or suboptimal reagent concentration. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. Ensure the stoichiometry of your reagents is correct. |
| Competing Hydrolysis | As mentioned, the formation of 2-hydroxy-6-methylnicotinic acid is a significant competing reaction when using a chloro-precursor with aqueous ammonia.[1] | Minimize the presence of water in your reaction unless it is the intended solvent. If using aqueous ammonia, consider optimizing the temperature and reaction time to favor amination over hydrolysis. Alternatively, explore anhydrous amination conditions. |
| Product Degradation | The desired product might be unstable under the reaction or workup conditions, especially at elevated temperatures or in the presence of strong acids or bases. | Perform the reaction at the lowest effective temperature. During workup, neutralize the reaction mixture at low temperatures (e.g., in an ice bath) to minimize potential degradation. |
| Poor Product Recovery | The product may be lost during the extraction or purification steps. This could be due to its solubility in the aqueous phase or inefficient precipitation. | Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility during precipitation. Optimize your extraction solvent and perform multiple extractions to ensure complete recovery. |
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities
The presence of impurities compromises the quality of your final product. The following guide will assist in identifying and mitigating these byproducts.
| Observed Impurity | Identification & Confirmation | Mitigation Strategy |
| Unreacted Starting Material | Compare the retention factor (Rf) on TLC or retention time in HPLC with a standard of the starting material. | Refer to the "Incomplete Reaction" section in the low yield troubleshooting guide. |
| 2-Hydroxy-6-methylnicotinic acid | This byproduct will have a different polarity compared to the amino-substituted product. It can be identified by comparing with a known standard or by analytical techniques like LC-MS to confirm the molecular weight. | Minimize water in the reaction. Consider using a non-aqueous solvent and a source of ammonia like gaseous ammonia or an ammonium salt with a non-nucleophilic base. |
| Amide Intermediate | The amide will have a different polarity and molecular weight than the final carboxylic acid. LC-MS is an effective tool for its identification. | Ensure the hydrolysis step is complete by extending the reaction time or using a higher concentration of the hydrolyzing agent (e.g., base). Monitor this step by TLC or HPLC. |
| Over-oxidation Byproducts | In oxidation reactions, these byproducts will have higher polarity and molecular weight (due to the additional carboxylic acid group). | Carefully control the amount of oxidizing agent used. Monitor the reaction closely and stop it as soon as the starting material is consumed. Temperature control is also crucial to prevent over-oxidation. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of starting materials and the formation of the product and byproducts.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol, ratio to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot standards of the starting material and, if available, the expected product.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the intensity of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress.
Protocol 2: Purification by Recrystallization
Objective: To purify the crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven.
Visualizing Reaction Pathways and Troubleshooting
Synthesis Pathway and Potential Byproduct Formation
References
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Reactivity of 6-Amino-2-methylnicotinic Acid
Introduction
Welcome to the technical support center for 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. This compound is a valuable scaffold in medicinal chemistry and organic synthesis due to its unique arrangement of a carboxylic acid, an amino group, and a methyl group on a pyridine ring.[1][2] However, the electronic properties inherent to this structure can often lead to poor reactivity in common synthetic transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.
The primary challenge with this compound lies in the electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and pyridine ring nitrogen. This can deactivate both the amino and carboxylic acid functionalities, making standard reaction conditions ineffective. This guide will explore the causality behind these experimental challenges and provide field-proven, self-validating protocols to enhance reactivity and ensure successful outcomes.
I. Troubleshooting Amide Bond Formation
The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[3][4] However, the direct coupling of a carboxylic acid and an amine can be challenging, often requiring activation of the carboxylic acid to proceed efficiently.[5][6][7] With this compound, the nucleophilicity of the amino group is reduced by the electron-withdrawing nature of the pyridine ring, and the electrophilicity of the carboxylic acid is diminished by the electron-donating amino group.
FAQ 1: My standard amide coupling reaction with this compound is failing or giving low yields. What is the likely cause and how can I fix it?
Answer: The poor reactivity you are observing is likely due to the electronic nature of the molecule. The amino group deactivates the carboxylic acid, making it less susceptible to activation by common coupling reagents. Concurrently, the amine partner in your reaction may struggle to react with the activated intermediate due to the reduced nucleophilicity of the 6-amino group if it is the intended reaction site.
Here’s a systematic approach to troubleshoot this issue:
1. Choice of Coupling Reagent:
Standard carbodiimide reagents like DCC or EDC alone may not be sufficient.[3][5] More potent activating agents are often required.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective for challenging amide couplings. They react with the carboxylic acid to form a highly reactive activated ester.[4]
-
Phosphonium Salts: Reagents such as BOP and PyBOP are also excellent choices for activating hindered or electronically deactivated carboxylic acids.
2. The Role of Additives and Base:
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve reaction rates and suppress side reactions, particularly racemization if you are working with chiral substrates.[4]
-
Base: A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to neutralize the ammonium salts formed during the reaction and to facilitate the deprotonation of the carboxylic acid.[8]
3. Solvent and Temperature Considerations:
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can help to dissolve the starting materials and intermediates.[8][9] Ensure you are using anhydrous solvents, as water can hydrolyze the activated intermediate.[8]
-
Temperature: While many amide couplings proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes provide the necessary activation energy to drive the reaction to completion, especially with hindered substrates.[9][10]
Experimental Protocol: High-Efficiency Amide Coupling of this compound
This protocol utilizes HATU, a highly effective uronium-based coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
-
Add HATU to the mixture and continue stirring for another 20-30 minutes to pre-activate the carboxylic acid.[8]
-
Add the amine coupling partner to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am trying to perform an acylation on the amino group of this compound, but the reaction is not working. What should I do?
Answer: The nucleophilicity of the 6-amino group is significantly reduced due to the electron-withdrawing effect of the pyridine ring nitrogen and the carboxylic acid. This makes it a poor nucleophile for standard acylation reactions.
Strategies to Overcome Poor Nucleophilicity:
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are a better choice for acylating hindered or deactivated anilines.[9]
-
Employ a Nucleophilic Catalyst: Catalytic amounts of 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the rate of acylation. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[9]
-
Stronger Base/Deprotonation: Forcing the deprotonation of the amino group can significantly enhance its nucleophilicity. Strong bases like sodium hydride (NaH) or n-butyllithium (nBuLi) can be used, but care must be taken to avoid side reactions with other functional groups.[10]
-
Protecting the Carboxylic Acid: The carboxylic acid can interfere with the acylation by reacting with the base or the acylating agent. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to acylation can lead to cleaner reactions and higher yields. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
II. Navigating Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. However, the presence of both an amino group and a carboxylic acid on the pyridine ring of this compound can pose challenges for palladium-catalyzed cross-coupling reactions.
FAQ 3: I am attempting a Suzuki-Miyaura cross-coupling with a halogenated derivative of this compound, but the reaction is inefficient. What are the potential issues?
Answer: The primary challenges in Suzuki-Miyaura cross-coupling of aminopyridines are catalyst inhibition by the basic amino group and potential interference from the carboxylic acid.[11][12]
Key Considerations for Successful Suzuki Coupling:
-
Catalyst and Ligand Selection:
-
Palladium Pre-catalyst: Standard catalysts like Pd(PPh₃)₄ can be effective, but more advanced catalysts often provide better results.[12]
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can promote the desired cross-coupling and are less susceptible to inhibition by the aminopyridine substrate.[11]
-
-
Base and Solvent System:
-
Base: The choice of base is crucial. While aqueous sodium carbonate is common, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective in certain cases.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The optimal solvent system will depend on the specific substrates and catalyst used.
-
-
Protecting Group Strategy:
-
In cases of persistent catalyst inhibition, protecting the amino group can be a viable strategy.[13] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[14] The protecting group masks the nucleophilicity of the amine, preventing it from interfering with the palladium catalyst.[13] The protecting group can be removed after the cross-coupling reaction.[13]
-
Table 1: Comparison of Protecting Groups for Aminopyridines
| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, DMAP, TEA | Acidic conditions (e.g., TFA in DCM) | Stable to a wide range of conditions, easy removal.[14] |
| Cbz | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid-labile protecting groups.[14] |
| Fmoc | Fmoc-Cl, Base | Basic conditions (e.g., piperidine in DMF) | Mild deprotection conditions.[14] |
III. General Handling and Solubility
FAQ 4: I'm having trouble dissolving this compound in common organic solvents. What do you recommend?
Answer: this compound has poor solubility in many common organic solvents due to its zwitterionic character at neutral pH.
Tips for Improving Solubility:
-
Aprotic Polar Solvents: Try dissolving the compound in highly polar aprotic solvents such as DMF or DMSO. Gentle heating may be required.
-
Aqueous Basic Solutions: The compound is more soluble in aqueous basic solutions (e.g., dilute NaOH or NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Aqueous Acidic Solutions: Similarly, it will have increased solubility in aqueous acidic solutions (e.g., dilute HCl) due to the protonation of the amino and pyridine nitrogen atoms.
-
Esterification: If the carboxylic acid is not required for the subsequent reaction, converting it to a methyl or ethyl ester can significantly improve solubility in organic solvents.[15]
IV. Conclusion
Overcoming the inherent reactivity challenges of this compound requires a thoughtful approach to reaction design. By understanding the electronic properties of the molecule and carefully selecting reagents, catalysts, and reaction conditions, researchers can successfully employ this valuable building block in their synthetic endeavors. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization is often necessary to achieve the best results for your specific application.
V. References
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
Amide coupling reaction in medicinal chemistry. HepatoChem. --INVALID-LINK--
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. --INVALID-LINK--
-
Gunda, G. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5754-5757. --INVALID-LINK--
-
Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. --INVALID-LINK--
-
A Comparative Analysis of Protecting Groups for Aminopyridines. BenchChem. --INVALID-LINK--
-
Technical Support Center: N-Acylation of Hindered Anilines. BenchChem. --INVALID-LINK--
-
One-pot activation and amidation of carboxylic acids with acetylene. (2021). ResearchGate. --INVALID-LINK--
-
Caron, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9489-9492. --INVALID-LINK--
-
Acylation of N-Aryl systems using acyl chlorides. Reddit. --INVALID-LINK--
-
High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. ResearchGate. --INVALID-LINK--
-
Acetylation reaction of aniline to activation effect. MDPI. --INVALID-LINK--
-
Barder, T. E., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1898-1901. --INVALID-LINK--
-
Protective Groups. Organic Chemistry Portal. --INVALID-LINK--
-
Avanthay, M., et al. (2018). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. --INVALID-LINK--
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. --INVALID-LINK--
-
Appendix 6: Protecting groups. Oxford Learning Link. --INVALID-LINK--
-
Why doesn't aniline undergo Friedel-Crafts alkylation? Chemistry Stack Exchange. --INVALID-LINK--
-
Protecting Groups in Organic Synthesis. YouTube. --INVALID-LINK--
-
6-Aminonicotinic acid. PubChem. --INVALID-LINK--
-
Electronic Properties of Amino Compounds and Their Applications in Medicine. Nantong Reform Petro-Chemical Co., Ltd.. --INVALID-LINK--
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. --INVALID-LINK--
-
Exploring 6-Aminonicotinic Acid: Properties and Applications. Medium. --INVALID-LINK--
-
5-Aminonicotinic Acid. PubChem. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
amide coupling help. Reddit. --INVALID-LINK--
-
Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. --INVALID-LINK--
-
6-Methylnicotinic acid. MedChemExpress. --INVALID-LINK--
-
Tips and tricks for difficult amide bond formation? Reddit. --INVALID-LINK--
-
Why did my amide syntesis does not work? ResearchGate. --INVALID-LINK--
-
2-Amino-5-bromo-6-methyl-nicotinic acid. Apollo Scientific. --INVALID-LINK--
-
6-(Diethylamino)-2-methylnicotinic acid. PubChem. --INVALID-LINK--
-
6-Methylnicotinic acid. PubChem. --INVALID-LINK--
-
Methyl 6-methylnicotinate. PubChem. --INVALID-LINK--
-
Methyl 6-methylnicotinate. ChemicalBook. --INVALID-LINK--
-
2-AMINO-6-METHYLPYRIDINE. Loba Chemie. --INVALID-LINK--
References
- 1. innospk.com [innospk.com]
- 2. This compound | 680208-82-6 [sigmaaldrich.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 6-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, experience-driven answers to common challenges encountered during the synthesis of this important pharmaceutical and agrochemical intermediate. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and optimized process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of this compound, providing a foundational understanding of the common synthetic strategies.
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and scalable synthetic routes start from 2-chloro-3-cyano-6-methylpyridine. The general strategies involve two key transformations: amination at the C6 position and hydrolysis of the nitrile group at the C3 position. The sequence of these steps defines the route:
-
Route A: Amination followed by Hydrolysis. In this approach, the chloro-substituent is first displaced by ammonia to form 2-amino-3-cyano-6-methylpyridine. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.
-
Route B: Hydrolysis followed by Amination. This route involves the initial hydrolysis of the nitrile in 2-chloro-3-cyano-6-methylpyridine to form 2-chloro-6-methylnicotinic acid. Subsequently, the chloro group is substituted with an amino group via reaction with ammonia.
-
Route C: One-Pot Synthesis. Modern, optimized procedures often favor a "one-pot" approach where 2-chloro-3-cyano-6-methylpyridine is reacted in an aqueous ammonia solution.[1] This method proceeds through a 2-amino-6-methylnicotinamide intermediate, which is then hydrolyzed in the same pot by adding a strong base like potassium hydroxide (KOH), leading to high yields and purity.[1][2]
Q2: Which synthetic route is generally preferred and why?
A2: The one-pot synthesis (Route C) is often preferred in process chemistry for several reasons.[1] It eliminates the need for isolating intermediates, which saves time, reduces solvent waste, and can increase overall yield by avoiding losses during workup and purification steps. A significant drawback of Route B is the formation of 2-hydroxy-6-methylnicotinic acid as a byproduct (15-20%) during the amination of 2-chloro-6-methylnicotinic acid, which complicates purification and lowers the yield.[1]
Q3: What are the most critical reaction parameters to control during the synthesis?
A3: Regardless of the route, several parameters are critical for success:
-
Temperature and Pressure: The amination step typically requires high temperatures (e.g., 170°C) and, consequently, high pressure, necessitating the use of a sealed reactor or autoclave.[1][2] Temperature control is vital; insufficient heat leads to incomplete reactions, while excessive temperatures can promote side reactions and degradation.
-
Concentration of Reagents: The concentration of ammonia and any subsequent base or acid for hydrolysis directly impacts reaction kinetics and selectivity.
-
pH Control: During workup, the final product is isolated by adjusting the pH of the reaction mixture. This compound is amphoteric and will precipitate at its isoelectric point. Careful pH adjustment to around 4-5 is crucial for maximizing recovery.[1][2]
-
Reaction Time: Monitoring the reaction's progress using techniques like HPLC or TLC is essential to determine the optimal endpoint, preventing the formation of impurities from over-reaction.[3]
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Insufficient temperature, pressure, or reaction time. | 1. Verify Reaction Conditions: Ensure the autoclave is properly sealed and reaching the target temperature (e.g., 170°C). Extend the reaction time and monitor progress by taking aliquots (if safe to do so) for HPLC or TLC analysis.[3] |
| 2. Reagent Degradation: Ammonia solution may not be at the specified concentration. Starting material may be impure. | 2. Use Fresh Reagents: Use a fresh, properly titrated aqueous ammonia solution. Verify the purity of the starting 2-chloro-3-cyano-6-methylpyridine by NMR or GC-MS. | |
| 3. Improper pH at Isolation: The product is soluble at very low or high pH. | 3. Optimize Precipitation: Carefully adjust the pH of the cooled reaction mixture to 4-5 using an acid like HCl.[1][2] Add the acid dropwise with vigorous stirring in an ice bath to control exotherms. Check the pH with a calibrated meter. | |
| High Level of Impurities | 1. Byproduct Formation: In Route B, formation of 2-hydroxy-6-methylnicotinic acid is a known issue.[1] | 1. Switch Synthetic Route: Consider using the one-pot method (Route C) which avoids the problematic intermediate and has been shown to produce high-purity product (e.g., >97%).[1][2] |
| 2. Incomplete Hydrolysis: The nitrile (in Route A) or amide (in Route C) intermediate may persist. | 2. Optimize Hydrolysis Step: For the final hydrolysis step (e.g., with KOH), ensure adequate heating (e.g., 100°C) and time (e.g., 3 hours) are provided to drive the reaction to completion.[1] | |
| 3. Over-reduction/Side Reactions: While less common in this specific synthesis, harsh conditions can sometimes lead to unexpected byproducts. | 3. Systematic Optimization: If unknown impurities are detected, consider systematically lowering the reaction temperature in small increments (5-10°C) to find a balance between reaction rate and selectivity.[3] | |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Deactivation (if applicable): While not typical for this synthesis, if a catalyst were used, it could be poisoned. | 1. Use Fresh Catalyst: In related nicotinic acid syntheses, catalysts like Raney-nickel can be poisoned by acids.[3] Ensure all reagents are compatible. |
| 2. Pressure Loss: A leak in the autoclave will cause volatile reagents like ammonia to escape, halting the reaction. | 2. Check Equipment Integrity: Before starting, ensure all seals and fittings on the autoclave are secure and pressure-tested according to safety protocols. | |
| Difficulty with Product Isolation/Purification | 1. Fine Precipitate: The product may precipitate as very fine crystals that are difficult to filter. | 1. Improve Crystallization: After pH adjustment, allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to encourage larger crystal growth. Stirring slowly during this period can also help. |
| 2. Product Contamination: The precipitate may be contaminated with inorganic salts from the neutralization step. | 2. Wash Thoroughly: After filtration, wash the collected solid thoroughly with cold deionized water to remove any soluble salts. A final wash with a small amount of a non-polar solvent like cold ethanol can help remove organic impurities. |
Section 3: Detailed Experimental Protocol (One-Pot Method)
This protocol is based on a high-yield, high-purity one-pot synthesis adapted from patent literature.[1] It provides a robust starting point for your experiments.
Objective: To synthesize this compound from 2-chloro-3-cyano-6-methylpyridine in a one-pot process.
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% Aqueous Ammonia Solution
-
Potassium Hydroxide (KOH)
-
4N Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Laboratory Autoclave or suitable high-pressure reactor with stirring and temperature control
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
pH meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Step 1: Amination and Amide Formation
-
In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia solution (e.g., 70 mL).[1]
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 170°C and maintain this temperature for 7 hours. The internal pressure will rise significantly.
-
Causality Note: This step combines the nucleophilic aromatic substitution of the chloride with ammonia and the partial hydrolysis of the nitrile to an amide, forming the key 2-amino-6-methylnicotinamide intermediate. The high temperature and pressure are necessary to overcome the activation energy for these transformations.[1]
-
-
Step 2: In-Situ Hydrolysis
-
After 7 hours, cool the reactor to room temperature. CAUTION: Ensure the internal pressure has returned to ambient before opening.
-
Transfer the reaction solution to a round-bottom flask. Remove the excess ammonia under reduced pressure (e.g., using a rotary evaporator).[1]
-
To the remaining solution, add solid potassium hydroxide (e.g., 9.00 g).[1]
-
Heat the mixture with stirring at 100°C for 3 hours.
-
Causality Note: The strong base (KOH) and heat drive the complete hydrolysis of the nicotinamide intermediate to the corresponding carboxylate salt. This step is typically faster and cleaner than acid hydrolysis for this substrate.
-
-
Step 3: Product Isolation and Purification
-
Cool the reaction mixture to room temperature in an ice bath.
-
With vigorous stirring, slowly add 4N HCl dropwise to adjust the pH to approximately 4-5. A precipitate will form.[1]
-
Causality Note: This is the isoelectric point of this compound, where its solubility in the aqueous medium is at a minimum, allowing for maximum precipitation and recovery.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove inorganic salts (e.g., KCl).
-
Dry the purified product under vacuum to a constant weight. The expected yield is typically high (e.g., >80%) with high purity (>97%).[1][2]
-
Section 4: Visualization of Key Processes
Diagrams help clarify complex workflows and relationships. The following are generated using DOT language.
Diagram 1: Synthetic Pathway (One-Pot Method)
Caption: One-pot synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Logical steps to diagnose and solve low reaction yield.
References
Technical Support Center: Troubleshooting Low Cell Permeability of 6-Amino-2-methylnicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-2-methylnicotinic acid derivatives. This guide is designed to provide in-depth, actionable insights into overcoming the common challenge of low cell permeability with this class of compounds. By understanding the underlying principles and implementing the troubleshooting strategies outlined below, you can enhance the cellular uptake of your compounds and advance your research.
Part 1: Understanding the Challenge of Low Permeability
FAQ 1: Why do my this compound derivatives often show low cell permeability?
The low cell permeability of this compound derivatives can often be attributed to their inherent physicochemical properties. Key factors include:
-
Polarity and Charge: The presence of the carboxylic acid and amino groups makes these molecules polar. At physiological pH, these groups can be ionized, leading to a net charge that hinders passive diffusion across the hydrophobic lipid bilayer of the cell membrane.[1][2][3]
-
Molecular Size and Flexibility: While generally small molecules, the specific substitutions on the pyridine ring can increase molecular weight and the number of rotatable bonds. Larger and more flexible molecules may have reduced permeability.[4]
-
Hydrogen Bonding Capacity: The amino and carboxylic acid moieties are strong hydrogen bond donors and acceptors. A high number of hydrogen bonds with water molecules in the extracellular space makes it energetically unfavorable for the compound to partition into the lipid membrane.[5]
FAQ 2: What are the primary cellular barriers these compounds face?
The main obstacle is the cell membrane , a phospholipid bilayer that is inherently hydrophobic. Small, non-polar molecules can readily pass through via passive diffusion, but polar and charged molecules, like many this compound derivatives, are repelled.[1][4] Additionally, some cells express efflux pumps , which are membrane proteins that actively transport certain molecules out of the cell, further reducing intracellular concentration.[6][7]
Part 2: Troubleshooting Permeability Assays
Low permeability data can sometimes stem from the experimental setup itself. Here’s how to troubleshoot common in vitro permeability assays.
Table 1: Common Issues and Solutions in Permeability Assays
| Issue | Potential Cause(s) | Recommended Solution(s) | Assay |
| Consistently Low Papp Values | Poor compound solubility in assay buffer. | Measure thermodynamic solubility. Reduce test concentration or include solubilizing agents like BSA in the receiver compartment.[8][9] | Caco-2 / PAMPA |
| Non-specific binding to assay plates. | Use low-binding plates. Include BSA in the receiver solution to mitigate this issue.[8] | Caco-2 / PAMPA | |
| Incorrect pH of the donor/acceptor buffer. | Verify the pH of all buffers. The pH can significantly affect the ionization state and permeability of your compound.[10] | Caco-2 / PAMPA | |
| High Variability in Results | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture time (typically 18-22 days for Caco-2). Always measure Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence before the assay.[5] | Caco-2 |
| Inconsistent pipetting or sampling. | Use calibrated pipettes and maintain a consistent technique for adding solutions and taking samples.[5] | Caco-2 / PAMPA | |
| Low Compound Recovery | Compound metabolism by cells. | Quantify the compound in the cell lysate. Assess the metabolic stability of the compound using human liver microsomes.[8][11] | Caco-2 |
| Compound precipitation during the assay. | Check for precipitation upon dilution into the aqueous assay buffer.[8] | Caco-2 / PAMPA | |
| Discrepancy Between Assays | PAMPA overestimates permeability. | This often indicates the compound is a substrate for active efflux, as PAMPA only measures passive diffusion.[8][12] A high efflux ratio in a Caco-2 assay would confirm this. | PAMPA vs. Caco-2 |
| PAMPA underestimates permeability. | The compound may be a substrate for an active uptake transporter that is present in Caco-2 cells but not in the artificial PAMPA membrane.[12] | PAMPA vs. Caco-2 |
FAQ 3: My Parallel Artificial Membrane Permeability Assay (PAMPA) results are consistently low. How can I validate my assay?
The PAMPA model is a cell-free assay that predicts passive diffusion.[13] To validate your setup, run a set of control compounds with known permeability characteristics.
Table 2: Control Compounds for PAMPA Validation
| Compound | Expected Permeability |
| Warfarin | High |
| Propranolol | High |
| Atenolol | Low |
| Ranitidine | Low |
If your control compounds yield the expected results, the low permeability of your derivatives is likely a true reflection of their physicochemical properties. If the controls fail, revisit your protocol, especially the lipid membrane preparation and buffer pH.[14]
FAQ 4: I'm seeing a high efflux ratio in my Caco-2 assay. What does this mean and how do I investigate it?
A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) suggests that your compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][11]
To confirm the involvement of a specific efflux pump, you can perform the Caco-2 assay in the presence of a known inhibitor of that pump.
Table 3: Common Efflux Pumps and Their Inhibitors
| Efflux Pump | Inhibitor |
| P-glycoprotein (P-gp) | Verapamil, Cyclosporin A |
| BCRP | Ko143 |
| MRP2 | MK-571 |
If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a substrate for that specific transporter.
Part 3: Strategies to Enhance Cell Permeability
If you've confirmed that low permeability is an inherent property of your compound, the following strategies can be employed to improve it.
FAQ 5: How can I rationally design more permeable derivatives?
Medicinal chemistry provides several avenues to enhance permeability:
-
Increase Lipophilicity (logP): Masking polar functional groups can increase a compound's lipid solubility. For your this compound derivatives, consider esterification of the carboxylic acid or acylation of the amino group.[15]
-
Reduce Polar Surface Area (TPSA): A lower TPSA is generally correlated with higher permeability. Intramolecular hydrogen bonding can also "hide" polar groups and improve permeability.[4]
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active parent drug in the body.[16][17] This is an excellent strategy for transiently masking the polar groups of your compounds to facilitate membrane crossing.[16][18][19]
Caption: Rational design strategy for improving permeability.
FAQ 6: What formulation strategies can improve the delivery of my lead compound?
If modifying the molecule isn't feasible, formulation strategies can enhance its bioavailability:
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[20][21] Examples include fatty acids and surfactants.[20][21]
-
Lipid-Based Formulations: Incorporating your compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[22][23]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.[22]
Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for conducting a PAMPA experiment.[13][14][24]
Materials:
-
96-well donor and acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution to the desired final concentration (e.g., 100 µM) in PBS.
-
Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble the "Sandwich": Carefully place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[14]
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caption: A typical workflow for the PAMPA assay.
Table 4: Interpretation of Permeability Data
| Assay | Papp (x 10-6 cm/s) | Interpretation |
| PAMPA / Caco-2 | < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability | |
| > 10 | High Permeability |
Note: These are general guidelines, and the classification can vary between laboratories.
References
- 1. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes [quicktakes.io]
- 2. conductscience.com [conductscience.com]
- 3. quora.com [quora.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 19. mdpi.com [mdpi.com]
- 20. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Synthesis of 6-Amino-2-methylnicotinic Acid
Welcome to the technical support center for the synthesis of 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and optimize your yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in pharmaceutical development, can be approached through several synthetic routes. However, each pathway presents unique challenges, primarily in the form of side reactions that can complicate purification and reduce overall yield. This guide focuses on the prevalent synthetic method starting from 2-chloro-3-cyano-6-methylpyridine and addresses the critical aspects of minimizing byproduct formation.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Overall Yield of this compound
-
Symptom: The final isolated yield of the desired product is significantly lower than expected.
-
Probable Cause 1: Incomplete Amination. The initial amination of the starting material, such as 2-chloro-3-cyano-6-methylpyridine or 2-chloro-6-methylnicotinic acid, may not have gone to completion. This can be due to insufficient ammonia concentration, inadequate reaction temperature, or short reaction times.
-
Solution 1:
-
Increase Ammonia Concentration: When using aqueous ammonia, employ a high concentration (e.g., 28%) and ensure the reaction is conducted in a sealed vessel, such as an autoclave, to maintain pressure and ammonia concentration.[1][2]
-
Optimize Reaction Conditions: Increase the reaction temperature to around 170°C and extend the reaction time. Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal duration.[1][2]
-
-
Probable Cause 2: Formation of Hydroxylated Byproduct. A significant side reaction, particularly when starting from 2-chloro-6-methylnicotinic acid, is the formation of 2-hydroxy-6-methylnicotinic acid, which can account for 15-20% of the product mixture.[1]
-
Solution 2:
-
One-Pot, Two-Step Synthesis: A highly effective method to circumvent the formation of the hydroxylated byproduct is to perform a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[1][2] This involves first reacting with aqueous ammonia to form 2-amino-6-methylnicotinamide, followed by removing the ammonia and then hydrolyzing the amide with a base like potassium hydroxide. This approach has been shown to produce high-purity this compound with a high yield.[1]
-
Issue 2: Presence of 2-Hydroxy-6-methylnicotinic Acid Impurity
-
Symptom: Analytical data (e.g., NMR, LC-MS) of the final product shows a significant peak corresponding to 2-hydroxy-6-methylnicotinic acid.
-
Probable Cause: Direct amination of 2-chloro-6-methylnicotinic acid with aqueous ammonia leads to a competitive nucleophilic substitution by water (hydrolysis) at the C2 position of the pyridine ring.
-
Solution:
-
Strategic Synthesis Route: As mentioned previously, the most effective way to avoid this impurity is to change the synthetic strategy. By starting with 2-chloro-3-cyano-6-methylpyridine and proceeding through the 2-amino-6-methylnicotinamide intermediate in a one-pot reaction, the formation of the hydroxylated byproduct can be largely avoided.[1] The cyano group is later hydrolyzed to the carboxylic acid in the second step.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Symptom: The crude product is a complex mixture, and isolating the pure this compound is challenging.
-
Probable Cause: The presence of unreacted starting materials, intermediates, and side products with similar polarities to the desired product.
-
Solution:
-
pH Adjustment for Precipitation: this compound is an amino acid and its solubility is highly dependent on pH. Careful adjustment of the reaction mixture's pH to its isoelectric point (around pH 4-5) will cause the product to precipitate, leaving more soluble impurities in the solution.[1][2]
-
Washing: The precipitated crystals should be thoroughly washed with water to remove any remaining soluble impurities.[1][2]
-
Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to minimize side reactions?
A1: The one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine is a highly recommended route. This method involves two sequential steps in the same reaction vessel: (a) amination in an aqueous ammonia solution to form 2-amino-6-methylnicotinamide, and (b) after removing ammonia, hydrolysis of the amide with a base to yield the final product. This strategy effectively minimizes the formation of the common 2-hydroxy-6-methylnicotinic acid byproduct.[1][2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative monitoring of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the optimal conditions for the final precipitation of the product?
A3: After the hydrolysis step, the reaction mixture is typically basic. To precipitate the this compound, the solution should be cooled to room temperature and the pH carefully adjusted to between 4 and 5 by the dropwise addition of an acid, such as 4N hydrochloric acid.[1][2] It is crucial to add the acid slowly and with good stirring to ensure uniform precipitation and to avoid local pH extremes which could redissolve the product.
Experimental Protocols
Optimized One-Pot Synthesis of this compound
This protocol is based on a high-yield method designed to minimize side reactions.[1]
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% Aqueous solution of ammonia
-
Potassium hydroxide (KOH)
-
4N Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Amination:
-
In an autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g).
-
Add a 28% aqueous solution of ammonia (e.g., 70 mL).
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring.
-
-
Ammonia Removal:
-
Cool the reaction solution to room temperature.
-
Carefully remove the ammonia under reduced pressure.
-
-
Hydrolysis:
-
To the remaining reaction solution, add potassium hydroxide (e.g., 9.00 g).
-
Heat the mixture to 100°C and stir for 3 hours.
-
-
Precipitation and Isolation:
-
Cool the reaction solution to room temperature.
-
Slowly add 4N hydrochloric acid dropwise with vigorous stirring to adjust the pH to 4-5.
-
Filter the precipitated crystals.
-
Wash the collected crystals thoroughly with water.
-
Dry the purified this compound.
-
Visualizing Reaction Pathways
Diagram 1: Desired Synthetic Pathway
Caption: Optimized one-pot synthesis of this compound.
Diagram 2: Competing Side Reaction
Caption: Competing amination and hydrolysis of 2-chloro-6-methylnicotinic acid.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale | Reference |
| Starting Material | 2-chloro-3-cyano-6-methylpyridine | Minimizes formation of hydroxylated byproduct. | [1] |
| Amination Temperature | 170°C | Ensures complete reaction in a reasonable timeframe. | [1][2] |
| Hydrolysis Temperature | 100°C | Sufficient for complete hydrolysis of the amide. | [1][2] |
| Precipitation pH | 4-5 | Isoelectric point of the product, maximizing precipitation. | [1][2] |
| Expected Yield | >80% | With the optimized one-pot method. | [1] |
References
Technical Support Center: Scaling Up the Production of 6-Amino-2-methylnicotinic Acid
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 6-Amino-2-methylnicotinic acid. As a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), optimizing its production is key to ensuring high yield, purity, and scalability. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound? A1: The most efficient and high-yield method for industrial-scale production is a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[1] This process involves an initial reaction in an aqueous ammonia solution to form the intermediate, 2-amino-6-methylnicotinamide, followed by in-situ hydrolysis with a base to yield the final product.[1][2] This route is favored because it minimizes the formation of by-products that are common in older methods.[1][2]
Q2: What are the critical parameters to control during the synthesis? A2: The critical parameters are temperature, pressure, and pH. The initial amination reaction is typically conducted in an autoclave at elevated temperatures (e.g., 170°C) and pressure.[1][2] The subsequent hydrolysis step requires heating (e.g., 100°C).[1] Finally, precise pH adjustment to approximately 4-5 is crucial for the selective precipitation and isolation of the final product.[1][2]
Q3: What is the most significant by-product to avoid, and how is it done? A3: A major by-product in older synthesis routes is 2-hydroxy-6-methylnicotinic acid, which forms when 2-chloro-6-methylnicotinic acid is reacted with aqueous ammonia.[1][2] The yield of this by-product can be as high as 15-20%, significantly reducing the efficiency of the process.[1] The modern approach of starting with 2-chloro-3-cyano-6-methylpyridine and proceeding through the 2-amino-6-methylnicotinamide intermediate effectively circumvents this issue, leading to higher purity and yield of the desired product.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and final product purity? A4: For real-time reaction monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective method to track the consumption of starting materials.[3] For quantitative analysis of product purity and identification of any by-products, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4][5] Ion-exchange chromatography followed by post-column derivatization is considered the gold standard for accurate amino acid analysis.[6]
Optimized Synthesis Pathway: One-Pot Reaction from 2-chloro-3-cyano-6-methylpyridine
The following diagram illustrates the recommended two-step, one-pot synthesis pathway that provides high yield and purity. This process is designed to be efficient and scalable.
References
- 1. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Enhancing the Stability of 6-Amino-2-methylnicotinic Acid for Storage
Welcome to the dedicated technical support center for 6-Amino-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and practical solutions for enhancing the stability of this compound during storage and experimentation. As your senior application scientist, I have synthesized field-proven insights with established scientific principles to create a self-validating resource that addresses the common challenges you may encounter.
Introduction to the Stability of this compound
This compound is a vital building block in pharmaceutical synthesis. Its stability is paramount to ensure the integrity of your research and the quality of your final products. This molecule, possessing both an amino group and a carboxylic acid function on a pyridine ring, is susceptible to various degradation pathways. Understanding and mitigating these degradation processes are critical for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the potential stability issues, troubleshooting guides for common problems, and detailed protocols for assessing and enhancing the stability of this compound.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I observe a loss of potency or the appearance of unknown peaks in my HPLC analysis of this compound after a short period of storage in solution. What could be the cause?
Answer:
This is a common observation and is likely due to the chemical degradation of this compound. The primary culprits are hydrolysis, oxidation, and photodegradation, especially when the compound is in solution. The amino and carboxylic acid groups on the pyridine ring can influence its electronic properties and reactivity, making it susceptible to these degradation pathways.
-
Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the degradation of the molecule. While the nicotinic acid moiety is generally stable, the overall molecule's stability in aqueous solution can be pH-dependent.
-
Oxidation: The amino group can be susceptible to oxidation, which can be catalyzed by light, metal ions, or the presence of peroxides in solvents. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1][2] Compounds with aromatic rings and amino groups can be particularly sensitive to light.
Immediate Actions:
-
Protect from Light: Store solutions of this compound in amber vials or wrap the container with aluminum foil to prevent photodegradation.
-
Control pH: If your experimental conditions allow, buffer the solution to a slightly acidic pH (around 4-6), as aminopyridines can be more stable in this range. Avoid strongly acidic or basic conditions.
-
Use High-Purity Solvents: Ensure your solvents are free of peroxides and metal ion contaminants. Using freshly opened HPLC-grade solvents is recommended.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Low Temperature Storage: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to slow down the rate of all potential degradation reactions.
Question 2: My solid this compound has developed a slight discoloration over time. Is it still usable?
Answer:
Discoloration of the solid material is a visual indicator of degradation. This is often due to slow oxidation or reaction with atmospheric moisture and carbon dioxide. While the bulk of the material may still be intact, the presence of colored impurities suggests that the purity has been compromised.
Recommendations:
-
Re-analyze the Material: Before use, perform a purity check using a validated analytical method, such as HPLC, to quantify the level of impurities.
-
Purification: If the impurity levels are unacceptable for your application, consider recrystallization to purify the compound.
-
Proper Storage of Solid: To prevent future discoloration, store solid this compound in a tightly sealed container, preferably in a desiccator to protect from moisture, and in a dark, cool place. For long-term storage, consider storing under an inert atmosphere.
Question 3: I am developing a formulation containing this compound and I am concerned about its long-term stability. How can I proactively assess its stability?
Answer:
A proactive approach to stability assessment involves conducting forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.[3][4][5] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions for forced degradation studies:
-
Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the solid or solution at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Exposing the solid or solution to a controlled light source that provides both UV and visible light.
By analyzing the samples from these studies using a stability-indicating analytical method, you can identify the conditions under which the compound is unstable and characterize the resulting degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, keeping it in a desiccator at 2-8 °C is recommended.
Q2: How should I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, use a high-purity, peroxide-free solvent. If using an aqueous-based solvent, consider buffering it to a slightly acidic pH. Prepare the solution fresh if possible. If storage is necessary, store it in an amber vial at 2-8 °C or -20 °C and consider purging with an inert gas.
Q3: What analytical technique is best for monitoring the stability of this compound?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[6] This method should be able to separate the intact this compound from all its potential degradation products.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively reported in the literature, based on its structure, potential degradation products could arise from:
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
-
Oxidation of the amino group: Leading to nitroso or nitro derivatives, or polymerization.
-
Modification of the pyridine ring: Ring opening or substitution reactions under harsh conditions.
-
Hydrolysis of any potential amide impurities formed during synthesis. Identification of these products would require techniques like LC-MS/MS.[7][8][9]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid):
-
Place a small amount of solid this compound in an oven at 80 °C for 7 days.
-
At the end of the study, dissolve a known amount in the solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2]
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Data Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using LC-MS/MS.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To establish a reliable HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Chromatographic Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (e.g., ~265 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Development and Validation:
-
Method Development:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent peak and all degradation product peaks generated during the forced degradation study.
-
-
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to show that the peaks are well-resolved.
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Assess the variability of the results by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Visualizations
Degradation Workflow
Caption: Workflow for Forced Degradation Study and Method Development.
Potential Degradation Pathways
Caption: Potential Degradation Pathways of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical interferences in 6-Amino-2-methylnicotinic acid detection
Welcome to the Technical Support Center for the analysis of 6-Amino-2-methylnicotinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to resolve even the most challenging analytical interferences. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols, designed to address specific issues encountered in the lab.
Section 1: Foundational Concepts & Initial Method Setup
This section addresses common initial questions regarding the analysis of this compound, a polar molecule that presents unique challenges.
Q1: What are the primary analytical challenges associated with this compound?
A1: The primary challenges stem from its chemical structure (CAS: 680208-82-6).[1][2] As an amino acid and a nicotinic acid derivative, it is highly polar and potentially zwitterionic.[3][4] This leads to several analytical hurdles:
-
Poor Retention in Reversed-Phase Chromatography: Its polar nature makes it difficult to retain on standard C18 columns, often requiring specialized columns or mobile phase modifiers.[4]
-
High Susceptibility to Matrix Effects: When analyzing biological samples (e.g., plasma, urine), its ionization efficiency in a mass spectrometer can be significantly altered by co-eluting endogenous compounds, a phenomenon known as matrix effects.[5][6]
-
Potential for Isomeric Interference: Metabolites or structurally similar compounds may have the same mass-to-charge ratio (isobars) or be isomers, which can co-elute and interfere with accurate quantification if not chromatographically resolved.[7][8]
-
Low Volatility: This makes direct analysis by Gas Chromatography (GC) challenging without a derivatization step to increase volatility and thermal stability.[9][10]
Q2: Which analytical technique is most recommended for quantifying this compound in a biological matrix?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12] The reason for this recommendation is twofold:
-
Selectivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition. This minimizes interference from other compounds in the matrix.[7][13]
-
Sensitivity: LC-MS/MS provides the low limits of detection (LOD) and quantification (LOQ) necessary for bioanalytical studies where analyte concentrations are often very low.[11]
While HPLC with UV detection can be used, it often lacks the required sensitivity and selectivity for complex matrices.[14][15] GC-MS is generally not preferred unless necessary, as it requires an additional, and sometimes complex, derivatization step.[16][17]
Q3: I'm developing a new LC-MS/MS method. What are good starting parameters?
A3: A logical starting point is crucial for efficient method development. The following table provides recommended initial conditions, which should then be optimized based on your specific instrumentation and sample type.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| LC Column | HILIC (Hydrophilic Interaction) or Mixed-Mode (RP/Ion-Exchange) | A standard C18 column will likely provide insufficient retention. HILIC is designed for polar compounds. A mixed-mode column offers multiple retention mechanisms.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in the protonation of the analyte for positive mode electrospray ionization (ESI).[13][18] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for HILIC and reversed-phase separations. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino and pyridine nitrogen groups are readily protonated, making ESI+ the most sensitive mode for this class of compounds.[13] |
| MS/MS Transition | To be determined by infusion | Infuse a standard solution of this compound to find the parent ion [M+H]⁺ and optimize collision energy to identify the most stable and abundant product ion. |
| Internal Standard | Stable Isotope-Labeled (SIL) Analyte | An SIL version of this compound is the ideal internal standard as it co-elutes and experiences identical matrix effects, providing the most accurate correction.[5][12] |
Section 2: Troubleshooting Guide for Common Interferences
This section provides a structured approach to identifying and resolving the most common and frustrating analytical interferences.
Problem 1: Poor Peak Shape, Shifting Retention Times, or No Peak Detected
This is often the first sign of a chromatographic or sample preparation issue.
Caption: Troubleshooting workflow for chromatographic issues.
Q4: My peak is tailing badly. What's the cause?
A4: Peak tailing for a polar, basic compound like this is often caused by secondary interactions with the stationary phase. Uncapped, acidic silanol groups on the silica backbone of the column can interact strongly with the basic amine function, causing the peak to tail.
-
Solution 1 (Mobile Phase): Increase the ionic strength or add a competing base to the mobile phase. A small amount of ammonium formate or ammonium acetate (e.g., 5-10 mM) can help shield the silanol groups.
-
Solution 2 (Column Choice): Ensure you are using a modern, end-capped column or, preferably, a column designed for polar compounds like a HILIC or a mixed-mode phase.
Q5: My analyte's retention time is drifting to earlier times with each injection of a processed biological sample. Why?
A5: This is a classic symptom of insufficient sample cleanup. If your sample preparation does not adequately remove endogenous matrix components, particularly phospholipids from plasma, they can accumulate on the head of the analytical column.[12] This buildup effectively alters the stationary phase chemistry, reducing the column's retentive capacity over time.
-
Diagnosis: Inject a series of solvent blanks after the problematic samples. If the retention time of a subsequent standard injection returns to its expected value, column contamination is the likely cause.
-
Solution: You must improve your sample preparation method. Simple protein precipitation is often insufficient. Consider using Solid-Phase Extraction (SPE) or a hybrid technique like phospholipid removal plates.[12] See the table in Q8 for a comparison.
Problem 2: Inaccurate Quantification & Poor Reproducibility (Matrix Effects)
Matrix effects are changes in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[5][19] They are a primary source of inaccuracy in LC-MS/MS bioanalysis and can manifest as either ion suppression (most common) or ion enhancement.[6][11]
Caption: Conceptual diagram of ion suppression (matrix effect).
Q6: How can I definitively prove that matrix effects are impacting my assay?
A6: The most direct method is a post-column infusion experiment . This qualitative test provides a visual map of where ion suppression or enhancement occurs across your chromatogram.
-
Causality: By continuously infusing a standard solution of your analyte directly into the mass spectrometer (post-column), you create a stable, elevated baseline signal. When you then inject a blank, extracted matrix sample onto the LC column, any dips or rises in this stable baseline directly correspond to regions of ion suppression or enhancement caused by eluting matrix components.[12]
-
Actionable Insight: If a significant dip in the baseline occurs at the same retention time as your analyte, you have confirmed a matrix effect. The solution is then to either adjust your chromatography to move the analyte away from this suppression zone or improve your sample preparation to remove the interfering components. A detailed protocol is provided below.
Q7: My quality control (QC) samples are failing, but my calibration standards in solvent look perfect. Is this a matrix effect?
A7: This is a strong indication of a matrix effect.[5] When you prepare calibrators in a clean solvent but analyze QC samples prepared in a biological matrix, you are not accounting for the matrix's impact on ionization. The matrix in the QCs is likely suppressing the analyte's signal, causing the calculated concentration to be artificially low and fail acceptance criteria.
-
Self-Validating System: A robust bioanalytical method must demonstrate that the matrix does not impact accuracy.[19] The solution is to prepare your calibration curve in the same biological matrix as your samples (e.g., blank plasma). This "matrix-matched" calibration curve ensures that both your standards and your unknown samples experience the same matrix effects, which are then compensated for, leading to accurate quantification.
Q8: What is the best sample preparation technique to reduce matrix effects for this compound?
A8: The best technique is a balance of cleanliness, recovery, and throughput. For a small polar molecule, options range from simple to complex.
| Technique | Principle | Pros | Cons | Suitability for this Analyte |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., Acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective. Fails to remove many interfering components like phospholipids and salts.[12][20] | Low. Prone to severe matrix effects. Only suitable for very early-stage discovery or if no other option is available. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Can be more selective than PPT. Removes non-soluble interferences. | Requires method development to optimize solvents and pH. Can have lower recovery for highly polar analytes. | Moderate. Requires careful pH control to ensure the analyte is in a neutral state for extraction into an organic phase. May not be efficient. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective. Can effectively remove phospholipids and salts. Provides the cleanest extracts.[21] | More expensive, more time-consuming, requires significant method development. | High. A mixed-mode or ion-exchange SPE cartridge is the most authoritative choice for removing interferences and achieving the highest data quality.[21] |
Problem 3: Differentiating from Isomers and Isobars
This is a critical challenge in mass spectrometry where the instrument alone cannot distinguish between compounds with the same mass.[7] The separation must be achieved chromatographically.
Q9: I see a single peak in my chromatogram, but I suspect I might be quantifying an interfering metabolite. How can I check for isomeric/isobaric interference?
A9: This is a significant risk, as metabolism can produce isomers or isobars that have identical MRM transitions to the parent drug.[7] For example, a hydroxylation and subsequent loss of water in-source could produce an ion with the same mass as your target.
-
The Critical Role of Chromatography: The only reliable way to resolve this is to achieve baseline chromatographic separation.[22][23] You must assume an interferent could be present and develop a separation method that is robust enough to resolve it.
-
Troubleshooting Steps:
-
Extend the Gradient: Run a much longer, shallower gradient. This increases the chance of separating closely eluting compounds. If your single peak splits into two, you have identified an interferent.[7]
-
Change Selectivity: Modify the mobile phase (e.g., change from methanol to acetonitrile, or alter the pH) or, more effectively, try a column with a different stationary phase chemistry (e.g., switch from a HILIC to a Phenyl-Hexyl column).[23] Different column chemistries provide different selectivity and can often resolve compounds that co-elute on another column.
-
Section 3: Key Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Matrix Effects
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Setup: Configure the LC-MS/MS system as shown in the diagram below. Use a T-junction to introduce the analyte solution between the analytical column and the mass spectrometer's ion source.
-
Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that gives a high, stable signal (e.g., 500 ng/mL).
-
Infusion Pump: Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
LC Method: Use the same gradient and conditions as your analytical method.
-
Procedure: a. Begin infusing the analyte solution into the MS. You should see a high, stable baseline signal in your MRM channel. b. Inject a blank matrix sample that has been subjected to your sample preparation procedure. c. Monitor the baseline signal throughout the entire chromatographic run.
-
Interpretation:
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
If a suppression/enhancement zone overlaps with the retention time of your analyte, your method is compromised by matrix effects.
-
Protocol 2: Evaluating and Mitigating Isomeric Interference
Objective: To develop a chromatographically selective method capable of separating this compound from potential isomeric or isobaric interferents.
Methodology:
-
Acquire Potential Interferents: If possible, obtain standards of known metabolites or related compounds. If not available, use a pooled sample from a dosed animal study, as this is most likely to contain the interferents.[7]
-
Initial Separation: Use your current LC method and inject a mix of the analyte and potential interferents (or the pooled study sample).
-
Systematic Optimization (Tier 1): Gradient & Flow Rate a. Decrease the gradient slope significantly (e.g., from a 5-minute gradient to a 20-minute gradient). b. Analyze the impact on peak resolution. If peaks begin to separate, continue optimizing the gradient.
-
Systematic Optimization (Tier 2): Mobile Phase pH & Organic Modifier a. The ionization state of this compound is pH-dependent. Adjust the mobile phase pH by +/- 0.5 units to alter its retention and selectivity relative to interferents. b. Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa). This dramatically alters selectivity and is a powerful tool for resolving co-eluting peaks.
-
Systematic Optimization (Tier 3): Column Chemistry a. If the above steps fail to achieve baseline resolution (Rs > 1.5), switch to a column with a fundamentally different stationary phase. b. Example: If you are using a HILIC column, try a mixed-mode ion exchange column or a reversed-phase column with an embedded polar group. The goal is to introduce different separation mechanisms.[23]
-
Validation: Once baseline separation is achieved, re-validate the method to ensure it meets all requirements for accuracy, precision, and sensitivity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 680208-82-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. eijppr.com [eijppr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bevital.no [bevital.no]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ensuring quality in 17OHP mass spectrometry measurement: an international study assessing isomeric steroid interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Amino-2-methylnicotinic Acid and 6-Aminonicotinic Acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of contemporary pharmacology, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even minor chemical modifications can profoundly alter a compound's affinity for its target, its metabolic fate, and its overall therapeutic or toxicological profile. This guide offers an in-depth comparison of 6-aminonicotinic acid and its derivative, 6-Amino-2-methylnicotinic acid, with a focus on their differential biological activities. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective resource to inform their work.
Introduction to the Compounds
6-Aminonicotinic acid is a pyridine derivative that has garnered interest in medicinal chemistry due to its versatile structure, featuring both an amino group and a carboxylic acid group.[1] This arrangement makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.[1] Its own intrinsic biological activities are also of significant interest, particularly its role as a Gamma-aminobutyric acid (GABA) type A (GABAA) receptor agonist.[2][3]
This compound is a structural analog of 6-aminonicotinic acid, distinguished by the presence of a methyl group at the 2-position of the pyridine ring. This seemingly subtle addition can have significant implications for the molecule's steric and electronic properties, which in turn can influence its interaction with biological targets.
Comparative Biological Activity: The Influence of 2-Methylation
The most well-characterized biological target for 6-aminonicotinic acid and its analogs is the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Agonism at this receptor leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent dampening of neuronal excitability.[4]
A key study on a series of 6-aminonicotinic acid analogues provides the most direct comparative data on the impact of alkylation on GABAA receptor binding affinity.[2][3]
Table 1: Comparative GABAA Receptor Binding Affinities
| Compound | Structure | Native GABAA Receptor Binding Affinity (Ki) |
| 6-Aminonicotinic acid | 1.1 - 24 µM[2][3] | |
| This compound | 1.1 - 24 µM[2][3] |
The available data indicates that both 6-aminonicotinic acid and its 2-alkylated analogues, which includes this compound, exhibit low to mid-micromolar binding affinities for native GABAA receptors.[2][3] While a specific Ki value for this compound is not individually reported in the abstract, its inclusion in the group of 2- and 4-alkylated analogues with Ki values in the 1.1-24 µM range suggests that the addition of a methyl group at the 2-position does not abolish binding and results in a compound with comparable, albeit not necessarily identical, affinity to the parent molecule.[2][3]
The study's authors note that their findings challenge the previously held belief of tight steric constraints for GABAA receptor agonists, suggesting new possibilities for agonist design.[2] Molecular modeling studies within the same research indicate the presence of cavities within the GABA binding pocket that can accommodate such substitutions.[2]
Beyond the GABAA Receptor: Alternative Biological Activities
While GABAA receptor agonism is a primary focus, 6-aminonicotinic acid has other reported biological activities that may be influenced by 2-methylation.
In microorganisms such as Escherichia coli, 6-aminonicotinic acid can be metabolized via the pyridine nucleotide cycle to form 6-amino analogs of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[5][6] These analogs can act as inhibitors of NAD(P)+-dependent dehydrogenases, thereby exerting a bacteriostatic effect.[5][7] The presence of a 2-methyl group on the pyridine ring could potentially alter the recognition of this compound by the enzymes of the pyridine nucleotide cycle, thereby modifying its metabolic fate and antibacterial potential.
Furthermore, esters of 6-aminonicotinic acid have been investigated as precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an enzyme in the pentose phosphate pathway.[8] This suggests a potential role for these compounds in cancer metabolism.[8] Again, the 2-methyl group in this compound could influence its ability to be converted into its corresponding active metabolite.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 6-aminonicotinic acid, the following experimental protocols are essential.
Protocol 1: GABAA Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds for the GABAA receptor using a competitive binding assay with a known radioligand, such as [3H]muscimol.[9][10]
Materials:
-
Rat brain tissue (cerebellum or cortex)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compounds (6-aminonicotinic acid and this compound)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Centrifuge and filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet by resuspension in ice-cold binding buffer and repeat the centrifugation. This step should be repeated multiple times to remove endogenous GABA.[9]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [3H]muscimol and membrane preparation.
-
Non-specific Binding: [3H]muscimol, membrane preparation, and a saturating concentration of unlabeled GABA (e.g., 100 µM).
-
Competitive Binding: [3H]muscimol, membrane preparation, and varying concentrations of the test compound.
-
-
Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assessment of GABAA Receptor Agonism using a FLIPR Assay
A Fluorometric Imaging Plate Reader (FLIPR) assay can be used to measure the functional activity of the compounds as GABAA receptor agonists by detecting changes in membrane potential.[11][12]
Materials:
-
CHO or HEK293 cells stably expressing a GABAA receptor subtype (e.g., α1β2γ2).[12]
-
FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[13]
-
Assay Buffer (e.g., Locke's buffer).[13]
-
Test compounds (6-aminonicotinic acid and this compound)
-
GABA (as a positive control)
-
384-well microplates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Seed the GABAA receptor-expressing cells into 384-well microplates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the membrane potential-sensitive dye solution to each well and incubate at 37°C for 30-60 minutes.
-
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compounds or GABA to the wells.
-
Monitor the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization resulting from chloride ion efflux in response to agonist binding.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot ΔF against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the resulting dose-response curve.
-
Signaling and Metabolic Pathways
To visually represent the biological context of these compounds, the following diagrams illustrate the key pathways involved.
Caption: GABAA Receptor Signaling Pathway.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Metabolism of 6-aminonicotinic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 6-aminonicotinic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of metabolic and radiobiological effects of 6-aminonicotinamide in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 6-Amino-2-methylnicotinic Acid Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the positional isomers of 6-amino-2-methylnicotinic acid. As direct head-to-head efficacy studies of these specific isomers are not extensively available in current literature, this document synthesizes information on their synthesis and the biological activities of their derivatives to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of Aminonicotinic Acid Scaffolds
Nicotinic acid (niacin) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of amino and methyl groups to the pyridine ring can significantly modulate their biological effects, influencing properties such as receptor binding, enzyme inhibition, and pharmacokinetic profiles. This guide focuses on the isomers of this compound, exploring how the position of the amino group on the 2-methylnicotinic acid backbone may influence their potential as therapeutic agents.
The primary isomers under consideration are:
-
This compound
-
2-Amino-6-methylnicotinic acid
-
4-Amino-2-methylnicotinic acid
-
5-Amino-2-methylnicotinic acid
While direct comparative efficacy data is sparse, by examining the reported biological activities of derivatives synthesized from these isomers, we can infer potential therapeutic applications and guide future research.
Positional Isomerism and Its Impact on Biological Activity: A Comparative Overview
The location of the amino group on the pyridine ring of 2-methylnicotinic acid can dramatically alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These changes, in turn, are expected to influence how the isomers interact with biological targets.
Below is a summary of the available information on each isomer and the biological activities associated with their derivatives.
| Isomer | Reported Biological Activities of Derivatives | Key Inferences and Research Directions |
| This compound | Derivatives have been investigated as GABA-A receptor agonists[1]. Esters of the related 6-aminonicotinic acid have shown potential in cancer therapy by inhibiting 6-phosphogluconate dehydrogenase (6PGD)[2]. | The 6-amino isomer appears to be a promising scaffold for targeting neurotransmitter receptors and metabolic enzymes. Further investigation into its direct effects on these targets is warranted. |
| 2-Amino-6-methylnicotinic acid | Suggested to have potential as a neuromodulator affecting the cholinergic system and may interact with nicotinic acetylcholine receptors (nAChRs)[3]. Derivatives have been explored as ferroptosis inhibitors[4]. Metal complexes of the related 2-aminonicotinic acid have shown antibacterial and antifungal activity[5]. | The 2-amino isomer and its derivatives show potential in neuroscience and as antimicrobial agents. Its role as a modulator of nAChRs presents an interesting avenue for the development of treatments for neurological disorders. |
| 4-Amino-2-methylnicotinic acid | Derivatives of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS)[6]. | Given the structural similarity, 4-Amino-2-methylnicotinic acid could serve as a precursor for novel iNOS inhibitors, which are relevant in inflammatory diseases. |
| 5-Amino-2-methylnicotinic acid | Serves as a key intermediate in the synthesis of bioactive compounds for inflammatory and neurological disorders[7]. | While direct biological data on the parent isomer is limited, its utility as a synthetic intermediate highlights its potential for generating novel therapeutic agents. |
Synthesis of Aminomethylnicotinic Acid Isomers
The synthesis of these isomers often involves multi-step reactions starting from commercially available pyridine derivatives. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of aminomethylnicotinic acid isomers.
Detailed Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
A reported method for the synthesis of 2-Amino-6-methylnicotinic acid involves the reaction of 2-chloro-3-cyano-6-methylpyridine with an aqueous solution of ammonia in an autoclave.[8]
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% Aqueous solution of ammonia
-
Autoclave
-
Base (e.g., NaOH)
-
Hydrochloric acid
Procedure:
-
Combine 2-chloro-3-cyano-6-methylpyridine with a 28% aqueous solution of ammonia in an autoclave.
-
Heat the reaction mixture to 170°C for 7 hours. This step facilitates the formation of 2-amino-6-methylnicotinamide.
-
After cooling, carefully vent and open the autoclave.
-
Remove the excess ammonia from the reaction solution.
-
Add a base (e.g., sodium hydroxide) to the reaction mixture containing 2-amino-6-methylnicotinamide and heat to induce hydrolysis of the amide to the carboxylic acid.
-
After the reaction is complete, cool the solution and acidify with hydrochloric acid to precipitate the 2-Amino-6-methylnicotinic acid.
-
Filter, wash, and dry the product.
Comparative Biological Evaluation: Methodologies
While direct comparative data is lacking, the following protocols are representative of the types of assays that would be employed to evaluate and compare the efficacy of these isomers across different biological targets.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[9][10]
Materials:
-
Test compounds (isomers of Amino-2-methylnicotinic acid)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Culture medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay (e.g., Inducible Nitric Oxide Synthase - iNOS)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[6]
Materials:
-
Test compounds
-
Recombinant human iNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Other necessary cofactors (e.g., tetrahydrobiopterin)
-
Griess reagent (for measuring nitrite, a product of NO oxidation)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the iNOS enzyme, L-arginine, NADPH, and cofactors in a buffer.
-
Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of nitrite produced using the Griess reagent.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The positional isomers of this compound represent a promising, yet underexplored, area of medicinal chemistry. While this guide has synthesized the available information on their synthesis and the biological activities of their derivatives, it is evident that direct comparative studies are needed to fully elucidate their therapeutic potential.
Future research should focus on:
-
Head-to-head screening: Systematically evaluating all isomers in a panel of standardized biological assays (e.g., antimicrobial, anticancer, enzyme inhibition) to obtain directly comparable efficacy data.
-
Structure-activity relationship (SAR) studies: Synthesizing a broader range of derivatives for each isomer to build comprehensive SAR models that can guide the design of more potent and selective compounds.
-
In vivo evaluation: Advancing the most promising isomers or their derivatives to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.
By pursuing these research avenues, the scientific community can unlock the full potential of these versatile chemical scaffolds in the development of novel therapeutics.
References
- 1. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Amino-6-methylnicotinic acid | 846021-26-9 [smolecule.com]
- 4. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-2-methylnicotinic acid [myskinrecipes.com]
- 8. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 9. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity | MDPI [mdpi.com]
- 10. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Bioassay for 6-Amino-2-methylnicotinic Acid Activity
For researchers, scientists, and drug development professionals, the robust quantification of a compound's biological activity is paramount. This guide provides an in-depth, experience-driven comparison for the validation of a novel cell-based bioassay for 6-Amino-2-methylnicotinic acid, a nicotinic acid derivative. In the absence of established bioassays for this specific molecule, we propose a scientifically grounded, hypothetical bioassay and detail its validation against a conventional analytical method, High-Performance Liquid Chromatography (HPLC). This guide will not only outline the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating and trustworthy protocol.
Introduction: The Need for a Functional Bioassay
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3)[1][2][3]. While nicotinic acid's role in energy metabolism, lipid regulation, and DNA repair is well-documented, the specific biological activities of its derivatives are often less characterized[4]. Analytical methods like HPLC and LC-MS/MS can accurately determine the concentration of this compound in a sample[4][5][6]. However, these methods provide no information about the compound's functional activity in a biological system. A validated bioassay is crucial for understanding its mechanism of action, potency, and potential therapeutic effects.
This guide proposes a cell-based bioassay leveraging the known pharmacology of nicotinic acid, which primarily acts through the G protein-coupled receptor GPR109A (HCAR2)[7]. We will detail the validation of this novel bioassay in accordance with international guidelines and compare its performance to a standard HPLC method.
The Proposed Bioassay: A GPR109A-Mediated Reporter Assay
Principle: This bioassay quantifies the activation of the GPR109A receptor by this compound. A human cell line (e.g., HEK293) is engineered to stably express human GPR109A and a reporter gene (e.g., luciferase) under the control of a response element sensitive to GPR109A signaling (e.g., cAMP response element, CRE). Upon binding of an agonist like this compound to GPR109A, a signaling cascade is initiated, leading to the expression of the reporter protein, which can be quantified by measuring its activity (e.g., luminescence).
Causality of Experimental Choices:
-
Cell Line: HEK293 cells are chosen for their robust growth characteristics and low endogenous receptor expression, making them an ideal "blank slate" for expressing the target receptor.
-
Reporter System: A luciferase reporter system is selected for its high sensitivity, broad dynamic range, and low background signal, enabling the detection of subtle receptor activation.
-
Reference Standard: Nicotinic acid, the endogenous ligand for GPR109A, will be used as the reference standard to which the activity of this compound will be compared.
Bioassay Validation: A Step-by-Step Protocol
The validation of this bioassay will be conducted in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[8][9][10][11].
Experimental Workflow for Bioassay Validation
Caption: Workflow for the validation of the GPR109A bioassay.
Detailed Validation Parameters:
-
Specificity:
-
Objective: To demonstrate that the assay response is due to the specific interaction of this compound with the GPR109A receptor.
-
Protocol:
-
Test the response of the parental cell line (lacking GPR109A) to this compound. A negligible response is expected.
-
Co-incubate this compound with a known GPR109A antagonist and observe the inhibition of the signal.
-
Test structurally related but inactive molecules to ensure they do not produce a signal.
-
-
-
Accuracy:
-
Objective: To determine the closeness of the measured potency to the true value.
-
Protocol:
-
Prepare samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in the bioassay and calculate the percent recovery.
-
Acceptance criteria are typically within 80-120% for the mean recovery.
-
-
-
Precision:
-
Objective: To assess the random error of the assay.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample within the same assay run.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and/or with different equipment.
-
The coefficient of variation (%CV) should generally be ≤15%.
-
-
-
Linearity and Range:
-
Objective: To demonstrate that the assay response is proportional to the concentration of the analyte over a defined range.
-
Protocol:
-
Prepare a dilution series of this compound.
-
Measure the response for each concentration and plot the response versus concentration.
-
The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision. A sigmoidal dose-response curve is expected, and the linear portion of this curve will be the working range.
-
-
-
Robustness:
-
Objective: To evaluate the assay's performance under minor, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to parameters such as incubation time, temperature, and cell seeding density.
-
Assess the impact of these changes on the assay results. The assay should remain unaffected by these small variations.
-
-
Comparison with an Alternative Method: HPLC-UV
To provide a comprehensive evaluation, we compare the validated GPR109A bioassay with a standard analytical chemistry technique, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of this compound.
Experimental Protocol: HPLC-UV Method
-
Sample Preparation: Samples containing this compound are prepared in a suitable solvent (e.g., a mixture of water and acetonitrile). For biological matrices, a protein precipitation step may be necessary[12][13].
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate this compound from other components in the sample.
-
Detection: The concentration of this compound is determined by measuring its absorbance at a specific wavelength (e.g., 261 nm) as it elutes from the column[4].
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the unknown samples.
Comparative Analysis
| Parameter | GPR109A Reporter Bioassay | HPLC-UV Method |
| Principle | Measures biological activity (receptor activation) | Measures chemical concentration |
| Specificity | High for GPR109A agonists | High for the specific chemical structure |
| Sensitivity | Potentially very high (pg/mL to ng/mL range) | Moderate (ng/mL to µg/mL range)[4] |
| Throughput | High (96- or 384-well plate format) | Lower (sequential sample injection) |
| Information Provided | Potency, efficacy, functional activity | Purity, identity, concentration |
| Matrix Effects | Can be influenced by biological matrix components | Can be influenced by co-eluting substances |
| Validation Complexity | High, requires cell culture and biological reagents | Moderate, follows established analytical chemistry guidelines |
Logical Relationship between Bioassay and HPLC
Caption: Complementary nature of the bioassay and HPLC methods.
Conclusion and Recommendations
The proposed GPR109A reporter bioassay provides a powerful tool for characterizing the functional activity of this compound, offering insights that are unattainable with standard analytical methods like HPLC. While HPLC is essential for determining the concentration and purity of the compound, the bioassay is indispensable for understanding its biological effects.
For a comprehensive drug development program, it is recommended to employ both a validated bioassay and a robust analytical method. This dual approach ensures a thorough understanding of the compound's properties, from its chemical identity to its biological function. The validation framework presented in this guide provides a clear and scientifically rigorous path for establishing a reliable bioassay for this compound and other novel nicotinic acid derivatives.
References
- 1. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. bevital.no [bevital.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pickeringlabs.com [pickeringlabs.com]
Benchmarking 6-Amino-2-methylnicotinic Acid: A Comparative Guide to Its Potential Roles in NAD+ Metabolism and DNA Repair
Introduction: The landscape of therapeutic development is in constant pursuit of novel small molecules that can modulate critical cellular pathways with high specificity and efficacy. Within this landscape, derivatives of nicotinic acid (NA), a form of vitamin B3, are of significant interest due to their central role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme and substrate for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling. This guide introduces 6-Amino-2-methylnicotinic acid, a novel NA analog, and proposes a comprehensive benchmarking strategy to elucidate its potential as a modulator of two key NAD+-dependent pathways: the NAD+ salvage pathway, via the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), and the DNA damage response, through Poly(ADP-ribose) Polymerase (PARP) activity. This document provides the scientific rationale, detailed experimental protocols, and comparative data frameworks for evaluating this compound against well-characterized inhibitors and activators in these pathways.
Section 1: Probing the Impact on NAD+ Homeostasis via the NAMPT Salvage Pathway
The salvage pathway is the primary mechanism for NAD+ biosynthesis in mammalian cells, recycling nicotinamide (NAM) back into NAD+.[1] NAMPT is the rate-limiting enzyme in this critical loop, making it a compelling target for therapeutic intervention, particularly in oncology where cancer cells exhibit a heightened dependence on this pathway.[2] Given its structural similarity to nicotinic acid, which can fuel NAD+ synthesis through the NAMPT-independent Preiss-Handler pathway, it is crucial to investigate whether this compound interacts with the core salvage pathway machinery.[3][4]
Rationale for Benchmarking Against NAMPT Modulators
To ascertain the activity of this compound, we will benchmark it against known potent inhibitors and activators of NAMPT. FK866, a well-characterized and highly specific NAMPT inhibitor, will serve as our primary inhibitory control.[2][5] On the other end of the spectrum, a known NAMPT activator will be used to determine if this compound can enhance enzyme activity, a desirable trait for addressing age-related NAD+ decline.
Experimental Design: In Vitro NAMPT Activity Assay
The initial screen will involve a cell-free enzymatic assay to directly measure the effect of this compound on recombinant human NAMPT activity. This is a coupled-enzyme assay that quantifies the production of NAD+, which is then used to generate a fluorescent signal.[6]
Figure 1: Workflow of the coupled fluorescent NAMPT activity assay.
Protocol: In Vitro NAMPT Inhibition/Activation Assay
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components for the coupled reaction, including PRPP, ATP, NMNAT, alcohol dehydrogenase (ADH), and a fluorescent probe.
-
Compound Plating: Serially dilute this compound, FK866 (inhibitor control), and a known NAMPT activator in DMSO, and dispense into a 96-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add recombinant human NAMPT enzyme to all wells except for the "no enzyme" control wells. Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding a substrate mix containing nicotinamide to all wells.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader at an excitation of ~340 nm and an emission of ~460 nm.[6]
-
Data Analysis: Calculate the percent inhibition or activation relative to DMSO controls. Determine the IC50 (for inhibition) or EC50 (for activation) values by fitting the data to a dose-response curve.
Expected Outcomes and Comparative Data
The results of this assay will allow for a direct comparison of the potency of this compound with the established inhibitor, FK866.
| Compound | Target | Assay Type | Predicted IC50/EC50 |
| This compound | NAMPT | Fluorescent | To be determined |
| FK866 (Control Inhibitor) | NAMPT | Fluorescent | ~0.5 - 3.0 nM[5] |
| Known Activator (Control) | NAMPT | Fluorescent | To be determined |
Section 2: Assessing Influence on DNA Repair via PARP Activity
PARP enzymes, particularly PARP1 and PARP2, are crucial for the DNA damage response. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins, signaling and recruiting other DNA repair factors.[7] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Given the intimate link between NAD+ availability and PARP function, it is logical to investigate whether this compound, a potential modulator of NAD+ synthesis, has any downstream effects on PARP activity.
Rationale for Benchmarking Against PARP Inhibitors
We will benchmark this compound against Olaparib, a first-in-class, potent PARP1/2 inhibitor approved for the treatment of various cancers.[8][9] This comparison will determine if our test compound exhibits any direct inhibitory effects on PARP enzymatic function.
Experimental Design: In Vitro PARP Activity Assay
A colorimetric ELISA-based assay will be employed to measure the activity of purified PARP1. This assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, which are coated on the surface of a microplate.[10]
References
- 1. qualialife.com [qualialife.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aboutnad.com [aboutnad.com]
- 4. Salvage and de Novo - Two Unique Pathways to Make NADH [calerie.com.tw]
- 5. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
A Comparative Analysis of Synthetic Routes to 6-Amino-2-methylnicotinic Acid: A Guide for Researchers and Drug Development Professionals
Introduction
6-Amino-2-methylnicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its strategic importance in drug discovery and development necessitates efficient, scalable, and safe synthetic routes. This guide provides a comprehensive comparative analysis of the primary synthetic pathways to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's strengths and weaknesses. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the synthesis of this crucial intermediate.
Core Synthetic Strategies
Two principal routes dominate the synthesis of this compound, primarily diverging based on the choice of starting material. Both pathways ultimately converge on the target molecule through a series of well-established chemical transformations. The selection of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and considerations regarding process safety and environmental impact.
The two primary strategies explored in this guide are:
-
Route 1: Synthesis from 2-Chloro-3-cyano-6-methylpyridine
-
Route 2: Synthesis from 2-Chloro-6-methylnicotinic acid
Route 1: Synthesis from 2-Chloro-3-cyano-6-methylpyridine
This route is a widely employed method that leverages the reactivity of the chloro and cyano functionalities of the starting material. The overall transformation involves amination at the 2-position and hydrolysis of the nitrile group to a carboxylic acid. This can be achieved through a two-step process or a more streamlined one-pot procedure.
Logical Workflow for Route 1
Caption: One-pot synthesis of this compound from 2-Chloro-3-cyano-6-methylpyridine.
Detailed Experimental Protocol (One-Pot Procedure)
This protocol is adapted from patented industrial processes.[1][2]
Step 1: Ammonolysis and Amide Formation
-
To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (6.10 g).
-
Add a 28% aqueous solution of ammonia (70 mL).
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave and remove the ammonia under reduced pressure. The resulting solution contains 2-amino-6-methylnicotinamide.
Step 2: Hydrolysis to the Carboxylic Acid
-
To the reaction mixture from Step 1, add potassium hydroxide (9.00 g).
-
Heat the mixture with stirring at 100°C for 3 hours.
-
Cool the reaction solution to room temperature.
-
Acidify the solution to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.
Performance Data for Route 1
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-cyano-6-methylpyridine | [1][2] |
| Key Reagents | Aqueous Ammonia, Potassium Hydroxide, Hydrochloric Acid | [1][2] |
| Reaction Conditions | High pressure (autoclave), elevated temperatures (100-170°C) | [1][2] |
| Reported Yield | 82.9% | [2] |
| Product Purity | 97.06% (by HPLC) | [2] |
Causality and Experimental Choices
The choice of a one-pot procedure is driven by process efficiency and reduced handling of intermediates, which is particularly advantageous in an industrial setting. The high temperature and pressure in the ammonolysis step are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloride with ammonia. The subsequent hydrolysis of the stable amide intermediate requires a strong base and elevated temperatures to drive the reaction to completion.
Advantages and Disadvantages of Route 1
Advantages:
-
High Yield and Purity: This route has been demonstrated to produce the final product in high yield and purity.[2]
-
One-Pot Synthesis: The ability to perform the reaction in a single vessel reduces operational complexity and cost.[1][2]
-
Readily Available Starting Material: 2-Chloro-3-cyano-6-methylpyridine is a commercially available starting material.[3]
Disadvantages:
-
Harsh Reaction Conditions: The use of high pressure and temperature requires specialized equipment (autoclave) and stringent safety protocols.
-
Safety Concerns: Handling of concentrated ammonia and operating at high pressure pose potential safety hazards.
-
By-product Formation: Although high purity is reported, the potential for side reactions exists, which may necessitate careful purification.
Route 2: Synthesis from 2-Chloro-6-methylnicotinic acid
This alternative pathway involves the direct amination of 2-chloro-6-methylnicotinic acid. This approach avoids the handling of a nitrile intermediate but presents its own set of challenges, primarily related to the reactivity of the starting material and potential side reactions.
Logical Workflow for Route 2
References
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, aminonicotinic acids and their analogs represent a class of compounds with significant and diverse biological activities. The precise positioning of substituents, such as amino and methyl groups, on the pyridine core can dramatically influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, head-to-head comparison of 6-Amino-2-methylnicotinic acid and its key structural isomers, 2-Amino-6-methylnicotinic acid and 5-Aminonicotinic acid, offering a critical resource for researchers engaged in drug discovery and development.
Structural Overview and Physicochemical Properties: The Foundation of Biological Activity
The seemingly subtle shift of amino and methyl groups around the nicotinic acid framework results in distinct electronic and steric profiles, which in turn dictate the compounds' behavior in biological systems. Understanding these fundamental differences is paramount for rational drug design.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₇H₈N₂O₂ | 152.15 | 2.37 (acidic), 4.5 (basic) | 0.8 | |
| 2-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 2.5 (acidic), 3.8 (basic) | 0.9 | |
| 5-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 2.36 (acidic), 4.7 (basic) | -0.3 |
Expert Analysis: The position of the electron-donating amino group significantly influences the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. For instance, the proximity of the amino group to the carboxylic acid in 2-amino-6-methylnicotinic acid may lead to intramolecular hydrogen bonding, affecting its conformation and interaction with target proteins. The predicted LogP values suggest that the methyl-substituted isomers are more lipophilic than 5-aminonicotinic acid, which could impact their cell permeability and pharmacokinetic profiles.
Synthesis Strategies: Enabling Access to Chemical Diversity
The efficient synthesis of these core structures is a critical first step in exploring their therapeutic potential. While various methods exist, the choice of synthetic route often depends on the desired isomer and the available starting materials.
General Synthetic Workflow
The synthesis of aminonicotinic acids often involves the introduction of amino and carboxyl functionalities onto a pre-existing pyridine ring or the construction of the pyridine ring itself.
Caption: A generalized workflow for the synthesis of aminonicotinic acid isomers.
Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol provides a representative one-pot synthesis of 2-Amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine.[1][2]
Materials:
-
2-chloro-3-cyano-6-methylpyridine
-
28% Aqueous ammonia
-
Potassium hydroxide
-
4N Hydrochloric acid
-
Autoclave
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-3-cyano-6-methylpyridine (6.10 g) in an autoclave, add 28% aqueous ammonia (70 mL).
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.
-
Cool the reaction solution to room temperature and remove the ammonia under reduced pressure.
-
To the resulting solution, add potassium hydroxide (9.00 g) and heat with stirring at 100°C for 3 hours.
-
Cool the reaction solution to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the product.
-
Filter the precipitated crystals, wash with water, and dry to obtain 2-amino-6-methylnicotinic acid.
Causality Behind Experimental Choices: The initial reaction with ammonia under high temperature and pressure facilitates the nucleophilic aromatic substitution of the chlorine atom with an amino group and the hydrolysis of the nitrile to an amide. The subsequent addition of a strong base like potassium hydroxide and heating drives the hydrolysis of the amide to the carboxylic acid. Acidification is then necessary to protonate the carboxylate and precipitate the final product.
Comparative Biological Activities: A Tale of Isomeric Differentiation
While direct head-to-head biological data for the parent aminonicotinic acids are limited, extensive research on their derivatives provides valuable insights into how the isomeric arrangement influences their therapeutic potential. The primary areas where these compounds have shown promise include antifungal, anti-inflammatory, and enzyme inhibitory activities.
Antifungal Activity: Targeting the Fungal Cell Wall
Derivatives of 2-aminonicotinamide have demonstrated potent antifungal activity, particularly against Candida albicans. Their mechanism of action involves the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, a pathway crucial for fungal cell wall integrity.
Caption: Simplified diagram of the fungal GPI-anchor biosynthesis pathway and the inhibitory action of 2-aminonicotinamide derivatives.
Comparative Data on Antifungal Derivatives:
| Compound Class | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| 2-Aminonicotinamide Derivatives | Candida albicans | 0.25 - >128 | N-substituted nicotinamides | [3] |
| Nicotinic Acid Hydrazones | Staphylococcus aureus | 1.95 - 15.62 | Acylhydrazone linkage | [4] |
Structure-Activity Relationship (SAR) Insights: The 2-amino group in the nicotinamide scaffold appears to be a critical pharmacophore for antifungal activity. Modifications at the amide nitrogen have been extensively explored to optimize potency and spectrum. The presence of a methyl group, as in this compound and 2-Amino-6-methylnicotinic acid, could provide a scaffold for further derivatization to enhance antifungal properties. The positioning of this methyl group would likely influence the orientation of substituents at the amide nitrogen, thereby affecting binding to the target enzymes in the GPI pathway.
Anti-inflammatory and Enzyme Inhibitory Activities
Derivatives of nicotinic acid have been investigated for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, various aminonicotinic acid derivatives have shown inhibitory activity against other enzymes, highlighting the versatility of this scaffold.
Expert Analysis on SAR: A comprehensive review of pyridine carboxylic acid isomers suggests that the pyridine nitrogen facilitates crucial hydrogen bonding and π-π stacking interactions with biological targets. The carboxylic acid group can act as a hydrogen bond donor or acceptor and can chelate metal ions in enzyme active sites.
-
For this compound: The amino group at the 6-position can act as a hydrogen bond donor. The methyl group at the 2-position can provide a hydrophobic interaction point and may influence the planarity of the ring, which could be critical for fitting into an enzyme's active site.
-
For 2-Amino-6-methylnicotinic acid: The amino group at the 2-position is in closer proximity to the carboxylic acid, which could lead to different intramolecular interactions and a distinct binding mode compared to the 6-amino isomer.
-
For 5-Aminonicotinic acid: The amino group at the 5-position is meta to the carboxylic acid, which will have a different electronic influence on the ring compared to the ortho and para positions of the other isomers. This can affect the pKa of the molecule and its ability to interact with target residues.
Future Directions and Therapeutic Potential
The aminonicotinic acid scaffold, with its isomeric variations, presents a rich field for further exploration in drug discovery. While the parent compounds themselves may not always be the most potent biological agents, they serve as invaluable starting points for the synthesis of more complex and active derivatives.
Key areas for future research include:
-
Direct Comparative Biological Screening: A systematic screening of the parent aminonicotinic acid isomers against a panel of relevant biological targets would provide a much-needed baseline for understanding their intrinsic activities.
-
Structure-Based Drug Design: As the structures of more target proteins become available, computational methods can be employed to design derivatives of each isomer with enhanced potency and selectivity.
-
Exploration of New Therapeutic Areas: The diverse biological activities of nicotinic acid derivatives suggest that these scaffolds could be applied to a wider range of diseases, including neurodegenerative disorders and metabolic diseases.
By understanding the fundamental physicochemical and biological differences between this compound and its related isomers, researchers can more effectively navigate the complex process of drug discovery and unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unlocking Kinase Inhibition with a 6-Amino-2-methylnicotinic Acid Derivative Library
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification of novel small molecule scaffolds that can be elaborated into potent and selective inhibitors of therapeutic targets is a paramount objective. Among the myriad of heterocyclic systems, the 2-aminopyridine core stands out as a "privileged" structure, frequently appearing in clinically successful drugs, particularly in the realm of kinase inhibitors. This guide presents a side-by-side screening of a focused library of derivatives built upon the 6-amino-2-methylnicotinic acid scaffold, a promising yet underexplored platform for the development of next-generation kinase inhibitors.
This document provides an in-depth analysis of the design, synthesis, and comparative biological evaluation of a representative library of this compound derivatives. We will delve into the rationale behind the selection of this scaffold, the synthetic strategies for library generation, and the detailed protocols for a high-throughput kinase inhibition assay. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for exploring this chemical space and to showcase the potential of this scaffold through a comparative analysis of hypothetically generated but scientifically plausible data.
The this compound Scaffold: A Strategic Starting Point
The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The this compound core offers several strategic advantages for library design:
-
Bidentate Hinge Binding: The amino group at the 6-position and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the kinase hinge region.
-
Vectors for Diversity: The exocyclic amino group and the carboxylic acid at the 3-position provide two independent vectors for chemical modification, allowing for the exploration of different regions of the ATP-binding site to enhance potency and selectivity.
-
Modulation of Physicochemical Properties: The methyl group at the 2-position can influence the planarity and solubility of the scaffold, while the carboxylic acid offers a handle for tuning polarity and pharmacokinetic properties.
Design and Synthesis of a Focused Derivative Library
To explore the structure-activity relationships (SAR) of the this compound scaffold, a focused library of derivatives was designed to probe the chemical space around the core structure. The synthetic strategy leverages the reactivity of the amino and carboxylic acid functional groups.
The synthesis of the parent scaffold, this compound, can be achieved through various patented methods, often starting from 2-chloro-6-methylnicotinonitrile.
Our representative library is constructed through two primary diversification strategies:
-
Amide Bond Formation: The carboxylic acid is converted to a series of amides by coupling with a diverse set of primary and secondary amines. This explores the solvent-exposed region of the kinase active site.
-
N-Alkylation/Acylation: The exocyclic amino group is functionalized through alkylation or acylation to probe the pocket adjacent to the hinge region.
Side-by-Side Screening: A Kinase Inhibition Assay
To evaluate the potential of our derivative library as kinase inhibitors, a high-throughput biochemical assay is employed. The ADP-Glo™ Kinase Assay is a suitable choice as it can be used for virtually any kinase and provides a sensitive measure of enzyme activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: The library compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a solution containing the target kinase (e.g., SRC, ABL, EGFR) and its corresponding substrate peptide in reaction buffer.
-
Add 0.5 µL of the diluted compound solution to each well.
-
Initiate the kinase reaction by adding 2 µL of an ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. The IC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic model.
Comparative Analysis of Derivative Performance
The following table presents a hypothetical but illustrative dataset from the screening of five representative derivatives from our library against a panel of three kinases: SRC (a non-receptor tyrosine kinase), ABL (another non-receptor tyrosine kinase), and EGFR (a receptor tyrosine kinase). This allows for a direct comparison of potency and selectivity.
| Compound ID | R1 (Amide) | R2 (N-substitution) | SRC IC50 (nM) | ABL IC50 (nM) | EGFR IC50 (nM) |
| AMNA-01 | -OH (Carboxylic Acid) | -H | >10,000 | >10,000 | >10,000 |
| AMNA-02 | -NH-phenyl | -H | 850 | 1,200 | 5,600 |
| AMNA-03 | -NH-(4-methoxyphenyl) | -H | 450 | 780 | 3,200 |
| AMNA-04 | -NH-phenyl | -acetyl | 980 | 1,500 | 6,100 |
| AMNA-05 | -NH-(4-fluorophenyl) | -H | 250 | 450 | 1,800 |
Structure-Activity Relationship (SAR) Insights
-
Essentiality of the Amide: The parent carboxylic acid (AMNA-01 ) is inactive, highlighting the importance of the amide moiety for achieving inhibitory activity. This is a common feature in many kinase inhibitor scaffolds, where the amide can engage in additional hydrogen bonding or hydrophobic interactions.
-
Impact of Amide Substitution: The nature of the substituent on the amide nitrogen significantly influences potency. The introduction of a phenyl group (AMNA-02 ) confers micromolar activity. Adding an electron-donating methoxy group (AMNA-03 ) or a bioisosteric fluorine atom (AMNA-05 ) enhances potency, suggesting that this region of the binding pocket is sensitive to electronic and steric effects.
-
N-Acylation is Detrimental: Acetylation of the exocyclic amino group (AMNA-04 ) leads to a slight decrease in potency compared to its non-acetylated counterpart (AMNA-02 ). This suggests that a free amino group may be crucial for optimal interaction with the kinase, potentially through hydrogen bonding.
-
Emerging Selectivity: While all active compounds show a preference for SRC and ABL over EGFR, the selectivity is modest. Further optimization of the R1 and R2 substituents would be necessary to achieve greater selectivity. For instance, exploring a wider range of aromatic and heterocyclic groups for the R1 amide could identify interactions with specific residues in the active sites of SRC or ABL that are not present in EGFR.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the design, synthesis, and side-by-side screening of a focused library of this compound derivatives. The illustrative data highlights the potential of this scaffold as a starting point for the development of novel kinase inhibitors. The modular synthetic route allows for the rapid generation of analogs, and the detailed screening protocol provides a robust method for their biological evaluation.
Future work should focus on expanding the diversity of the library by introducing a wider range of substituents at the R1 and R2 positions. Additionally, screening against a broader panel of kinases will be essential to fully characterize the selectivity profile of this scaffold. Promising hits from this initial screen would then be subjected to further optimization, including co-crystallization with their target kinases to elucidate the binding mode and guide further structure-based design efforts.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 6-Amino-2-methylnicotinic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
In pharmaceutical sciences, the precise chemical structure of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. 6-Amino-2-methylnicotinic acid is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. During its synthesis, several positional isomers can arise as process-related impurities. For instance, isomers like 4-Amino-2-methylnicotinic acid or 6-Amino-4-methylnicotinic acid can be formed. These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.
The presence of an undesired isomer can lead to reduced therapeutic effect, increased toxicity, or unforeseen side effects. Therefore, regulatory bodies worldwide mandate stringent control and quantification of isomeric impurities.[1] This guide provides a comparative analysis of modern analytical techniques for the robust determination of the isomeric purity of this compound, grounded in the principles of scientific integrity and method validation.
Strategic Overview: Selecting the Right Analytical Tool
The choice of analytical methodology is a critical decision driven by the physicochemical properties of the analyte and its potential isomers, as well as the specific requirements of the analysis (e.g., speed, sensitivity, or preparative scale). This compound is a polar, zwitterionic compound, which presents unique challenges and opportunities for chromatographic separation. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
dot graph "analytical_workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, pad="0.5"]; node [fontname="Arial", fontsize=11, shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_planning" { label="Phase 1: Planning & Preparation"; bgcolor="#F1F3F4"; style="rounded"; node[fillcolor="#FFFFFF"]; start [label="Project Initiation | Define Analytical Target Profile (ATP)"]; sample_prep [label="Sample Preparation | Weighing, Dissolution, Dilution"]; start -> sample_prep; }
subgraph "cluster_analysis" { label="Phase 2: Analytical Methodologies"; bgcolor="#F1F3F4"; style="rounded"; node[fillcolor="#FFFFFF"]; method_selection [label="Method Selection | HPLC vs. GC vs. SFC"]; hplc [label="HPLC Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gc [label="GC Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sfc [label="SFC Analysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; method_selection -> hplc; method_selection -> gc; method_selection -> sfc; }
subgraph "cluster_validation" { label="Phase 3: Validation & Reporting"; bgcolor="#F1F3F4"; style="rounded"; node[fillcolor="#FFFFFF"]; data_proc [label="Data Processing | Integration & Quantification"]; validation [label="Method Validation (ICH Q2(R1)) | Specificity, Linearity, Accuracy, Precision"]; reporting [label="Final Report | Certificate of Analysis (CoA)"]; data_proc -> validation -> reporting; }
sample_prep -> method_selection [lhead="cluster_analysis"]; hplc -> data_proc [ltail="cluster_analysis", lhead="cluster_validation"]; gc -> data_proc [ltail="cluster_analysis", lhead="cluster_validation"]; sfc -> data_proc [ltail="cluster_analysis", lhead="cluster_validation"]; } enddot Caption: General workflow for isomeric purity analysis.
Comparative Analysis of Chromatographic Techniques
The optimal technique balances separation efficiency (resolution), speed, and compatibility with the analyte's properties.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid/liquid stationary phase.[2] | A hybrid technique using a supercritical fluid (typically CO₂) as the mobile phase for separation.[3] |
| Applicability | Excellent for polar, non-volatile, and thermally labile compounds like this compound.[4] | Requires derivatization to increase volatility and thermal stability, adding complexity.[5][6] | Effective for both chiral and achiral separations, offering a "green" alternative with reduced organic solvent use.[7][8] |
| Pros | Highly versatile, robust, and widely available. A vast library of column chemistries exists (e.g., C18, HILIC, Mixed-Mode).[1][9] | High resolution and sensitivity, especially with mass spectrometry (MS) detection.[10] | Very fast separations due to low viscosity of the mobile phase. Lower solvent cost and waste.[11] |
| Cons | Higher consumption of organic solvents compared to SFC. Analysis times can be longer. | Not suitable for non-volatile or thermally unstable compounds without derivatization.[5] | May have lower efficiency for highly polar, water-soluble compounds. Requires specialized high-pressure equipment.[3] |
In-Depth Methodology & Protocols
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For its robustness and versatility, HPLC is the most widely adopted technique for analyzing compounds like this compound. The key to a successful separation lies in selecting the appropriate stationary and mobile phases to exploit the subtle physicochemical differences between the isomers.
Causality Behind Method Choices:
-
Stationary Phase: Due to the polar and zwitterionic nature of aminopyridine carboxylic acids, a standard C18 column may provide insufficient retention. A mixed-mode column, which offers both reversed-phase and ion-exchange interactions, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a superior choice.[4][9] These stationary phases provide enhanced retention and selectivity for polar compounds.
-
Mobile Phase: The pH of the mobile phase is a critical parameter. It must be controlled with a buffer to ensure consistent ionization states of the analyte and isomers, which directly impacts retention and peak shape. A mobile phase containing a buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typical.[12][13]
Experimental Protocol: HPLC-UV
-
System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: A mixed-mode column (e.g., SIELC Obelisc N or Amaze HD, 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.5
-
B: Acetonitrile
-
-
Gradient: 95% A to 70% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of water and methanol.
-
Injection Volume: 5 µL.
dot graph "hplc_decision_tree" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, pad="0.5"]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Decision process for HPLC method development.
Supercritical Fluid Chromatography (SFC): The Green & Fast Alternative
SFC is emerging as a powerful technique that bridges the gap between GC and HPLC.[3] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, enabling very fast and efficient separations.[11]
Causality Behind Method Choices:
-
Co-solvent: Pure CO₂ is non-polar and requires a polar organic modifier (co-solvent), such as methanol, to elute polar compounds like this compound.[14]
-
Additive: To improve peak shape for acidic and basic analytes, a small amount of an additive (e.g., ammonium hydroxide or trifluoroacetic acid) is often included in the co-solvent to suppress unwanted interactions with the stationary phase.
Experimental Protocol: SFC-UV
-
System Preparation: A Waters ACQUITY UPC² System or equivalent.
-
Column: A polar stationary phase, such as a 2-picolylamine (2-PIC) column.
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% Ammonium Hydroxide
-
-
Gradient: 5% B to 30% B over 5 minutes.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 275 nm.
-
Sample Preparation: As per HPLC protocol.
Gas Chromatography (GC): A Niche Application
Direct GC analysis of this compound is challenging due to its low volatility and polar functional groups (carboxylic acid and amine), which can cause strong adsorption to the column and lead to poor peak shape.[5] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.
Causality Behind Method Choices:
-
Derivatization: Silylation is a common derivatization technique. An agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the acidic proton of the carboxylic acid and the protons on the amino group to form less polar, more volatile trimethylsilyl (TMS) derivatives.
Experimental Protocol: GC-MS
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System Preparation: An Agilent 8890 GC with a 5977B MS Detector or equivalent.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at 1.2 mL/min.
-
Inlet Temperature: 250 °C (Split mode, 20:1).
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
MS Detection: Scan mode from m/z 50-550.
Method Validation: Ensuring Trustworthy Results
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between the main peak and all potential isomeric impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should typically be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the impurity standards at different levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. LOQ is particularly important for impurity analysis.
Hypothetical Performance Data Comparison
| Performance Metric | HPLC-UV (Mixed-Mode) | SFC-UV | GC-MS (Derivatized) |
| Analysis Time | ~20 min | ~7 min | ~18 min (not including derivatization) |
| Resolution (Rs) between Isomers | > 2.0 | > 1.8 | > 2.5 |
| LOQ (µg/mL) | 0.1 | 0.2 | 0.05 |
| Solvent Consumption / Run | ~20 mL | ~5 mL (Methanol) | Minimal |
| Method Complexity | Moderate | Moderate to High | High |
Conclusion and Recommendations
For the routine quality control and isomeric purity analysis of this compound, HPLC remains the recommended technique . Its versatility, proven robustness, and the wide availability of specialized columns like mixed-mode and HILIC phases make it ideally suited for this polar, zwitterionic compound. While SFC offers significant advantages in speed and reduced environmental impact, its application may require more specialized instrumentation. GC is a viable, highly sensitive option but should be reserved for situations where its complexity, arising from the mandatory derivatization step, is justified.
Ultimately, the choice of method must be grounded in a thorough understanding of the analytical requirements and validated according to international standards to ensure the production of safe and effective medicines.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 4. helixchrom.com [helixchrom.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 12. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 14. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Amino-2-methylnicotinic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 6-Amino-2-methylnicotinic acid, a pyridine derivative, demands a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.
Hazard Assessment: Understanding the "Why" Behind the "What"
Therefore, the core safety objective is to prevent contact with the eyes, skin, and respiratory system. Every piece of recommended PPE is a direct countermeasure to these specific risks.
Core PPE Requirements for Handling this compound
The minimum PPE for handling this compound includes a lab coat, protective eyewear, and compatible gloves[6]. However, a detailed risk assessment of your specific procedure dictates the final selection.
| Protection Area | Required PPE | Rationale & Key Specifications |
| Eye & Face | Chemical Splash Goggles or a Face Shield used with Safety Glasses[7] | Primary Hazard: Serious eye irritation from dust or splashes[1][3][8]. Standard safety glasses do not provide a seal and are inadequate for this risk[6]. Action: Always wear chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards[4][9]. For procedures with a higher splash risk, a full face shield should be worn over safety glasses[7][10]. |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene)[11] | Primary Hazard: Skin irritation upon contact[1][8]. Action: Disposable nitrile gloves are the minimum requirement for incidental contact[6]. Ensure gloves are inspected before use and removed immediately if contact with the chemical occurs, followed by hand washing[4][6]. For prolonged handling, consider double-gloving or using thicker, reusable gloves like neoprene[11]. |
| Body | Laboratory Coat & Full-Length Clothing | Primary Hazard: Accidental skin contact from spills or airborne dust. Action: A standard lab coat is mandatory[12]. It should be fully buttoned. Long pants and closed-toe shoes are required to cover all exposed skin on the lower body[6]. |
| Respiratory | NIOSH/MSHA-approved Respirator | Primary Hazard: Respiratory irritation from inhaling fine dust[1][5]. Action: All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to minimize airborne dust[9][11]. If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[9][12]. |
Operational Protocols: From Preparation to Disposal
Adherence to standardized procedures is the cornerstone of laboratory safety. The following protocols provide a self-validating system for minimizing exposure.
Experimental Workflow for Safe Handling
This diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Protocol 1: PPE Donning and Doffing Procedure
Donning (Putting On):
-
Body Protection: Put on a clean, fully-buttoned laboratory coat.
-
Eye/Face Protection: Put on chemical splash goggles. Adjust for a snug fit.
-
Hand Protection: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair.
Doffing (Taking Off) - Crucial for avoiding self-contamination:
-
Gloves: Remove gloves using the proper technique (peeling one off with the other without touching the outside of the glove with bare skin)[4]. If double-gloved, remove the outer pair first.
-
Eye/Face Protection: Remove goggles from the back of the head forward.
-
Body Protection: Remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your clothes.
-
Final Glove Removal: If a second pair of gloves was worn, remove them now.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water[13].
Protocol 2: Emergency Plan for Exposure and Spills
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][8].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention[12].
In Case of a Spill:
-
Alert Personnel: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small, contained spill within a fume hood, you may proceed with cleanup if trained to do so. For large spills, evacuate and contact your institution's emergency response team.
-
Control the Spill: Prevent the dust from becoming airborne. Do not use dry sweeping methods[5].
-
Cleanup: Carefully cover the spill with an inert absorbent material like sand or vermiculite. Scoop the material into a suitable, labeled container for hazardous waste disposal[4][12].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste[1][8].
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves and wipes used for decontamination, must be placed in a designated hazardous waste container[4]. Do not discard them in the regular trash.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain[4][9]. The container must be clearly labeled and stored in a designated satellite accumulation area.
By integrating this expert guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. leelinework.com [leelinework.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. na.bhs1.com [na.bhs1.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. actylislab.com [actylislab.com]
- 13. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
